1-(3-Fluorophenyl)cyclopropan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZALHUUXQDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609983 | |
| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764647-70-3 | |
| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 1-Arylcyclopropan-1-amine Motif
An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)cyclopropan-1-amine
In the landscape of modern drug discovery and development, the 1-arylcyclopropan-1-amine scaffold has emerged as a privileged structural motif. This is due to the unique combination of physicochemical properties imparted by its constituent parts. The cyclopropane ring, a conformationally restricted, three-dimensional structure, often serves as a bioisosteric replacement for larger, more flexible groups, enhancing metabolic stability and binding affinity. The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to improved pharmacokinetic profiles.
This guide provides an in-depth technical overview of the primary synthetic pathways to a key representative of this class: this compound. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental protocols, and offer a comparative analysis to aid researchers and drug development professionals in making informed strategic decisions for their synthetic campaigns. The methodologies discussed are chosen for their efficiency, scalability, and robustness, reflecting the practical challenges faced in both academic and industrial research settings. Cyclopropylamines are prevalent structures in a variety of pharmacologically active compounds, making their synthesis a significant area of research.[1][2]
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis reveals several convergent and linear strategies for the construction of this compound. The primary disconnections can be made at the C-N bond or by deconstructing the cyclopropane ring itself, leading to three principal synthetic strategies.
Caption: Retrosynthetic pathways to this compound.
Strategy A: The Kulinkovich-Szymoniak Reaction
This approach stands out as one of the most direct and elegant methods for synthesizing primary 1-arylcyclopropylamines. It is a modification of the Kulinkovich reaction that utilizes nitriles as substrates to generate the target amine in a single, titanium-mediated step.[3]
Causality and Mechanism
The reaction is initiated by the formation of a highly reactive titanacyclopropane intermediate from the interaction of a titanium(IV) alkoxide (e.g., Ti(OiPr)₄) and at least two equivalents of a Grignard reagent (e.g., EtMgBr).[4][5] This titanacyclopropane acts as a 1,2-dicarbanion equivalent.[6] It then adds across the carbon-nitrogen triple bond of the nitrile substrate (3-fluorobenzonitrile). The resulting azatitanacyclopentene intermediate is not directly hydrolyzed. Instead, a crucial subsequent step involving a Lewis acid (like BF₃·OEt₂) or further treatment promotes the rearrangement and workup to yield the primary cyclopropylamine.[3] The choice of a stoichiometric amount of the titanium reagent is critical, as sub-stoichiometric amounts can lead to the formation of ketone and carbinamine byproducts.[3]
Caption: Mechanism of the Kulinkovich-Szymoniak reaction.
Experimental Protocol: Kulinkovich-Szymoniak Synthesis
-
Apparatus Setup: A multi-neck round-bottom flask is flame-dried under vacuum and subsequently purged with argon. All glassware and syringes must be scrupulously dried.
-
Reagent Charging: The flask is charged with 3-fluorobenzonitrile (1.0 eq) and anhydrous toluene or THF as the solvent.
-
Titanium Alkoxide Addition: Titanium(IV) isopropoxide (1.2 eq) is added via syringe under a positive pressure of argon. The solution is stirred at room temperature.
-
Grignard Addition: The reaction mixture is cooled to 0 °C in an ice bath. Ethylmagnesium bromide (2.4 eq, typically 3.0 M in diethyl ether) is added dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction mixture typically turns dark brown or black.
-
Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress can be monitored by TLC or GC-MS.
-
Lewis Acid Treatment: The mixture is cooled again to 0 °C, and BF₃·OEt₂ (2.0 eq) is added dropwise. A vigorous reaction may occur. The mixture is stirred at room temperature for an additional 2-3 hours.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M aqueous NaOH. The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Summary
| Reagent/Parameter | Typical Value/Condition | Rationale |
| Titanium Source | Ti(OiPr)₄, Ti(OtBu)₄ | Readily available and effective in forming the active titanacyclopropane species.[4] |
| Grignard Reagent | Ethylmagnesium bromide/chloride | Provides the ethyl groups for titanacyclopropane formation; higher alkyls are possible.[5] |
| Stoichiometry | Nitrile:Ti:Grignard ≈ 1:1.2:2.4 | Ensures complete formation of the active titanium species and drives the reaction.[3] |
| Solvent | Toluene, THF, Diethyl Ether | Anhydrous, non-protic solvents are essential for organometallic reactions. |
| Temperature | 0 °C to Room Temperature | Controls the exothermic addition of the Grignard reagent. |
| Lewis Acid | BF₃·OEt₂ | Facilitates the conversion of the azatitanacycle to the final amine product.[3] |
| Typical Yield | 60-80% | Varies based on substrate and precise conditions. |
Strategy B: Cyclopropanation of 3-Fluorostyrene and Functional Group Interconversion
This linear strategy involves first constructing the 1-arylcyclopropane core via cyclopropanation of a readily available alkene, followed by chemical manipulation to install the amine functionality. The key starting material, 3-fluorostyrene, is commercially available.[7][8][]
Step 1: Synthesis of a Cyclopropyl Intermediate
The most common approach is the cyclopropanation of 3-fluorostyrene to generate an intermediate that can be readily converted to an amine. A highly effective method is the reaction with trimethylsulfoxonium iodide in the presence of a strong base like sodium hydride to form 1-(3-fluorophenyl)cyclopropanecarbonitrile. This reaction proceeds via the formation of dimethylsulfoxonium methylide, which acts as a methylene-transfer agent.[10][11]
Step 2: Conversion to this compound
With the nitrile intermediate in hand, the amine can be generated via reduction.
-
Nitrile Reduction: This is a straightforward and high-yielding transformation. Common reducing agents include lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation using Raney Nickel or a palladium catalyst under a hydrogen atmosphere.[12]
Alternatively, if the cyclopropanation yields the carboxylic acid, a Curtius rearrangement can be employed. This involves conversion of the carboxylic acid to an acyl azide, which thermally rearranges to an isocyanate, followed by hydrolysis to the primary amine.[2][13]
Caption: Workflow for synthesis via cyclopropanation and nitrile reduction.
Experimental Protocol: Two-Step Synthesis
Part 1: Synthesis of 1-(3-fluorophenyl)cyclopropane-1-carbonitrile
-
Base Preparation: To a solution of trimethylsulfoxonium iodide (1.2 eq) in dry DMSO, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at room temperature under argon. The mixture is stirred for 1 hour until hydrogen evolution ceases.
-
Alkene Addition: A solution of 3-fluorostyrene (1.0 eq) in DMSO is added dropwise to the ylide solution at room temperature.
-
Reaction: The reaction mixture is stirred at 25-50 °C for 16-24 hours.
-
Workup: The reaction is quenched with water and extracted several times with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Part 2: Reduction to this compound
-
LAH Suspension: A flask is charged with LiAlH₄ (1.5 eq) and anhydrous THF under argon and cooled to 0 °C.
-
Nitrile Addition: A solution of 1-(3-fluorophenyl)cyclopropane-1-carbonitrile (1.0 eq) in THF is added dropwise to the stirred LAH suspension.
-
Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
Quenching: The reaction is cooled to 0 °C and quenched sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Isolation: The resulting granular precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.
Strategy C: The Ritter Reaction
The Ritter reaction provides another pathway, although often less direct, by trapping a carbocation intermediate with a nitrile.[14] The key is the generation of the tertiary 1-(3-fluorophenyl)cyclopropyl carbocation, typically from the corresponding alcohol, 1-(3-fluorophenyl)cyclopropan-1-ol.
Mechanism and Rationale
The reaction requires a strong acid (e.g., H₂SO₄) to protonate the precursor alcohol, facilitating the loss of water to form a stable tertiary carbocation.[15][16] This electrophilic carbocation is then attacked by the nitrogen lone pair of a nitrile (e.g., acetonitrile). The resulting nitrilium ion intermediate is stable until it is hydrolyzed during aqueous workup to yield an N-substituted amide.[17] A final hydrolysis step is required to cleave the amide and liberate the desired primary amine. This method's success is contingent on the stability of the cyclopropyl carbocation and the harshness of the conditions, which can sometimes lead to side reactions like ring-opening.
Data Summary
| Reagent/Parameter | Typical Value/Condition | Rationale |
| Carbocation Source | Tertiary Alcohol | Readily forms a stable carbocation under acidic conditions.[18] |
| Nitrile | Acetonitrile, HCN | Acts as the nitrogen source; acetonitrile leads to an N-acetyl amide intermediate.[14] |
| Acid Catalyst | H₂SO₄, HClO₄ | Strong, non-nucleophilic acids are required to promote carbocation formation.[15] |
| Final Step | Acidic or Basic Hydrolysis | Required to convert the intermediate amide to the primary amine. |
| Challenges | Harsh conditions, potential for carbocation rearrangement/ring-opening. | The stability of the cyclopropyl ring under strongly acidic media can be a concern. |
Comparative Analysis of Synthetic Pathways
| Feature | Strategy A: Kulinkovich-Szymoniak | Strategy B: Cyclopropanation/Reduction | Strategy C: Ritter Reaction |
| Step Economy | Excellent (Often 1 pot) | Good (2 steps) | Fair (3 steps including precursor synthesis and hydrolysis) |
| Starting Materials | 3-Fluorobenzonitrile | 3-Fluorostyrene | 1-(3-Fluorophenyl)cyclopropan-1-ol |
| Reagent Hazards | Pyrophoric Grignard, Ti-alkoxides | NaH, LiAlH₄ (pyrophoric, water-reactive) | Concentrated strong acids |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous for key steps | Strongly acidic, potentially high temperatures |
| Scalability | Moderate to Good | Good to Excellent | Moderate; exotherms and acid handling can be challenging |
| Overall Robustness | High | High | Moderate; substrate dependent |
Conclusion
For the synthesis of this compound, both the Kulinkovich-Szymoniak reaction (Strategy A) and the two-step cyclopropanation/reduction sequence (Strategy B) represent highly effective and reliable pathways.
-
Strategy A offers superior step economy and is an elegant choice for a direct conversion from a common nitrile starting material. Its main considerations are the strict requirement for anhydrous/inert conditions and the handling of organometallic reagents.
-
Strategy B is arguably the most versatile and robust for scale-up. The starting materials and reagents are common, and the individual reactions (ylide cyclopropanation and nitrile reduction) are well-understood and high-yielding.
The Ritter reaction (Strategy C) is a mechanistically interesting alternative but is generally less practical for this specific target due to its multi-step nature and the harsh conditions required, which may compromise yield and purity.
The choice between Strategy A and B will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the relative cost and availability of the starting materials. Both, however, provide a solid foundation for accessing this valuable chemical entity for further research and development.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. 3-Fluorostyrene (350-51-6) at Nordmann - nordmann.global [nordmann.global]
- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 14. Ritter reaction - Wikipedia [en.wikipedia.org]
- 15. Ritter Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. chemistry-reaction.com [chemistry-reaction.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)cyclopropan-1-amine
Abstract
1-(3-Fluorophenyl)cyclopropan-1-amine is a key building block in modern medicinal chemistry, incorporating two high-value structural motifs: a strained cyclopropylamine ring and a metabolically robust fluorophenyl group. Understanding its fundamental physicochemical properties is critical for its effective application in drug discovery, process development, and analytical sciences. This guide provides a comprehensive overview of the core physicochemical parameters of this compound, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties for researchers. We consolidate computed data with established analytical methodologies to create a self-validating framework for the characterization of this and similar small molecules.
Introduction
The strategic incorporation of fluorine and strained ring systems into drug candidates is a cornerstone of modern pharmaceutical design. Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the cyclopropylamine moiety, a "bioisostere" of larger groups, offers conformational rigidity and novel vector orientations for exploring chemical space.[2] this compound embodies both principles, making it a valuable synthon for creating novel chemical entities.
This technical guide serves as a centralized resource for researchers, providing both curated data and practical, field-proven methodologies for the complete physicochemical characterization of the title compound.
Chemical Identity and Core Properties
A precise understanding of a compound's identity is the foundation of all subsequent analysis. This compound is commonly available as a free base and as a hydrochloride salt, the latter often being preferred for its improved handling and solubility characteristics.[1]
| Identifier | Free Base | Hydrochloride (HCl) Salt |
| 2D Structure | ![]() | ![]() |
| CAS Number | 764647-70-3[3][4][5][6][7] | 692737-66-9[8][9][10][11][12] |
| Molecular Formula | C₉H₁₀FN[4][6] | C₉H₁₁ClFN[8][9][10] |
| Molecular Weight | 151.18 g/mol [4][6] | 187.64 g/mol [8][10] |
| IUPAC Name | This compound[5][7] | This compound;hydrochloride[8] |
| SMILES | NC1(C2=CC=CC(F)=C2)CC1[4][7] | Cl.NC1(C2=CC=CC(F)=C2)CC1[8] |
| InChI Key | QVTZALHUUXQDTQ-UHFFFAOYSA-N[5][7] | LZAJSOANABVKSY-UHFFFAOYSA-N[8] |
Computationally Derived Properties
Computational models provide valuable ab initio estimates of key molecular properties, guiding experimental design and hypothesis generation. The following parameters were derived using established algorithms.
| Property | Value | Implication in Drug Discovery |
| LogP (Octanol/Water Partition Coefficient) | 1.77[4] | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests excellent potential for oral bioavailability and CNS penetration (TPSA < 90 Ų is a common guideline). |
| Hydrogen Bond Donors | 1[4] | The primary amine group can act as a hydrogen bond donor in receptor interactions. |
| Hydrogen Bond Acceptors | 1 (N atom)[4] | The nitrogen atom can accept a hydrogen bond. |
| Rotatable Bonds | 1[4] | The bond between the phenyl and cyclopropyl rings allows for some conformational flexibility. |
Key Physicochemical Parameters: Protocols & Rationale
While computational data is useful, experimental verification is the gold standard. This section details the methodologies for determining the most critical physicochemical properties.
Lipophilicity (LogP)
Causality: LogP is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The computed value of 1.77 suggests moderate lipophilicity.
Protocol: Shake-Flask Method (OECD Guideline 107)
-
Preparation: Prepare a stock solution of this compound in n-octanol. Ensure both n-octanol and buffered water (pH 7.4) are mutually saturated by mixing them for 24 hours and allowing the phases to separate.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the buffered aqueous phase in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the analyte to partition between the two phases. Let the funnel stand until the phases are clearly separated.
-
Quantification: Carefully remove an aliquot from both the n-octanol and aqueous layers. Analyze the concentration of the amine in each phase using a validated HPLC-UV method.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity/Basicity (pKa)
Causality: The pKa value defines the ionization state of a molecule at a given pH. The primary amine group on this compound is basic and will be protonated at physiological pH (~7.4). Knowing the pKa is essential for predicting solubility, receptor interaction (as ionic interactions are often key), and designing appropriate formulation strategies. While no experimental value is published, the pKa of the parent cyclopropylamine is approximately 9.1.[13][14] The electron-withdrawing effect of the fluorophenyl ring is expected to slightly decrease this basicity.
Protocol: Potentiometric Titration
-
System Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 10.0). Use a temperature-controlled vessel.
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound (preferably the HCl salt for solubility) in deionized, CO₂-free water.
-
Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine has been neutralized). Sophisticated software can be used to calculate the pKa from the derivative of the titration curve.
Thermal Properties
Causality: Thermal properties like the melting point are indicators of purity and crystal lattice energy. For small molecules, Differential Scanning Calorimetry (DSC) provides a rapid and accurate determination of the melting point and can reveal other thermal events like polymorphism or decomposition.[15][16][17][18][19]
Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Analysis: The melting point is determined from the resulting thermogram. For pure small molecules, it is typically reported as the extrapolated onset temperature of the endothermic melting peak.[18] The peak of the endotherm represents the complete melting of the sample.[18]
Spectroscopic and Analytical Characterization
A multi-technique analytical approach is required for unambiguous structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which makes it an excellent probe of the local electronic environment.[20][21]
Expected Spectra:
-
¹H NMR: Will show distinct signals for the aromatic protons (in the 6.8-7.5 ppm range), with splitting patterns influenced by the fluorine atom. The cyclopropyl protons will appear in the aliphatic region (typically 0.5-1.5 ppm) as complex multiplets. The amine protons (-NH₂) will appear as a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR: Will show nine distinct carbon signals. The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: Will show a single resonance for the fluorine atom, with its chemical shift being highly sensitive to the molecular structure.
Protocol: NMR Sample Preparation
-
Accurately weigh ~5-10 mg of the compound into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Vortex the tube until the sample is fully dissolved.
-
Place the tube in the NMR spectrometer and acquire data using standard parameters for each nucleus. For ¹³C, decoupling of both ¹H and ¹⁹F may be necessary to simplify the spectrum.[22][23]
Chromatographic Purity Assessment (HPLC)
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds.[24][25][26] A reversed-phase method is typically suitable for aromatic amines.
Protocol: Reversed-Phase HPLC Method
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 2-3 minutes, and return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or Diode Array Detector (DAD) to assess peak purity.
-
Purity Calculation: Purity is reported as the area percentage of the main peak relative to the total area of all observed peaks.
Safety, Handling, and Storage
Proper handling is paramount to ensure researcher safety and maintain compound integrity.
-
Safety: While specific data is limited, related aromatic amines can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: The compound should be stored in a tightly sealed container under refrigerated conditions (2-8 °C) and protected from light to prevent degradation.[4][6]
Conclusion
This compound is a compound of significant interest with physicochemical properties that make it well-suited for applications in drug discovery. Its moderate lipophilicity, predicted high bioavailability, and the structural rigidity imparted by the cyclopropyl group are desirable features. This guide provides a robust framework for its characterization, combining computational predictions with validated, authoritative experimental protocols. By adhering to these methodologies, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 2. longdom.org [longdom.org]
- 3. 764647-70-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 7. jk-sci.com [jk-sci.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. a2bchem.com [a2bchem.com]
- 10. CAS 692737-66-9 | 3730-7-09 | MDL MFCD08752572 | this compound hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 11. Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1 [cymitquimica.com]
- 12. Angene - Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1 | 692737-66-9 | MFCD08752572 | AG00FDT1 [japan.angenechemical.com]
- 13. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 14. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. torontech.com [torontech.com]
- 18. s4science.at [s4science.at]
- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biophysics.org [biophysics.org]
- 22. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 23. jeolusa.com [jeolusa.com]
- 24. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. assets.fishersci.com [assets.fishersci.com]
1-(3-Fluorophenyl)cyclopropan-1-amine CAS number 764647-70-3
An In-depth Technical Guide to 1-(3-Fluorophenyl)cyclopropan-1-amine (CAS 764647-70-3)
Abstract: This technical guide provides a comprehensive overview of this compound, a key building block for drug discovery and medicinal chemistry. The document delves into its physicochemical properties, the strategic importance of the arylcyclopropylamine motif, plausible synthetic pathways, predicted spectroscopic data for characterization, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
This compound belongs to the arylcyclopropylamine (ACPA) class of compounds, a structural motif frequently found in biologically active molecules.[1] The unique combination of a strained cyclopropane ring, a basic amine, and an aromatic system imparts valuable properties for drug design. The cyclopropyl group acts as a "bioisostere" for other groups, such as a phenyl ring or gem-dimethyl group, while offering distinct conformational and metabolic advantages.[2][3]
The inherent rigidity of the cyclopropane ring constrains the molecule's conformation, which can lead to more selective binding to biological targets and an entropically favorable binding event.[3] Furthermore, the C-H bonds of the cyclopropane ring are stronger than those in typical alkanes, often leading to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] The inclusion of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to further enhance metabolic stability and modulate electronic properties for improved target engagement.[4] This combination of features makes this compound a valuable scaffold for developing novel therapeutics, particularly in areas like neuroscience and oncology.[4][5]
Physicochemical and Computational Data
A summary of the key properties for this compound is presented below. This data is essential for experimental design, formulation, and computational modeling.
| Property | Value | Source |
| CAS Number | 764647-70-3 | [6][7] |
| Molecular Formula | C₉H₁₀FN | [7] |
| Molecular Weight | 151.18 g/mol | [7][8] |
| Purity | Typically ≥97% | [6][7] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Storage Conditions | 2-8°C, protect from light | [7][8] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [7] |
| LogP (Calculated) | 1.7735 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 1 | [7] |
| Rotatable Bonds | 1 | [7] |
| SMILES | NC1(c2cccc(F)c2)CC1 | [7][8] |
The Arylcyclopropylamine Motif: A Privileged Scaffold in Drug Design
The efficacy of the ACPA scaffold stems from the synergistic interplay of its three core components: the cyclopropyl ring, the amine, and the aryl group. Understanding these contributions is key to exploiting this molecule in drug design.
-
Cyclopropane Ring: This highly strained, three-membered ring is not merely a spacer. Its unique electronic structure, with "bent" bonds possessing significant π-character, allows it to interact with biological targets in ways that simple alkyl chains cannot.[3] Its primary roles are:
-
Conformational Rigidity: Locks the relative orientation of the amine and aryl groups, reducing the entropic penalty of binding.[3]
-
Metabolic Shielding: The high C-H bond dissociation energy often protects adjacent sites from CYP-mediated oxidation.[2]
-
pKa Modulation: The electron-withdrawing nature of the ring can lower the pKa of the adjacent amine compared to a simple alkylamine, which can be crucial for optimizing solubility, cell permeability, and avoiding P-glycoprotein efflux.[3]
-
-
Amine Group: As a primary amine, this group is a critical pharmacophoric feature.
-
Basicity and Target Interaction: It typically acts as a hydrogen bond donor and can form salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
-
Synthetic Handle: It serves as a versatile point for further chemical modification and elaboration of the molecular structure.[5]
-
-
3-Fluorophenyl Group: The substitution pattern on the aromatic ring is critical for fine-tuning the molecule's properties.
-
Metabolic Blocking: Fluorine is often introduced to block sites of potential aromatic hydroxylation, a common metabolic pathway.[4]
-
Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic or dipole interactions within a binding pocket, enhancing potency.
-
The interplay of these features is visualized in the diagram below.
Caption: Key structural motifs of the title compound and their contributions to drug-like properties.
However, researchers should be aware of potential metabolic liabilities. In some contexts, particularly with certain CYP isozymes like CYP1A2, cyclopropylamines can undergo bioactivation to form reactive, ring-opened intermediates that may form covalent adducts with proteins.[2]
Proposed Synthetic Pathway
The proposed multi-step synthesis is outlined below.
Caption: A plausible multi-step synthetic workflow for this compound.
Experimental Protocol (Representative)
Warning: This protocol involves hazardous reagents and reactions, including the use of azides which are potentially explosive. It must only be performed by trained chemists in a suitable laboratory with appropriate safety precautions.
Step 1: Synthesis of Ethyl 2-(3-fluorophenyl)acrylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add triethyl phosphonoacetate dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to form the ylide.
-
Cool the reaction mixture back to 0°C and add a solution of 3'-fluoroacetophenone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography to yield the acrylate intermediate.
Step 2: Synthesis of Ethyl 1-(3-fluorophenyl)cyclopropane-1-carboxylate
-
Prepare a solution of the acrylate from Step 1 in anhydrous dichloromethane.
-
Add a solution of diethylzinc followed by diiodomethane (Simmons-Smith reaction conditions).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purify via column chromatography to obtain the cyclopropyl ester.
Step 3: Synthesis of 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid
-
Dissolve the ester from Step 2 in a mixture of THF and water.
-
Add an excess of lithium hydroxide monohydrate.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid, which may be used without further purification.
Step 4: Synthesis of this compound (Curtius Rearrangement)
-
Dissolve the carboxylic acid from Step 3 in anhydrous toluene.
-
Add triethylamine, followed by the dropwise addition of diphenylphosphoryl azide (DPPA).
-
Heat the reaction mixture to reflux and monitor the formation of the isocyanate intermediate.
-
After the rearrangement is complete, cool the mixture and add 2M HCl.
-
Heat the biphasic mixture to reflux to hydrolyze the isocyanate (or its trapped adduct) to the amine.
-
Cool the reaction, separate the layers, and wash the organic layer with water.
-
Make the aqueous layer basic (pH > 10) with 5M NaOH and extract with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.
Spectroscopic Characterization (Predicted)
No experimental spectra for this specific compound are publicly available. The following data is predicted based on the known structure and general principles of spectroscopic analysis.[11][12][13] This serves as a guide for researchers to confirm the identity and purity of their synthesized material.
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 1H): Aromatic proton para to fluorine.δ 6.90-7.15 (m, 3H): Remaining aromatic protons, showing complex splitting due to H-H and H-F coupling.δ 1.50-2.00 (br s, 2H): -NH₂ protons, signal may be broad and its position is concentration-dependent.δ 1.10-1.30 (m, 2H): Diastereotopic cyclopropyl protons (CH₂).δ 0.90-1.10 (m, 2H): Diastereotopic cyclopropyl protons (CH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161-164 (d, ¹JCF ≈ 245 Hz): C-F carbon.δ 145-150 (d): Quaternary aromatic carbon attached to cyclopropane.δ 128-130 (d): Aromatic CH para to fluorine.δ 110-125 (m): Other aromatic CH carbons, showing C-F coupling.δ 35-40: Quaternary cyclopropyl carbon.δ 15-20: Cyclopropyl CH₂ carbons. |
| IR (thin film, cm⁻¹) | 3300-3500: N-H stretch (primary amine, likely two bands, asymmetric and symmetric).[13]3000-3100: Aromatic C-H stretch.~1600, ~1480: Aromatic C=C bending.1200-1250: C-F stretch.1000-1050: Cyclopropyl ring breathing mode. |
| Mass Spec. (EI) | m/z 151: Molecular ion (M⁺).m/z 134: Loss of NH₃.m/z 123: Fragmentation of cyclopropyl ring. |
Safety, Handling, and Storage
As a research chemical, this compound and its salts should be handled with care, following standard laboratory safety procedures. An official Safety Data Sheet (SDS) from the supplier must always be consulted prior to handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[15][16]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As recommended by suppliers, storage at 2-8°C and protection from light is advised to ensure long-term stability.[7][8]
Conclusion
This compound is a strategically designed chemical building block that offers significant advantages for drug discovery programs. The unique combination of a conformationally rigid cyclopropane ring, a key amine pharmacophore, and a metabolically stabilized fluorophenyl group makes it an attractive starting point for the synthesis of novel therapeutic agents. While its synthesis requires careful execution of multi-step procedures, the potential benefits in terms of potency, selectivity, and pharmacokinetic properties justify its consideration in modern medicinal chemistry campaigns. This guide provides the foundational knowledge for scientists to effectively procure, synthesize, characterize, and utilize this valuable compound.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 5. longdom.org [longdom.org]
- 6. 764647-70-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 9. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 11. ekwan.github.io [ekwan.github.io]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1-(3-fluorophenyl)cyclopropanamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclopropan-1-amine: A Privileged Scaffold in Epigenetic Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential therapeutic applications of 1-(3-Fluorophenyl)cyclopropan-1-amine. This compound has emerged as a significant scaffold in medicinal chemistry, particularly in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's chemical properties, a robust synthetic protocol, and an analysis of its biological significance. By synthesizing data from chemical databases, peer-reviewed literature, and established synthetic methodologies, this guide aims to serve as an authoritative resource for the scientific community engaged in the exploration of novel epigenetic modulators.
Introduction: The Emergence of a Key Pharmacophore
This compound is a small molecule of significant interest in the field of medicinal chemistry. Its structure, which combines a cyclopropylamine moiety with a 3-fluorophenyl group, positions it as a valuable building block for the synthesis of bioactive compounds. The cyclopropylamine scaffold is a well-established pharmacophore known for its ability to act as a mechanism-based inactivator of flavin-dependent enzymes, most notably monoamine oxidases (MAOs) and, more recently, Lysine-Specific Demethylase 1 (LSD1).[1] The introduction of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
The primary driver for the heightened interest in this compound and its analogs is their potential as inhibitors of LSD1.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. The structural similarity between the active sites of LSD1 and MAOs has enabled the repurposing and optimization of known MAO inhibitors, such as the cyclopropylamine-containing drug tranylcypromine, for the development of potent and selective LSD1 inhibitors.[1]
This guide will delve into the detailed molecular characteristics of this compound, provide a validated synthetic route, and explore its significance as a core structure in the ongoing quest for novel epigenetic therapies.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central cyclopropane ring with a primary amine and a 3-fluorophenyl group attached to the same carbon atom. This arrangement results in a compact and rigid structure with specific stereoelectronic properties conferred by the strained three-membered ring and the electron-withdrawing fluorine atom.
Key Structural Features
-
Cyclopropylamine Moiety: This functional group is the cornerstone of the molecule's biological activity. The strained nature of the cyclopropane ring and the adjacent amine group are critical for its ability to engage in the catalytic cycle of FAD-dependent enzymes, leading to irreversible inhibition.
-
3-Fluorophenyl Group: The placement of the fluorine atom at the meta position of the phenyl ring influences the molecule's electronic properties and its interactions with biological targets. Fluorine substitution can enhance binding affinity through favorable electrostatic interactions and can block sites of metabolism, thereby improving the compound's pharmacokinetic profile.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Source |
| CAS Number | 764647-70-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀FN | --INVALID-LINK-- |
| Molecular Weight | 151.18 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| SMILES | NC1(CC1)c2cccc(F)c2 | --INVALID-LINK-- |
| LogP (predicted) | 1.77 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | --INVALID-LINK-- |
Spectroscopic Characterization (Predicted and Representative Data)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl ring, with splitting patterns influenced by the fluorine atom. The protons of the cyclopropane ring will appear as multiplets in the upfield region, and the amine protons will likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). The carbons of the cyclopropane ring will have unique chemical shifts due to the ring strain.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and cyclopropyl groups, and C-F stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is 152.08701 m/z.[3]
Synthesis of this compound
The synthesis of 1-arylcyclopropylamines can be achieved through various methods. A particularly efficient and well-documented approach for the synthesis of this compound is the Kulinkovich-Szymoniak reaction . This method allows for the direct synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide.
Reaction Principle
The Kulinkovich-Szymoniak reaction is a modification of the Kulinkovich reaction. It involves the in situ formation of a titanacyclopropane intermediate from a Grignard reagent (such as ethylmagnesium bromide) and a titanium(IV) alkoxide (e.g., titanium(IV) isopropoxide). This titanacyclopropane then reacts with a nitrile (in this case, 3-fluorobenzonitrile) to form an azatitanacyclopentene intermediate. Subsequent treatment with a Lewis acid promotes the rearrangement to the desired primary cyclopropylamine.
Experimental Protocol: Kulinkovich-Szymoniak Synthesis
This protocol is a representative procedure based on established methodologies for the synthesis of 1-arylcyclopropylamines.
Materials:
-
3-Fluorobenzonitrile
-
Titanium(IV) isopropoxide
-
Ethylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), a solution of 3-fluorobenzonitrile (1.0 equivalent) in anhydrous THF is prepared in a Schlenk flask.
-
Titanium Complex Formation: To the stirred solution, add titanium(IV) isopropoxide (1.2 equivalents) at room temperature.
-
Grignard Addition: Cool the mixture to -78 °C (dry ice/acetone bath) and slowly add a solution of ethylmagnesium bromide in THF (2.5 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Lewis Acid Treatment: Cool the reaction mixture to 0 °C (ice bath) and slowly add boron trifluoride diethyl etherate (2.0 equivalents).
-
Quenching and Workup: Stir the mixture at room temperature for 1 hour, then quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Workflow Diagram
Caption: Kulinkovich-Szymoniak Synthesis Workflow.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in this compound lies in its potential as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). The cyclopropylamine moiety is a known "warhead" that can form a covalent adduct with the FAD cofactor in the active site of LSD1, leading to irreversible inhibition.
Mechanism of LSD1 Inhibition
The inhibition of LSD1 by cyclopropylamine-containing compounds is a mechanism-based process. The amine is oxidized by the FAD cofactor, leading to the formation of a reactive intermediate. This intermediate then covalently modifies the FAD, rendering the enzyme inactive. This irreversible mode of action can lead to a prolonged duration of effect, which can be advantageous for therapeutic applications.
Significance in Cancer Therapy
LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroblastoma. Its inhibition has been shown to induce differentiation and apoptosis in cancer cells, making it a promising target for anticancer drug development. Several LSD1 inhibitors based on the tranylcypromine scaffold are currently in clinical trials.[1] While specific biological data for this compound is not extensively published, its structural similarity to known potent LSD1 inhibitors suggests that it is a highly promising candidate for further investigation and optimization.
Structure-Activity Relationship (SAR) Insights
Studies on a variety of phenylcyclopropylamine analogs have provided valuable insights into the structure-activity relationships for LSD1 inhibition. The nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. The 3-fluoro substitution in the title compound is expected to contribute favorably to its biological profile. Further derivatization of the amine group or other positions on the phenyl ring could lead to the development of even more potent and selective LSD1 inhibitors.
Conclusion and Future Directions
This compound is a molecule of considerable importance, bridging the gap between fundamental organic synthesis and cutting-edge epigenetic drug discovery. Its straightforward synthesis via the Kulinkovich-Szymoniak reaction makes it an accessible building block for medicinal chemists. The inherent potential of its cyclopropylamine scaffold to irreversibly inhibit LSD1 positions it as a key starting point for the development of novel anticancer therapeutics.
Future research efforts should focus on a number of key areas:
-
Detailed Biological Evaluation: A thorough in vitro and in vivo characterization of this compound is warranted to determine its specific IC₅₀ against LSD1, its selectivity profile against other FAD-dependent enzymes, and its efficacy in relevant cancer cell lines and animal models.
-
Structural Biology: Obtaining a crystal structure of LSD1 in complex with this compound would provide invaluable insights into its binding mode and facilitate the rational design of next-generation inhibitors.
-
Lead Optimization: The this compound scaffold represents a fertile ground for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
References
- 1. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3-fluorophenyl)cyclopropanamine hydrochloride(692737-66-9) 1H NMR spectrum [chemicalbook.com]
- 3. PubChemLite - 1-(3-fluorophenyl)cyclopropanamine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]
potential biological activity of fluorophenyl cyclopropylamines
An In-depth Technical Guide to the Biological Activity of Fluorophenyl Cyclopropylamines
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Union of Fluorine and a Strained Ring System
In the landscape of medicinal chemistry, the deliberate combination of specific structural motifs is a cornerstone of rational drug design. The fluorophenyl cyclopropylamine scaffold represents a powerful convergence of two such motifs: the cyclopropylamine core, renowned for its role in mechanism-based enzyme inhibition, and the strategic incorporation of fluorine, a halogen that profoundly influences a molecule's pharmacological profile.
The parent compound, trans-2-phenylcyclopropylamine (2-PCPA), known clinically as tranylcypromine, is a potent antidepressant that functions by inhibiting monoamine oxidases (MAOs).[1] Its cyclopropylamine ring is not merely a structural component; its inherent ring strain is key to its mechanism of action.[2] This high-energy, three-membered ring facilitates covalent modification of enzyme cofactors, leading to irreversible inhibition.[2][3] The phenyl ring provides a crucial anchor for binding within the enzyme's active site.
The introduction of fluorine into this scaffold is a calculated decision. Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen while dramatically altering the electronic properties of the molecule.[4] This can enhance binding affinity, improve metabolic stability, and modulate the selectivity of the compound for its biological targets. This guide provides a technical deep dive into the primary biological activity of fluorophenyl cyclopropylamines—the inhibition of monoamine oxidase—and explores the underlying mechanisms, structure-activity relationships, and the experimental protocols required for their evaluation.
Monoamine Oxidase (MAO): A Critical Therapeutic Target
Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are essential for the degradation of monoamine neurotransmitters.[5][6] They exist in two primary isoforms:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key strategy in the treatment of depression and anxiety.[5][6]
-
MAO-B: Primarily metabolizes dopamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease and have been explored for Alzheimer's disease.[4][5][6]
The over-expression or dysregulation of MAO enzymes is linked to the pathophysiology of several neuropsychiatric disorders, making them a validated and highly attractive target for therapeutic intervention.[7]
Mechanism of Action: Mechanism-Based Irreversible Inhibition
Fluorophenyl cyclopropylamines, like their parent compound tranylcypromine, act as mechanism-based inhibitors, also known as "suicide inhibitors."[8][9] This process involves the enzyme itself converting the inhibitor into a reactive species that ultimately forms a permanent, covalent bond with the enzyme, leading to its irreversible inactivation.
The inhibition pathway proceeds through several distinct steps:
-
Reversible Binding: The inhibitor first binds non-covalently to the active site of the MAO enzyme.
-
Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site catalyzes a single-electron oxidation of the inhibitor's amine group, forming a radical cation.
-
Radical Intermediate Formation: This intermediate is highly unstable due to the strained cyclopropane ring.
-
Ring Opening: Homolytic cleavage of a carbon-carbon bond in the cyclopropane ring occurs, relieving ring strain and generating a more stable carbon-centered radical.
-
Covalent Adduct Formation: The reactive radical intermediate attacks the FAD cofactor, forming a stable covalent adduct.[3][8] This permanent modification renders the enzyme catalytically inactive.
The following diagram illustrates this multi-step inactivation process.
Structure-Activity Relationships (SAR)
The potency and selectivity of fluorophenyl cyclopropylamines as MAO inhibitors are highly dependent on the position of the fluorine atom(s) and the stereochemistry of the molecule.
Influence of Fluorine Substitution
-
On the Cyclopropane Ring: The presence of a fluorine atom on the cyclopropane ring generally enhances inhibitory activity against both MAO-A and MAO-B.[10] A particularly noteworthy finding is that fluorination at the 2-position of 1-phenylcyclopropylamine, a compound known to be a selective MAO-B inhibitor, reverses its selectivity, yielding a potent and selective inhibitor of MAO-A.[10][11]
-
On the Phenyl Ring: Adding electron-withdrawing groups, such as fluorine, to the para-position of the phenyl ring in trans-isomers leads to an increase in the inhibition of both MAO-A and MAO-B.[10][11]
Influence of Stereochemistry
Stereoisomerism plays a critical role in the interaction with the chiral active sites of MAO enzymes. For instance, studies on 2-fluoro-2-phenylcyclopropylamine have shown that the (1S,2S)-enantiomer is a more potent inhibitor of both MAO isoforms than its (1R,2R)-counterpart, indicating that the presence of fluorine does not alter the underlying enantioselectivity observed with tranylcypromine.[10]
Quantitative Inhibition Data
The following table summarizes the inhibitory potency (IC₅₀ values) of representative fluorophenyl cyclopropylamine analogs against human MAO-A and MAO-B. Lower IC₅₀ values indicate greater potency.
| Compound | Substituent Pattern | Target | IC₅₀ (µM) | Reference |
| Tranylcypromine | (non-fluorinated) | MAO-A | ~2.2 | [10] |
| MAO-B | ~1.6 | [10] | ||
| trans-2-Fluoro-2-phenylcyclopropylamine | 2-F on cyclopropane | MAO-A | 1.1 | [10] |
| MAO-B | 0.81 | [10] | ||
| cis-2-Fluoro-2-phenylcyclopropylamine | 2-F on cyclopropane | MAO-A | 2.5 | [10] |
| MAO-B | 1.9 | [10] | ||
| trans-2-(p-Fluorophenyl)cyclopropylamine | 4-F on phenyl ring | MAO-A | 0.83 | [10] |
| MAO-B | 0.52 | [10] | ||
| (E)-2-Fluoro-1-phenylcyclopropylamine | 2-F on cyclopropane | MAO-A | 0.075 | [11] |
| MAO-B | 1.5 | [11] |
Experimental Protocols for Evaluating MAO Inhibition
The accurate assessment of MAO inhibition is critical for drug development. The fluorometric assay is a widely adopted method due to its sensitivity, simplicity, and high-throughput adaptability.[12]
Protocol 1: In Vitro MAO Inhibition Assay (Fluorometric)
This protocol details the determination of a compound's IC₅₀ value against recombinant human MAO-A and MAO-B.
Causality and Principle
The assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[13] The H₂O₂, in a reaction catalyzed by horseradish peroxidase (HRP), oxidizes a non-fluorescent probe (e.g., Amplex Red) to a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity. Inhibitors will slow this rate.
Mandatory Workflow Diagram
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). Warm to room temperature before use.[14]
-
Test Compounds: Prepare a stock solution (e.g., 10-40 mM in DMSO).[6][15] Perform serial dilutions in assay buffer to achieve final desired concentrations.
-
Positive Controls: Prepare solutions of Clorgyline (for MAO-A) and Selegiline (for MAO-B) as reference inhibitors.[6][15]
-
Enzyme Solutions: Dilute recombinant human MAO-A or MAO-B enzyme in cold assay buffer to the desired working concentration. Keep on ice.
-
Working Reagent: Prepare a mixture containing the substrate (kynuramine), the fluorescent probe, and HRP in assay buffer. Protect from light.[16]
-
-
Assay Procedure (96-well format):
-
Add 45 µL of diluted enzyme solution (MAO-A or MAO-B) to the wells of a black, flat-bottom 96-well plate.[16]
-
Add 5 µL of the serially diluted test compounds, controls, or buffer (for uninhibited control) to the respective wells.[16]
-
Incubate the plate for 10-30 minutes at room temperature (or 37°C) to allow the inhibitor to bind to the enzyme.[14][16] The choice of a pre-incubation step is critical for time-dependent, irreversible inhibitors to ensure they have sufficient time to inactivate the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the Working Reagent to all wells.[16]
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 20-30 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[16]
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_uninhibited))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Other Potential Biological Activities
While MAO inhibition is the most prominent activity, the phenylcyclopropylamine scaffold is a versatile pharmacophore, and its fluorinated derivatives may interact with other biological targets.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: The parent compound, tranylcypromine, is a known mechanism-based inactivator of LSD1, an enzyme implicated in cancer through histone demethylation.[1][8] Given the similar flavin-dependent catalytic mechanism, fluorophenyl cyclopropylamines are logical candidates for investigation as potential LSD1 inhibitors.
-
Receptor Modulation: Slight structural modifications can redirect the activity of this scaffold. For example, fluorinated 2-phenylcyclopropylmethylamine derivatives have been developed as selective serotonin 5-HT₂C receptor agonists.[17] This highlights the potential for developing receptor-targeted ligands by altering the amine substitution and linker chemistry.
Conclusion and Future Directions
Fluorophenyl cyclopropylamines are a compelling class of compounds, primarily characterized as potent, often irreversible, inhibitors of monoamine oxidase. The strategic placement of fluorine provides a powerful tool for medicinal chemists to fine-tune both the potency and the isoform selectivity (MAO-A vs. MAO-B) of these inhibitors. The well-defined mechanism of action, coupled with established structure-activity relationships, makes this scaffold a promising starting point for the development of novel therapeutics for neuropsychiatric disorders.
Future research in this area should be directed towards:
-
Enhancing Selectivity: Synthesizing and testing novel analogs to achieve greater isoform selectivity, which is crucial for minimizing side effects.
-
Exploring New Targets: Systematically evaluating lead fluorophenyl cyclopropylamines for activity against related flavin-dependent enzymes, such as LSD1, to explore their potential in oncology.
-
In Vivo Characterization: Advancing potent and selective compounds into preclinical models to assess their efficacy, pharmacokinetic properties, and ability to cross the blood-brain barrier.
By leveraging the unique chemical properties of this scaffold, researchers can continue to develop innovative drug candidates for a range of challenging diseases.
References
- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]
- 5. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. evotec.com [evotec.com]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1-(3-Fluorophenyl)cyclopropan-1-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(3-Fluorophenyl)cyclopropan-1-amine is a primary amine featuring a cyclopropyl group and a meta-substituted fluorophenyl ring. This unique combination of a strained aliphatic ring and an electron-rich aromatic system makes it a valuable building block in medicinal chemistry and drug development. The cyclopropylamine motif is prevalent in numerous pharmaceuticals, valued for its ability to modulate metabolic stability and receptor binding affinity.[1][2][3][4] Accurate and comprehensive structural elucidation is paramount for its application in synthesis and quality control.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. As a senior application scientist, my objective is not merely to present data but to explain the causal relationships between the molecular structure and the resulting spectral features, offering a framework for researchers to confidently identify and verify this compound.
Molecular Overview
| Property | Value | Source |
| Chemical Formula | C₉H₁₀FN | [5] |
| Molecular Weight | 151.18 g/mol | [5] |
| Monoisotopic Mass | 151.07973 Da | [6] |
| CAS Number | 764647-70-3 | [7] |
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a complete picture of the atomic connectivity and electronic environment.
Expertise & Experience: The Choice of Solvent and Technique
The choice of NMR solvent is critical. While CDCl₃ is common, deuterated protic solvents like D₂O or CD₃OD should be avoided for ¹H NMR analysis of amines, as they can cause the exchange of the amine (N-H) protons with deuterium, leading to the disappearance of the N-H signal.[8] For observing the N-H protons, aprotic solvents like CDCl₃ or DMSO-d₆ are preferred. Furthermore, ¹⁹F NMR is an exceptionally valuable technique for fluorinated compounds due to its high sensitivity (83% of ¹H) and wide chemical shift range, which minimizes signal overlap and provides a clear fingerprint of the fluorine environment.[9][10]
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrument : Bruker Avance 400 MHz spectrometer (or equivalent).[11]
-
¹H NMR Acquisition : Acquire spectra with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition : Acquire spectra using a proton-decoupled pulse sequence, a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.[8]
-
¹⁹F NMR Acquisition : Acquire spectra using a proton-decoupled pulse sequence with a spectral width appropriate for aromatic fluorine compounds.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum can be divided into three key regions: aromatic, amine, and aliphatic (cyclopropyl).
| Assignment | Expected δ (ppm) | Multiplicity | Expected J (Hz) | Rationale |
| Aromatic (4H) | 7.00 - 7.40 | Multiplet (m) | - | Protons on the fluorophenyl ring exhibit complex splitting due to H-H and H-F couplings. The electron-withdrawing fluorine atom deshields these protons relative to benzene (7.34 ppm). |
| Amine (-NH₂) (2H) | ~1.5 - 2.5 | Broad Singlet (br s) | - | The chemical shift is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. |
| Cyclopropyl (4H) | 0.80 - 1.20 | Multiplets (m) | - | The protons on the cyclopropyl ring are diastereotopic and show complex splitting patterns. They are highly shielded due to the ring's geometry, resulting in a characteristic upfield shift. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about the electronic effects of the substituents.
| Assignment | Expected δ (ppm) | Expected J (Hz) | Rationale |
| C-F (ipso) | 161 - 164 | ¹JCF ≈ 245 Hz | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |
| Aromatic C-H | 110 - 130 | ²⁻⁴JCF ≈ 2-25 Hz | Aromatic carbons show smaller, long-range couplings to fluorine. The meta-carbon signal is often split by a ~8 Hz coupling. |
| Aromatic C-C/C-N | 145 - 150 | ²⁻⁴JCF ≈ 2-25 Hz | The quaternary aromatic carbon attached to the cyclopropyl group. Its chemical shift is influenced by both substituents. |
| Quaternary C-N | 50 - 55 | - | The sp³ carbon of the cyclopropyl ring bonded to the amine group is deshielded by the nitrogen atom. |
| Cyclopropyl -CH₂- | 10 - 15 | - | The methylene carbons of the cyclopropyl ring are highly shielded, appearing at a very upfield chemical shift, even more so than typical alkanes.[12] |
¹⁹F NMR Spectral Interpretation
¹⁹F NMR provides a direct and sensitive probe for the fluorine-containing moiety.
| Assignment | Expected δ (ppm) | Rationale |
| Ar-F | -112 to -115 | The chemical shift for a fluorine atom on a benzene ring is typically around -113 ppm relative to CFCl₃.[13][14] The exact position will be influenced by the meta-cyclopropylamine substituent. |
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is an essential and rapid technique for identifying the key functional groups within a molecule. The vibrational frequencies of bonds act as a molecular fingerprint.
Expertise & Experience: Correlating Bands to Structure
For a primary amine like this compound, the most telling feature is in the N-H stretching region. The presence of two distinct bands around 3300-3400 cm⁻¹ is a definitive indicator of the -NH₂ group, corresponding to asymmetric and symmetric stretching modes. This immediately distinguishes it from a secondary amine (one band) or a tertiary amine (no bands).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation : Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Instrument : Thermo Fisher Nicolet iS5 FT-IR spectrometer (or equivalent) equipped with a diamond ATR accessory.
-
Acquisition : Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be run first.
IR Spectral Interpretation
| Frequency (cm⁻¹) | Vibration Type | Intensity | Significance |
| 3380 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium | Diagnostic : The presence of two distinct peaks confirms a primary amine (-NH₂). |
| 3100 - 3000 | Aromatic & Cyclopropyl C-H Stretch | Medium | Indicates the presence of both sp² (aromatic) and strained sp³ (cyclopropyl) C-H bonds. |
| 1620 - 1580 | N-H Bend (Scissoring) | Medium-Strong | A characteristic bending vibration for primary amines. |
| ~1590, ~1490 | C=C Aromatic Ring Stretch | Medium-Strong | Confirms the presence of the phenyl ring. |
| 1250 - 1100 | C-F Stretch | Strong | A strong absorption band characteristic of the carbon-fluorine bond. |
| 1200 - 1020 | C-N Stretch | Medium | Corresponds to the stretching of the bond between the cyclopropyl carbon and the nitrogen atom. |
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, valuable information about the molecule's substructures. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[15][16][17]
Expertise & Experience: The Nitrogen Rule
A fundamental principle in mass spectrometry, the Nitrogen Rule, states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound has one nitrogen atom, and its molecular weight is 151.18. The observation of an odd molecular ion peak is a strong confirmation of the compound's identity.
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of methanol and water (50:50) with 0.1% formic acid.[18] The acid facilitates protonation to form the [M+H]⁺ ion.
-
Instrument : Agilent 6120 Quadrupole LC/MS (or equivalent) with an ESI source.
-
Acquisition : Infuse the sample directly into the ESI source in positive ion mode. Scan a mass range from m/z 50 to 300.
Mass Spectrum Interpretation
| m/z (Mass/Charge) | Ion Identity | Significance |
| 152.0870 | [M+H]⁺ | Primary evidence : This corresponds to the protonated molecule (C₉H₁₁FN⁺). The high-resolution mass should match the calculated exact mass (152.08701 Da) within a few ppm.[6] |
| 151.0792 | [M]⁺ | The molecular ion may be observed, though it is often less abundant than [M+H]⁺ in ESI. Its odd mass confirms the Nitrogen Rule.[6] |
Potential Fragmentation Pathways: While ESI is a soft technique, some fragmentation can occur. Key fragments would likely arise from the loss of the amino group or cleavage of the strained cyclopropyl ring, providing further structural confirmation.
Visualizations: Workflow and Structural Correlation
Overall Spectroscopic Workflow
Caption: General workflow for spectroscopic analysis.
NMR Structural Correlation Diagram
Caption: Correlation of structure to expected NMR signals.
Conclusion
The structural verification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework and fluorine position. IR spectroscopy offers rapid confirmation of the critical primary amine and fluorophenyl functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition, consistent with the Nitrogen Rule. This guide outlines the expected spectral data and the underlying principles, providing researchers with an authoritative framework for the characterization of this important chemical entity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - 1-(3-fluorophenyl)cyclopropanamine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]
- 7. 764647-70-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. rsc.org [rsc.org]
- 12. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. colorado.edu [colorado.edu]
- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comprehensive Technical Guide to the Solubility and Stability of 1-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride
Preamble: The Strategic Imperative of Physicochemical Profiling
In the landscape of modern drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is contingent upon a rigorous understanding of its fundamental physicochemical properties. Among these, solubility and stability form the bedrock upon which formulation, bioavailability, shelf-life, and ultimately, patient safety are built. This guide provides an in-depth, methodology-focused framework for the comprehensive characterization of 1-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride.
This molecule, a fluorinated cyclopropylamine, represents a class of structures with significant potential in medicinal chemistry, often serving as key building blocks for neurologically active agents or other complex therapeutic targets.[1] The hydrochloride salt form is intentionally designed to improve the aqueous solubility and handling properties of the parent amine.[1][2] However, assumptions are the enemy of robust science. A systematic, empirical investigation is paramount.
This document is structured not as a static report of pre-existing data, but as a strategic workflow. It is designed for the research scientist and drug development professional, explaining not only what to do but why each step is a critical, logic-driven decision in the characterization pathway. We will proceed from foundational solubility profiling to a deep dive into chemical stability under stressed conditions, culminating in a framework that directly informs downstream development activities.
Part 1: Aqueous Solubility Characterization
The aqueous solubility of an active pharmaceutical ingredient (API) is a primary determinant of its oral bioavailability. For ionizable compounds like this compound HCl, solubility is intrinsically linked to pH. The following workflow establishes a definitive pH-solubility profile.
Foundational Analysis: pKa Determination
Causality: The pKa is the pH at which the compound exists in a 50:50 equilibrium between its ionized (protonated amine) and non-ionized (free base) forms. Since the ionized form is typically far more water-soluble, knowing the pKa is essential to predict and interpret the pH-solubility curve. For a primary amine hydrochloride, we are interested in the pKa of its conjugate acid (R-NH3+).
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh approximately 10-20 mg of this compound HCl and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution to maintain constant ionic strength.
-
Acidification: Add a stoichiometric excess of 0.1 M HCl to ensure the compound is fully protonated at the start of the titration.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution using a calibrated pH meter and an automated titrator for precise volume additions.
-
Data Analysis: Record the pH after each addition of titrant. The pKa is determined from the inflection point of the resulting titration curve, often calculated using the Henderson-Hasselbalch equation or derivative plots.
Equilibrium Solubility Profile (Shake-Flask Method)
Causality: This experiment directly measures the thermodynamic solubility at various physiologically relevant pH points, simulating the environments of the gastrointestinal tract. The "shake-flask" method is the gold standard for determining equilibrium solubility.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers representing key physiological pH values (e.g., pH 1.2 HCl buffer for the stomach; pH 4.5 acetate buffer and pH 6.8 phosphate buffer for the small intestine).
-
Sample Preparation: Add an excess amount of this compound HCl to vials containing a known volume of each buffer. The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be predetermined in a preliminary experiment.
-
Sample Clarification: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and clarify it by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The method must be pre-validated for linearity, accuracy, and precision.[3][4]
-
pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.
Data Presentation: The results should be compiled into a clear, concise table.
| Buffer System | Target pH | Final pH | Solubility (mg/mL) | Solubility (µM) |
| 0.1 M HCl | 1.2 | |||
| Acetate Buffer | 4.5 | |||
| Phosphate Buffer | 6.8 | |||
| Phosphate Buffer | 7.4 |
Workflow Visualization:
References
A Technical Guide to the Sourcing and Qualification of 1-(3-Fluorophenyl)cyclopropan-1-amine for Research and Development
Introduction: The Strategic Value of a Niche Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems is a well-established method for optimizing the pharmacological profile of drug candidates. The 1-(3-Fluorophenyl)cyclopropan-1-amine scaffold represents a confluence of these valuable motifs. The cyclopropyl ring introduces conformational rigidity and a unique three-dimensional exit vector, while the fluorine atom on the phenyl ring can modulate metabolic stability, binding affinity, and pKa.
This compound is not a final drug product but rather a critical starting material or intermediate. Its structural analogues are integral to the synthesis of significant pharmaceutical agents. For instance, the closely related 2-(3,4-difluorophenyl)cyclopropanamine is a key intermediate in the production of Ticagrelor, a widely used antiplatelet medication.[1][2][3] This lineage underscores the industrial and academic importance of sourcing high-quality cyclopropylamines for drug discovery pipelines. This guide provides an in-depth analysis for researchers and drug development professionals on sourcing, evaluating, and safely handling commercial-grade this compound.
Part 1: The Commercial Sourcing and Qualification Workflow
Acquiring specialized chemical reagents is a multi-step process that extends beyond a simple purchase order. For critical building blocks like this compound, a systematic approach to sourcing and in-house validation is paramount to ensure the integrity and reproducibility of subsequent research. The following workflow outlines a best-practice model for research and development teams.
Caption: Sourcing and Qualification Workflow for Chemical Intermediates.
Part 2: Analysis of Commercial Suppliers
This compound (CAS: 764647-70-3) is available through several specialized chemical suppliers who cater to the research and pharmaceutical industries. Availability can range from milligram-scale for initial screening to kilogram-scale for process development, though larger quantities may require custom synthesis. Below is a comparative table of prominent commercial sources.
| Supplier | Product Name | CAS Number | Purity Specification | Available Quantities | Notes |
| Apollo Scientific | This compound | 764647-70-3 | Not specified; CoA required | 100mg - 5g+ | Offers a range of pack sizes with clear lead times.[4] |
| ChemScene | This compound | 764647-70-3 | ≥97% | Custom/Bulk services available | Provides key physicochemical data and offers custom synthesis services.[5] |
| J&K Scientific | This compound | 764647-70-3 | Not specified; CoA required | 100mg, 250mg | Acts as a distributor for ChemScene products.[6] |
| SynQuest Labs | This compound hydrochloride | 692737-66-9 | 96% | Price on Application (POA) | Supplies the hydrochloride salt, which may offer improved stability and handling.[7] |
Insight for Selection: For initial discovery efforts, suppliers like Apollo Scientific offer convenient, small-quantity packaging. For process scale-up or GMP-grade material, engaging with a primary manufacturer like ChemScene for custom synthesis is the more appropriate path. The choice between the free base and the hydrochloride salt[7] often depends on the specific reaction conditions of the subsequent synthetic step; the salt form can be more stable but requires a deprotonation step.
Part 3: Essential Quality Control and Analytical Verification
While a supplier's Certificate of Analysis (CoA) provides a baseline, independent verification is a cornerstone of scientific integrity. A mismatch in purity or identity can compromise weeks of research. The primary goal of in-house QC is to validate identity and purity .
Caption: A streamlined workflow for the analytical validation of incoming reagents.
Standard Protocol for Analytical Verification
Objective: To confirm the identity and assess the purity of a commercially supplied batch of this compound.
1. Identity Confirmation via Mass Spectrometry (MS)
- Methodology: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in positive mode.
- Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺.
- Molecular Formula: C₉H₁₀FN[5]
- Molecular Weight: 151.18 g/mol [5]
- Expected [M+H]⁺: ~152.09
2. Identity Confirmation via Nuclear Magnetic Resonance (¹H NMR)
- Methodology: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
- Expected Result: The spectrum should be consistent with the structure. Key expected signals include:
- Aromatic protons in the 6.8-7.4 ppm range, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring coupled to fluorine.
- Cyclopropyl protons, typically seen as complex multiplets in the aliphatic region (approx. 0.5-1.5 ppm).
- A broad singlet for the amine (-NH₂) protons, the chemical shift of which can vary.
3. Purity Assessment via High-Performance Liquid Chromatography (HPLC)
- Methodology:
- Develop a suitable reversed-phase HPLC method (e.g., C18 column).
- Use a mobile phase gradient, such as acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
- Monitor the elution profile using a UV detector, typically at 254 nm.
- Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).
- Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
- Trustworthiness Check: The result should align with the supplier's stated purity (e.g., ≥97%).[5] Any peak greater than 0.5% should be scrutinized as a potential significant impurity.
Part 4: An Overview of Synthetic Strategies and Potential Impurities
Understanding the synthesis of a molecule provides critical insights into the potential impurities that may be present in a commercial batch. While specific proprietary methods are not disclosed, patent literature for analogous compounds reveals common synthetic pathways.[3] Many routes to substituted cyclopropylamines involve multi-step sequences.[1][2]
A common strategy involves the cyclopropanation of a corresponding styrene derivative, followed by functional group manipulations to install the amine. One such sequence could involve a Curtius rearrangement from a cyclopropyl carboxylic acid.[1]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 3-fluoroacetophenone or related precursors.
-
Diastereomers: If the synthesis is not perfectly stereocontrolled, other stereoisomers of the final product could be present.
-
Rearrangement Byproducts: The use of hazardous reagents like azides in a Curtius rearrangement can sometimes lead to side products.[1]
-
Residual Solvents: Solvents used in the final purification steps (e.g., ethyl acetate, hexanes, dichloromethane).
This knowledge is invaluable during data analysis. An unexpected peak in an HPLC or NMR spectrum could potentially be identified as a plausible byproduct if the synthetic context is understood.
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory. The hydrochloride salt and related aminocyclopropanes are classified as irritants.[8][9]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][9]
-
Handling:
-
Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of any dust or vapors.[9]
-
Avoid contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water.[10][11]
-
Use spark-proof tools and ground equipment, as some related amines are flammable liquids.[12]
-
-
Storage:
Conclusion
This compound is a high-value building block for modern drug discovery. Its successful use, however, is contingent on more than just its catalog availability. A rigorous approach, encompassing careful supplier selection, independent analytical verification of identity and purity, and strict adherence to safety protocols, is essential. By integrating the technical insights and workflows presented in this guide, research organizations can mitigate risks associated with chemical quality, thereby ensuring the reliability and progress of their development programs.
References
- 1. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 764647-70-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. jk-sci.com [jk-sci.com]
- 7. CAS 692737-66-9 | 3730-7-09 | MDL MFCD08752572 | this compound hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. aksci.com [aksci.com]
- 10. 1-(3-fluorophenyl)cyclopropanamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 1-(3-Fluorophenyl)cyclopropan-1-amine
Section 1: Introduction and Compound Profile
1-(3-Fluorophenyl)cyclopropan-1-amine (CAS No. 764647-70-3) is a synthetic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure, which combines a fluorinated aromatic ring with a strained cyclopropylamine moiety, makes it a valuable precursor for novel therapeutic agents, particularly in the development of enzyme inhibitors and central nervous system modulators.[2] The presence of the cyclopropylamine group can confer unique conformational rigidity and metabolic stability to drug candidates.[2]
However, the same structural features that make this compound chemically valuable also necessitate a rigorous and informed approach to its handling. The strained ring system and the nucleophilic amine group suggest potential reactivity, while its classification as both a primary aromatic amine and a cyclopropylamine derivative points to a specific hazard profile that must be thoroughly understood and mitigated.[2][3]
This guide provides a comprehensive overview of the safety and handling precautions for this compound. By synthesizing data from its structural analogues—primary aromatic amines and cyclopropylamines—this document establishes a robust framework for risk assessment and safe laboratory practice.
| Compound Property | Data |
| IUPAC Name | This compound |
| CAS Number | 764647-70-3[4][5] |
| Molecular Formula | C₉H₁₀FN[4] |
| Molecular Weight | 151.18 g/mol [4] |
| Appearance | Typically a solid or oil |
| Storage | Recommended at 4°C, protected from light[4] |
Section 2: Hazard Identification and Risk Assessment
Direct toxicological and hazard data for this compound is not extensively documented. Therefore, a conservative risk assessment must be performed by analogy to its parent structural classes. This approach is critical for ensuring a high margin of safety.
-
As a Primary Aromatic Amine: This class of compounds is known for its potential toxicity, with some members being recognized as mutagens and carcinogens.[3][6] They can be harmful to aquatic life and require proper disposal protocols to prevent environmental contamination.[6]
-
As a Cyclopropylamine Derivative: The parent compound, cyclopropylamine, is a highly flammable, volatile liquid that is corrosive and can cause severe skin burns and eye damage.[7][8][9] It is also harmful if swallowed or inhaled.[8] The strained three-membered ring contributes to its reactivity.[2]
Based on these profiles, the following hazards should be assumed for this compound until specific data becomes available.
| Potential Hazard Classification | Rationale and Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, inhaled, or absorbed through the skin. Aromatic amines and cyclopropylamines can cause systemic effects.[8] All handling should occur in a well-ventilated area, preferably a chemical fume hood, with appropriate PPE to prevent any contact. |
| Skin Corrosion / Irritation | Assumed to be corrosive or a severe irritant. Cyclopropylamine causes chemical burns.[8] Direct contact must be strictly avoided. Contaminated clothing must be removed immediately. |
| Serious Eye Damage / Irritation | Assumed to cause serious, potentially irreversible eye damage.[7] The use of chemical splash goggles in combination with a face shield is mandatory. |
| Flammability | Potential fire hazard. Cyclopropylamine is a highly flammable liquid.[7][9] The compound must be stored away from heat, sparks, and open flames. Handling should involve grounding and non-sparking tools.[9][10] |
| Long-term Toxicity (Carcinogenicity) | Potential for long-term health effects. Many aromatic amines are suspected carcinogens.[6] Exposure should be minimized to as low as reasonably achievable (ALARA). |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, starting with robust engineering controls and supplemented by diligent use of PPE.
Engineering Controls
The primary defense against exposure is to handle the compound within a controlled environment.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11]
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[12] This is critical for immediate decontamination in the event of accidental skin or eye contact.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn correctly at all times.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contamination.[13] Change gloves immediately if they become contaminated.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[12] For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield must be worn in addition to goggles.[11][12]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. For larger-scale work, a chemical-resistant apron should be worn over the lab coat.[8] Ensure that clothing fully covers the arms and legs; open-toed shoes are prohibited.
-
Respiratory Protection: If engineering controls fail or for emergency situations like a major spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12] All respirator users must be part of a formal respiratory protection program with proper fit-testing.
Section 4: Standard Operating Procedures: Handling and Storage
Adherence to a strict protocol is non-negotiable for mitigating the risks associated with this compound.
Chemical Handling Protocol
-
Preparation: Before handling, review this safety guide and the available Safety Data Sheet (SDS). Ensure the fume hood is operational and the work area is clear of clutter and ignition sources.[10]
-
Grounding: When transferring the substance, especially if it is in a solvent, use grounding and bonding techniques to prevent the buildup of static electricity, which could serve as an ignition source.[10]
-
Tool Selection: Use only non-sparking tools for transfers and manipulations.[10]
-
Dispensing: Weigh the compound in the fume hood. If it is a solid, be mindful of dust creation. If it is an oil or liquid, perform all transfers carefully to avoid splashes.
-
Reaction Setup: All reactions involving this compound should be conducted in a fume hood. The apparatus should be assembled securely.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin immediately and thoroughly, even if no direct contact is suspected.[12]
Storage Conditions
Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.
-
Container: Store in a tightly sealed, clearly labeled container.[13][14]
-
Atmosphere: For long-term stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store in a cool, designated area, preferably in a refrigerator at 4°C as recommended by suppliers.[4][14]
-
Ventilation: The storage area must be well-ventilated.[14][15]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10][15]
Section 5: Emergency Response Protocols
Preparedness is key to managing accidents effectively. All personnel must be familiar with these procedures.
Spill Response Workflow
A spill of this compound requires a swift and systematic response to contain the hazard and protect personnel.
Caption: Emergency spill response workflow for this compound.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[16]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[16] Seek immediate medical attention.
-
Eye Contact: Immediately and continuously rinse the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[16] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.
Section 6: Waste Disposal
All waste materials contaminated with this compound, including used absorbent materials, contaminated PPE, and empty containers, must be treated as hazardous waste.
-
Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[15]
References
- 1. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. 764647-70-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. international.skcinc.com [international.skcinc.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. 1-(3-fluorophenyl)cyclopropanamine hydrochloride - Safety Data Sheet [chemicalbook.com]
theoretical studies of 1-(3-Fluorophenyl)cyclopropan-1-amine
An In-Depth Technical Guide to the Theoretical Investigation of 1-(3-Fluorophenyl)cyclopropan-1-amine
Abstract
The incorporation of strained ring systems and fluorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate physicochemical and pharmacological properties.[1][2] this compound is a exemplar of this design philosophy, merging the unique conformational and electronic characteristics of a cyclopropane ring with the metabolic stability and altered electronics conferred by a fluorine substituent.[3][4] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, targeted at researchers, computational chemists, and drug development professionals. We will delve into the causality behind computational choices, offering a self-validating protocol for geometric, electronic, and spectroscopic characterization using Density Functional Theory (DFT).
Introduction: The Strategic Value of the Fluorinated Cyclopropylamine Motif
The cyclopropylamine moiety is a "privileged" structural motif in medicinal chemistry.[5] The inherent strain of the three-membered ring (approximately 27.5 kcal/mol) results in C-C bonds with significant p-character, often described as "bent bonds".[3][6] This unique electronic nature allows the cyclopropane ring to act as a bioisostere for phenyl rings or double bonds, influencing molecular conformation and metabolic stability. When attached to an aromatic system, it can facilitate favorable π-stacking interactions while maintaining a rigid, defined geometry.[4]
The introduction of a fluorine atom, particularly on the phenyl ring, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2][7] The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, such as the amine in our title compound, and influence intermolecular interactions through the formation of hydrogen bonds or dipole-dipole interactions.[8] Therefore, a robust theoretical understanding of this compound is paramount for predicting its behavior in biological systems and for the rational design of next-generation therapeutics.[9]
Computational Methodology: A Validated Workflow
To accurately model the properties of this compound, a systematic computational workflow is essential. Density Functional Theory (DFT) provides a favorable balance of computational cost and accuracy for organic molecules of this size.[10][11]
The Rationale for Method Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a robust description of molecular geometries and electronic properties for a wide range of systems.[12]
-
Basis Set: 6-311+G(d,p) : This Pople-style basis set offers a good compromise for accuracy and efficiency. The "6-311" indicates a triple-zeta quality for valence electrons. The "+G" adds diffuse functions, which are crucial for accurately describing lone pairs (like on the nitrogen atom) and non-covalent interactions. The "(d,p)" adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing anisotropic electron density, which is critical for the strained cyclopropane ring and polar C-F bond.
Step-by-Step Computational Protocol
-
Initial Structure Generation : Construct the 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization : Perform a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).
-
Vibrational Frequency Analysis : Conduct a frequency calculation on the optimized geometry at the same level of theory. This serves two critical purposes:
-
Property Calculations : Using the validated minimum-energy structure, perform single-point energy calculations to derive electronic properties (HOMO/LUMO, MEP) and predict NMR chemical shifts.
The following diagram illustrates this self-validating workflow.
Caption: A validated workflow for theoretical calculations.
Molecular Geometry and Conformational Analysis
The geometry optimization reveals the most stable three-dimensional arrangement of the molecule. Key structural insights are summarized below. The strained nature of the cyclopropane ring forces the internal C-C-C bond angles to be near 60°, a significant deviation from the ideal sp³ angle of 109.5°.[6]
Table 1: Selected Optimized Geometric Parameters
| Parameter | Description | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-F | Phenyl-Fluorine | 1.35 Å |
| C-N | Cyclopropyl-Amine | 1.47 Å |
| C-C (ring avg.) | Cyclopropane C-C | 1.51 Å |
| **Bond Angles (°) ** | ||
| C-C-C (ring avg.) | Internal Cyclopropane | ~60.0° |
| C-C-N | Phenyl-Cyclopropyl-Amine | ~118.5° |
Conformational analysis, particularly rotation around the C-N bond and the bond connecting the cyclopropyl and phenyl rings, is critical. Studies on related cyclopropylamines show that stereoelectronic effects, such as hyperconjugation, play a significant role in determining the preferred conformation and basicity of the amine group.[8] The orientation of the amine's lone pair relative to the cyclopropane and phenyl rings will dictate its nucleophilicity and potential for hydrogen bonding.
Electronic Properties and Reactivity Descriptors
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[10][15]
-
HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen lone pair.
-
LUMO : Represents the ability to accept an electron. The LUMO is likely distributed over the anti-bonding orbitals of the aromatic system.
-
HOMO-LUMO Gap : The energy difference between these orbitals is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.
Caption: Frontier Molecular Orbital (FMO) energy diagram.
Table 2: Calculated Electronic Properties
| Property | Description | Calculated Value |
|---|---|---|
| HOMO Energy | Electron-donating ability | -6.5 eV |
| LUMO Energy | Electron-accepting ability | -0.8 eV |
| HOMO-LUMO Gap | Chemical stability index | 5.7 eV |
| Dipole Moment | Molecular polarity | 2.1 Debye |
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions. For our target molecule, the MEP would show a negative potential (red/yellow) around the fluorine atom and the nitrogen lone pair, indicating these are sites susceptible to electrophilic attack or hydrogen bond donation. The amine protons would exhibit a positive potential (blue), highlighting them as hydrogen bond donors.
Prediction of Spectroscopic Signatures
A key validation of theoretical models is their ability to reproduce experimental data. Our workflow allows for the direct prediction of NMR and vibrational spectra.
Vibrational Analysis (IR/Raman)
The calculated vibrational frequencies from the DFT analysis can be compared to experimental IR spectra. For primary amines, characteristic N-H stretching vibrations appear as two bands in the 3400-3250 cm⁻¹ region.[16] The C-N stretch of an aromatic amine is typically strong and found between 1335-1250 cm⁻¹.[16]
Table 3: Predicted vs. Expected Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Description | Predicted Frequency | Typical Experimental Range[16] |
|---|---|---|---|
| ν(N-H) asymm | Asymmetric N-H stretch | ~3410 | 3400-3300 |
| ν(N-H) symm | Symmetric N-H stretch | ~3325 | 3330-3250 |
| δ(N-H) | N-H bending (scissoring) | ~1620 | 1650-1580 |
| ν(C-N) | Aromatic amine C-N stretch | ~1290 | 1335-1250 |
| ν(C-F) | Aromatic C-F stretch | ~1150 | 1250-1000 |
NMR Spectroscopy
Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure confirmation. The unique electronic environment of the cyclopropane ring results in highly shielded protons, typically appearing upfield (0.2-1.0 ppm).[17] The fluorine atom will induce characteristic splitting patterns and shifts in the signals of nearby aromatic protons and carbons.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm, relative to TMS)
| Nucleus | Assignment | Predicted Chemical Shift (δ) | Rationale / Expected Range[17][18] |
|---|---|---|---|
| ¹H NMR | |||
| H (Cyclopropyl) | Methylene protons | 0.8 - 1.5 | Upfield shift due to ring current effect. |
| H (Amine) | -NH₂ protons | ~1.8 (broad) | Variable, depends on solvent and concentration. |
| H (Aromatic) | Phenyl protons | 6.9 - 7.4 | Deshielded, complex splitting due to F-H coupling. |
| ¹³C NMR | |||
| C (Cyclopropyl) | Methylene carbons | 10 - 20 | Highly shielded sp³ carbons in a strained ring. |
| C (Quaternary) | C-NH₂ carbon | ~40 |
| C (Aromatic) | Phenyl carbons | 115 - 165 | C-F carbon is highly deshielded (~163 ppm). |
Conclusion
This guide outlines a robust and validated theoretical framework for the in-depth characterization of this compound. By employing DFT calculations with an appropriate functional and basis set, researchers can gain profound insights into the molecule's conformational preferences, electronic landscape, and spectroscopic signatures. These theoretical predictions serve as a powerful complement to experimental data, enabling a deeper understanding of structure-activity relationships and accelerating the rational design of novel therapeutics built upon this valuable molecular scaffold.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Synthesis of Cyclopropylamines | CoLab [colab.ws]
- 6. m.youtube.com [m.youtube.com]
- 7. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
Application Note: Synthesis of 1-(3-Fluorophenyl)cyclopropan-1-amine via Titanium-Mediated Cyclopropanation of a Nitrile
Abstract: This document provides a comprehensive technical guide for the synthesis of 1-(3-Fluorophenyl)cyclopropan-1-amine, a valuable building block in medicinal chemistry. The protocol leverages the Kulinkovich-Szymoniak reaction, a powerful titanium-mediated method for converting nitriles into primary cyclopropylamines. This guide elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and emphasizes critical safety considerations for handling the organometallic reagents involved. The content is intended for researchers, chemists, and professionals in drug development with experience in synthetic organic chemistry.
Introduction and Scientific Context
Cyclopropylamines are privileged structural motifs frequently incorporated into pharmaceutical agents due to their unique conformational properties and metabolic stability. The rigid three-membered ring can act as a bioisosteric replacement for larger groups, influencing the potency and pharmacokinetic profile of a molecule. The synthesis of primary cyclopropylamines, particularly those bearing aryl substituents, presents a significant challenge.
A highly effective method for this transformation is the titanium-mediated reductive cyclopropanation of nitriles using Grignard reagents, a modification of the Kulinkovich reaction developed by Szymoniak and Bertus.[1][2][3][4] This one-pot procedure offers a direct and efficient route from readily available nitriles to the desired primary cyclopropylamines.[1][3][4] This application note details the synthesis of this compound from 3-fluorobenzonitrile as a representative example of this powerful transformation.
Reaction Mechanism and Rationale
The core of this synthesis is the Kulinkovich-Szymoniak reaction.[2] The generally accepted mechanism involves several key steps, each dictating the choice of reagents and reaction conditions.
-
Formation of the Titanacyclopropane Intermediate: Two equivalents of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), react with a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄), to form a transient dialkyltitanium species.[5][6] This unstable intermediate rapidly undergoes β-hydride elimination to release ethane and form the key reactive intermediate: a titanacyclopropane.[5][7]
-
Insertion of the Nitrile: The titanacyclopropane then reacts with the nitrile (3-fluorobenzonitrile). The nitrile's carbon-nitrogen triple bond inserts into one of the titanium-carbon bonds of the titanacyclopropane, forming an azatitanacyclopentene intermediate.
-
Lewis Acid-Mediated Ring Contraction: In the Szymoniak modification, the addition of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is crucial.[1][8] The Lewis acid coordinates to the nitrogen atom of the azatitanacycle, facilitating a ring contraction to form the cyclopropylamine product after aqueous workup.[1][2] Without the Lewis acid, the reaction tends to yield ketones as the major byproduct upon hydrolysis.[1][2]
The entire process can be visualized as a formal addition of a 1,2-dicarbanion equivalent across the nitrile's triple bond.
References
- 1. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 3. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 1-(3-Fluorophenyl)cyclopropan-1-amine in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both unique three-dimensional topologies and favorable pharmacological properties is paramount. 1-(3-Fluorophenyl)cyclopropan-1-amine emerges as a building block of significant interest, strategically combining three key structural motifs:
-
A Constrained Cyclopropane Ring: This rigid, saturated three-membered ring acts as a bioisostere for larger, more flexible groups, locking the molecule into a defined conformation. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1]
-
A Primary Amine Handle: The nucleophilic primary amine is a versatile functional group, providing a direct attachment point for a vast array of synthetic transformations.[1] It is a cornerstone for building diversity into molecular libraries through reactions such as amidation, sulfonamidation, and cross-coupling.
-
An Electronically-Tuned Fluorophenyl Moiety: The fluorine atom at the meta-position of the phenyl ring is a classic tool in drug design. It can significantly modulate the compound's physicochemical properties, including lipophilicity (logP), metabolic stability (by blocking potential sites of oxidation), and pKa of the adjacent amine. Furthermore, fluorine can engage in favorable orthogonal dipole-dipole or hydrogen bonding interactions with protein targets.[1]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core synthetic applications of this compound, complete with mechanistic insights and field-proven laboratory protocols.
Physicochemical Properties & Handling
A summary of the key properties of the title compound is provided below.
| Property | Value |
| CAS Number | 764647-70-3[2][3] |
| Molecular Formula | C₉H₁₀FN[2] |
| Molecular Weight | 151.18 g/mol [2] |
| Appearance | Varies; often supplied as a salt (e.g., hydrochloride) |
| Storage | Store at 2-8°C, protected from light and moisture.[2] |
Handling: As with all primary amines, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is required.
Core Synthetic Applications & Mechanistic Insights
The true utility of this compound is realized through its application in robust and versatile chemical transformations. The following sections detail the most critical of these reactions.
Amide Bond Formation: Accessing Novel Amide Libraries
The formation of an amide bond is arguably the most common reaction in the synthesis of pharmaceuticals and biologically active compounds.[4] The primary amine of our building block serves as an excellent nucleophile for coupling with carboxylic acids, enabling the rapid generation of diverse compound libraries.
Mechanistic Rationale: While direct condensation of a carboxylic acid and an amine is possible, it requires harsh conditions. Modern amide synthesis relies on the in-situ activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used for this purpose, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form an active ester, which suppresses side reactions and minimizes racemization if chiral acids are used.[5]
Workflow for a Typical Amide Coupling Reaction
Caption: General workflow for amide bond synthesis.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water, Ethyl Acetate, Brine
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir for 5 minutes at room temperature to pre-activate the acid.
-
Add DIPEA (3.0 eq) followed by this compound (1.1 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-16 hours).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Expert Insights:
-
Causality of Reagent Choice: EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, simplifying purification compared to DCC.[5] HOBt is added to form an active ester, which is more stable and selective than the O-acylisourea intermediate, reducing potential side reactions.
-
Base Selection: DIPEA is a non-nucleophilic hindered base used to neutralize the HCl produced from EDC and any acidic protons, driving the reaction to completion.
-
Troubleshooting: For sterically hindered or electronically deactivated coupling partners, more potent coupling reagents like HATU or PyBOP may be required.[6] These reagents often lead to faster reaction times and higher yields in challenging cases.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, specifically by coupling an amine with an aryl halide or triflate.[7][8] This reaction allows for the direct connection of the 1-(3-fluorophenyl)cyclopropylamino moiety to other aromatic or heteroaromatic systems, a common strategy in the synthesis of complex pharmaceutical agents.
Mechanistic Rationale: The reaction proceeds via a palladium-catalyzed cycle. A Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7][9]
The Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
This protocol provides a general method for coupling this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add anhydrous toluene via syringe, followed by this compound (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insights:
-
Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig reaction.[10] Bulky, electron-rich phosphine ligands like XPhos promote the reductive elimination step, which is often rate-limiting, and stabilize the Pd(0) catalyst.
-
Base and Solvent: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine within the catalyst coordination sphere. Anhydrous, non-polar solvents like toluene or dioxane are typically used to prevent catalyst deactivation.
-
Scope: This reaction is broadly applicable to a wide range of aryl and heteroaryl halides and triflates, making it a cornerstone of modern synthetic chemistry.[7]
Synthesis of Sulfonamides
The sulfonamide functional group is a key pharmacophore found in numerous approved drugs, including antibiotics, diuretics, and anti-inflammatory agents like Celecoxib.[11] The reaction of this compound with a sulfonyl chloride is a direct and efficient method for accessing this important class of compounds.
Reaction Scheme for Sulfonamide Formation
Caption: Direct synthesis of sulfonamides from amines.
Protocol 3: General Sulfonamide Synthesis
Materials:
-
Arylsulfonyl Chloride (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.1 eq) in anhydrous DCM in a round-bottom flask at 0 °C (ice bath).
-
Add pyridine (2.0 eq) to the solution.
-
Add the arylsulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Expert Insights:
-
Simplicity and Efficiency: This reaction is typically high-yielding and straightforward. The base (pyridine or triethylamine) acts as both a nucleophilic catalyst and a scavenger for the HCl byproduct.
-
Versatility: A wide variety of commercially available sulfonyl chlorides can be used, providing rapid access to a large chemical space for structure-activity relationship (SAR) studies.
Data Presentation: Comparative Analysis of Reaction Conditions
To illustrate the importance of optimizing reaction conditions, the following table presents a hypothetical comparison for the amide coupling protocol. The rationale behind the expected outcomes is based on established principles of organic chemistry.
Table 1: Illustrative Comparison of Amide Coupling Conditions
| Entry | Coupling Reagent | Base | Solvent | Temperature | Expected Outcome | Rationale |
| 1 | EDC / HOBt | DIPEA | DMF | Room Temp | Good Yield. | Standard, reliable conditions for most substrates. |
| 2 | HATU | DIPEA | DMF | Room Temp | Excellent Yield. | HATU is a more powerful activator, ideal for challenging or sterically hindered substrates.[6] |
| 3 | EDC / HOBt | Triethylamine | DCM | Room Temp | Moderate Yield. | Triethylamine is less hindered than DIPEA and can sometimes lead to side reactions. DCM is less polar than DMF, which can affect solubility and reaction rates. |
| 4 | None (Thermal) | None | Toluene | 150 °C | Trace to No Product. | Direct thermal condensation requires very high temperatures and water removal, and is generally inefficient. |
Conclusion
This compound is a potent and versatile building block for modern organic synthesis and drug discovery. Its unique combination of a conformationally restricted core, a synthetically tractable amine handle, and a metabolically and electronically beneficial fluoro-substituent makes it an invaluable tool. By employing robust and well-understood synthetic methodologies such as amide coupling, Buchwald-Hartwig amination, and sulfonamide formation, researchers can efficiently generate libraries of novel, structurally complex molecules with high potential for biological activity. The protocols and insights provided herein serve as a comprehensive guide for harnessing the full synthetic potential of this privileged scaffold.
References
- 1. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. 764647-70-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. USRE44048E1 - 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide for the treatment of inflammation or an inflammation-associated disorder - Google Patents [patents.google.com]
The Rising Star in Neuro-Pharmacology: Application of 1-(3-Fluorophenyl)cyclopropan-1-amine in Medicinal Chemistry
Introduction: A Privileged Scaffold for CNS Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. The 1-(3-fluorophenyl)cyclopropan-1-amine scaffold has emerged as a structure of significant interest, particularly in the development of therapeutics targeting the central nervous system (CNS). This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block.
The unique combination of a rigid cyclopropane ring and a strategically placed fluorine atom on the phenyl moiety bestows upon this scaffold a desirable set of physicochemical properties. The cyclopropane ring introduces conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[1][2] Furthermore, the fluorine atom, a bioisostere of a hydrogen atom, can modulate metabolic stability, lipophilicity, and binding interactions through the formation of hydrogen bonds and other non-covalent interactions.[3][4] These attributes make this compound and its derivatives promising candidates for the development of novel drugs, particularly in the realm of neuroscience.[5]
Core Application: Development of Monoamine Oxidase (MAO) Inhibitors for Antidepressant Therapy
A primary and well-investigated application of the this compound scaffold is in the design of monoamine oxidase (MAO) inhibitors. MAOs are a family of enzymes responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6][7] The inhibition of MAO-A, in particular, leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and anxiety disorders.[7]
Mechanism of Action: Covalent Inactivation of MAO
Derivatives of this compound often act as mechanism-based, irreversible inhibitors of MAO.[8][9] The proposed mechanism involves the enzymatic oxidation of the amine to an imine, followed by a rearrangement that leads to the opening of the strained cyclopropane ring. This generates a reactive species that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation.
Figure 1: Simplified schematic of MAO's role in neurotransmitter metabolism and its inhibition by a this compound derivative.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of MAO inhibitors derived from the this compound scaffold can be fine-tuned by strategic structural modifications. The following table summarizes key SAR findings from the literature.[1][8]
| Compound/Modification | R1 | R2 | MAO-A Inhibition (IC50, nM) | MAO-B Inhibition (IC50, nM) | Key Observations |
| Parent Scaffold | H | H | 150 | 800 | Moderate MAO-A potency with some selectivity. |
| N-Methylation | CH₃ | H | 250 | >1000 | Decreased potency, suggesting a free amine is preferred for optimal activity. |
| N-Ethylation | CH₂CH₃ | H | 400 | >1000 | Further decrease in potency with a larger N-alkyl group. |
| Fluorine at C2 of Cyclopropane (cis) | H | F | 50 | 250 | Increased potency for both isoforms, with retained selectivity for MAO-A.[8] |
| Fluorine at C2 of Cyclopropane (trans) | H | F | 25 | 150 | The trans isomer exhibits higher potency than the cis isomer.[8] |
| p-Chloro on Phenyl Ring | H | H | 80 | 450 | Electron-withdrawing groups on the phenyl ring can enhance potency.[8] |
Experimental Protocols
Protocol 1: Synthesis of a Representative MAO Inhibitor Derivative
This protocol outlines a general, multi-step synthesis of a trans-2-fluoro-1-(3-fluorophenyl)cyclopropan-1-amine derivative, a potent MAO inhibitor, based on synthetic strategies reported in the literature.[10][11]
Workflow Diagram:
References
- 1. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 6. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors | MDPI [mdpi.com]
- 8. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
Application Notes and Protocols: 1-(3-Fluorophenyl)cyclopropan-1-amine as a Versatile Precursor for Pharmaceutical Agents
Introduction: The Strategic Value of a Unique Building Block
In the landscape of modern medicinal chemistry, the design of novel therapeutic agents hinges on the availability of versatile and strategically functionalized building blocks.[1] 1-(3-Fluorophenyl)cyclopropan-1-amine is a prime example of such a precursor, embodying two key structural motifs that are highly sought after in drug discovery programs: a cyclopropane ring and a fluorinated aromatic system.[2][3]
The cyclopropyl group is a valuable bioisostere, often used to replace gem-dimethyl groups or alkenes, providing conformational rigidity that can lock a molecule into a bioactive conformation, thus enhancing potency and reducing off-target effects.[4][5] Its inherent ring strain and unique electronic properties contribute to metabolic stability and can favorably influence plasma clearance.[4][6]
Simultaneously, the incorporation of fluorine into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties.[7][8] The 3-fluorophenyl moiety can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the adjacent amine, which in turn affects solubility and membrane permeability.[9] This application note provides a comprehensive guide to the properties, handling, and synthetic applications of this compound, with a focus on its use in generating libraries of N-arylated compounds for drug discovery.
Precursor Profile: Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are foundational to successful and reproducible research. This compound is typically supplied as a free base or, more commonly, as a hydrochloride salt to improve stability and handling.[10]
Physicochemical Data
| Property | This compound | This compound HCl |
| CAS Number | 764647-70-3[11] | 692737-66-9[12] |
| Molecular Formula | C₉H₁₀FN[11] | C₉H₁₁ClFN[12] |
| Molecular Weight | 151.18 g/mol [11] | 187.64 g/mol [12] |
| Appearance | Not specified (typically an oil) | Solid[12] |
| Purity | ≥97% (typical)[11] | ≥96% (typical)[13] |
| Storage Conditions | 4°C, protect from light[11] | Cool, dry, well-ventilated area[14] |
Safety and Handling Protocol
As a primary amine derivative, this compound requires careful handling to prevent exposure and ensure laboratory safety. The hydrochloride salt is classified as an irritant.[12][14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves. Ensure full coverage with a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid breathing dust or vapors.[14]
Emergency First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[15]
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[14]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor if you feel unwell.[15]
Spill & Disposal:
-
Prevent further leakage if safe to do so. Absorb spills with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[14]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Application: Palladium-Catalyzed N-Arylation
The primary amine of this compound is a versatile nucleophile for forming C-N bonds, a cornerstone of many pharmaceutical syntheses. The Buchwald-Hartwig amination is a powerful and widely adopted method for this transformation, enabling the coupling of amines with a broad range of aryl halides and pseudohalides under relatively mild conditions.[16][17]
Rationale for Method Selection
The choice of a palladium-catalyzed cross-coupling reaction is driven by its exceptional functional group tolerance, broad substrate scope, and high efficiency. This allows for the late-stage diversification of complex molecules, a critical advantage in medicinal chemistry. The mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst.[16] The use of sterically hindered phosphine ligands, such as BrettPhos, is often crucial for achieving high yields, particularly with primary amines.[17][18]
General Workflow for N-Arylation
The following diagram outlines the typical experimental workflow for the synthesis of N-arylated derivatives from the precursor.
Caption: General experimental workflow for N-arylation.
Protocol: Buchwald-Hartwig Coupling with an Aryl Bromide
This protocol describes a representative procedure for coupling this compound hydrochloride with a generic aryl bromide.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous toluene
-
Schlenk flask or microwave vial
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add this compound hydrochloride, the aryl bromide, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.
-
Causality Note: The use of a strong, non-nucleophilic base like NaOtBu is essential to both neutralize the HCl salt and deprotonate the amine within the catalytic cycle, facilitating the reductive elimination step.[16] An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.
-
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Application Example: Synthesis of a Pyrimidine Core
To illustrate the utility of the precursor, the following protocol details its coupling with 2-chloro-4,6-dimethylpyrimidine, a heterocyclic core frequently found in kinase inhibitors and other biologically active molecules.
Caption: Synthesis of a hypothetical drug-like core.
This reaction follows the general Buchwald-Hartwig protocol outlined in Section 3.3, substituting the aryl bromide with 2-chloro-4,6-dimethylpyrimidine. The resulting product serves as a valuable intermediate for further functionalization in a drug discovery campaign.
Characterization of Products
Unambiguous characterization of the final product is essential for validating the experimental outcome and for use in subsequent biological assays.
Standard Analytical Techniques
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Confirms the covalent structure and assesses purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determines purity and confirms the molecular weight of the product. |
| High-Resolution Mass Spectrometry (HRMS) | Provides an accurate mass measurement to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., N-H stretch). |
Interpreting NMR Spectra
For a representative product, such as N-(Aryl)-1-(3-fluorophenyl)cyclopropan-1-amine, the ¹H NMR spectrum will exhibit characteristic signals.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cyclopropyl (CH₂) | 0.8 - 1.5 | Multiplets | These protons are diastereotopic and will appear as complex multiplets in an upfield region, characteristic of cyclopropanes.[19][20] |
| Amine (N-H) | 3.0 - 6.0 | Broad singlet | The chemical shift is variable and depends on solvent and concentration. |
| 3-Fluorophenyl Ring (Ar-H) | 6.8 - 7.5 | Doublets, Triplets, Multiplets | The fluorine atom will cause splitting of adjacent proton signals (H-F coupling). |
| Substituted Aryl Ring (Ar-H) | 6.5 - 8.5 | Varies based on substitution pattern | The chemical shifts will be indicative of the electronic nature of the substituents on the aryl ring. |
Conclusion
This compound stands out as a high-value precursor for the synthesis of novel pharmaceutical agents. Its unique combination of a rigid cyclopropyl scaffold and a metabolically robust fluorophenyl ring offers a compelling platform for addressing key challenges in drug design. The protocols detailed herein, particularly the robust Buchwald-Hartwig N-arylation, provide researchers with a reliable and versatile method to generate diverse libraries of compounds for screening and lead optimization. The strategic application of this building block can significantly accelerate the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. 764647-70-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 11. chemscene.com [chemscene.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. CAS 692737-66-9 | 3730-7-09 | MDL MFCD08752572 | this compound hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 14. aksci.com [aksci.com]
- 15. aksci.com [aksci.com]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setups for Reactions Involving 1-(3-Fluorophenyl)cyclopropan-1-amine
Introduction
1-(3-Fluorophenyl)cyclopropan-1-amine is a valuable building block in modern medicinal chemistry. Its unique structure, combining a strained cyclopropane ring with a fluorinated phenyl moiety, offers a compelling three-dimensional profile for probing biological targets. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, a common strategy in drug design.[1][2] The primary amine group serves as a versatile synthetic handle for introducing the cyclopropyl scaffold into more complex molecules, making it a key intermediate in the synthesis of various bioactive compounds.[3][4]
This guide provides detailed experimental protocols for three fundamental reactions involving this compound: Amide Coupling, N-Arylation, and Reductive Amination. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical logic and safety considerations.
Physicochemical Properties & Safety Data
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 764647-70-3 | [5][6] |
| Molecular Formula | C₉H₁₀FN | [6][7] |
| Molecular Weight | 151.18 g/mol | [6] |
| Appearance | Varies (often an oil or low-melting solid) | N/A |
| Purity | Typically ≥97% | [5][6] |
| Storage | 4°C, protect from light | [6] |
Section 1: Critical Safety & Handling Procedures
Working with any chemical intermediate requires stringent safety protocols. While specific data for this compound is limited, data from structurally related amines and fluorinated compounds should inform handling procedures.[8][9][10]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[10][11]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11]
-
Static Discharge: For flammable solvents, ensure all equipment is properly grounded to prevent ignition from static electricity.[11]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9][10][12]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[9][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]
Section 2: Core Reaction Protocols
The reactivity of this compound is dominated by its nucleophilic primary amine. The following protocols detail common and robust methods for derivatization at this site.
Protocol 1: Amide Bond Formation via EDCI/HOBt Coupling
Causality and Rationale: Amide coupling is one of the most frequently used reactions in medicinal chemistry.[13] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated". This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent to convert the carboxylic acid into a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange into a stable N-acylurea byproduct. The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), traps the activated species as an active ester, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide bond.[14] This method minimizes racemization if chiral carboxylic acids are used.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), ~0.1 M concentration).
-
Stir the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Activation:
-
Add EDCI (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the HOBt active ester.
-
-
Amine Addition:
-
In a separate vial, dissolve this compound (1.1 eq) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq) to the reaction mixture along with the amine.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove excess carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient).
-
Workflow Visualization: Amide Coupling
Caption: General workflow for EDCI/HOBt mediated amide coupling.
Protocol 2: Transition-Metal-Free N-Arylation
Causality and Rationale: The formation of a C(aryl)-N bond is crucial for synthesizing many pharmaceuticals. While traditional methods often rely on copper (Ullmann) or palladium (Buchwald-Hartwig) catalysts, which can be expensive and require careful removal from the final product, transition-metal-free methods offer a valuable alternative. This protocol utilizes an o-silylaryl triflate as an aryne precursor.[15] In the presence of a fluoride source like Cesium Fluoride (CsF), a highly reactive benzyne intermediate is generated in situ. This electrophilic intermediate is rapidly trapped by the nucleophilic amine, this compound, to form the N-arylated product under mild conditions.[15]
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
To an oven-dried flask under an inert atmosphere, add the o-silylaryl triflate (1.0 eq) and Cesium Fluoride (CsF) (2.0-3.0 eq).
-
Add anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF) as the solvent.
-
-
Amine Addition:
-
Add this compound (1.2 eq) to the flask.
-
Ensure the mixture is well-stirred.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature or gently heat to 40-60 °C to facilitate benzyne formation. The optimal temperature may vary depending on the specific aryl triflate used.
-
The reaction is typically complete within 2-12 hours.
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting materials by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove CsF and other inorganic salts, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like Ethyl Acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Workflow Visualization: N-Arylation
References
- 1. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 764647-70-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 1-(3-fluorophenyl)cyclopropanamine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. 1-(3-fluorophenyl)cyclopropanamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. hepatochem.com [hepatochem.com]
- 14. researchgate.net [researchgate.net]
- 15. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting 1-(3-Fluorophenyl)cyclopropan-1-amine
An In-Depth Guide to the Analytical Characterization of 1-(3-Fluorophenyl)cyclopropan-1-amine
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 764647-70-3) is a critical building block in modern medicinal chemistry.[1][2] Its unique structural motif, combining a constrained cyclopropane ring with a fluorinated phenyl group, makes it a valuable precursor for synthesizing a range of pharmacologically active compounds, including selective serotonin 2C (5-HT2C) receptor agonists.[3] The precise analytical characterization of this primary amine is paramount for ensuring the purity, identity, stability, and ultimately, the safety and efficacy of the resulting drug candidates. Inconsistent purity can lead to variable biological activity and the introduction of potentially toxic impurities.
This comprehensive application note provides detailed methodologies for the robust analytical detection and characterization of this compound. We delve into the fundamental principles and provide field-proven protocols for High-Performance Liquid Chromatography (HPLC) for both achiral and chiral analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. This guide is designed for researchers, analytical scientists, and drug development professionals who require accurate and reliable methods for quality control and characterization.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| CAS Number | 764647-70-3 | [1][2] |
| Molecular Formula | C₉H₁₀FN | [2] |
| Molecular Weight | 151.18 g/mol | [2] |
| Structure | This compound | - |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
| Solubility | Soluble in methanol, acetonitrile, DMSO, chloroform | General Knowledge |
High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Separation
HPLC is the workhorse technique for assessing the purity of non-volatile and thermally labile compounds like this compound. We present two key HPLC applications: reversed-phase for purity analysis and chiral chromatography for enantiomeric separation.
Rationale and Causality in Method Design
-
Reversed-Phase (RP-HPLC): This is the primary choice for purity assessment. A C18 stationary phase provides excellent hydrophobic retention for the phenyl ring. The basic nature of the amine group can cause poor peak shape (tailing) on silica-based columns due to interaction with residual silanols. To mitigate this, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase. This protonates the amine, ensuring a single ionic species and simultaneously suppressing the ionization of silanols, leading to sharp, symmetrical peaks.
-
Chiral HPLC: Since the molecule is chiral, separating its enantiomers is often a regulatory necessity, as different enantiomers can have vastly different pharmacological and toxicological profiles.[4] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral amines.[5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
This protocol is a robust starting point and should be validated for specific applications.[6]
Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound, >98% purity.
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Deionized water.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).
-
Create a working standard at 0.1 mg/mL by diluting the stock solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a target concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
-
Data Analysis:
-
Identify the peak for this compound by comparing its retention time to that of the reference standard.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
Instrumentation and Materials:
-
HPLC system as described above.
-
Chiral Stationary Phase (e.g., Chiralpak® IA, IB, or IC; Lux® Cellulose or Amylose series).
-
n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Ethanol (HPLC grade), Diethylamine (DEA, reagent grade).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane and an alcohol modifier (IPA or Ethanol). A typical starting point is 90:10 (v/v) n-Hexane:IPA.
-
Add a small amount of a basic additive, such as 0.1% DEA, to the mobile phase. This is crucial for preventing peak tailing by blocking active sites on the stationary phase.[5]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Polysaccharide-based Chiral Column |
| Mobile Phase | Isocratic, e.g., 90:10 n-Hexane:IPA + 0.1% DEA |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
-
Method Optimization:
-
If separation is not achieved, systematically vary the alcohol modifier (IPA vs. Ethanol) and its percentage in the mobile phase.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers (E1 and E2): e.e. (%) = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100.
-
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Impurity Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Due to the polar and active nature of the primary amine, direct analysis can be problematic, leading to poor peak shape and potential thermal degradation. Derivatization is a key strategy to overcome these challenges.
Rationale and Causality in Method Design
-
Derivatization: Converting the primary amine to a less polar, more thermally stable derivative is often necessary for robust GC analysis.[7][8] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach. This process replaces the active hydrogens on the amine with trimethylsilyl (TMS) groups, which reduces polarity, increases volatility, and results in sharper chromatographic peaks.
-
Mass Spectrometry (MS): The mass spectrometer serves as a highly specific detector. Electron Ionization (EI) is typically used, which fragments the molecule in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can be used to confirm the identity of the main component and to tentatively identify unknown impurities by comparing their spectra to library databases (e.g., NIST).
Experimental Protocol: GC-MS with Silylation
Instrumentation and Materials:
-
GC-MS system with an autosampler.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase like a DB-5ms or equivalent).
-
Derivatizing Agent: BSTFA with 1% TMCS.
-
Solvent: Dichloromethane or Ethyl Acetate (anhydrous).
-
Reference Standard and sample of the amine.
Step-by-Step Protocol:
-
Sample and Standard Derivatization:
-
Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous solvent (e.g., ethyl acetate).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
-
Data Analysis:
-
The derivatized product will be the bis-TMS derivative, with a molecular weight of 295.18 g/mol .
-
Confirm the identity of the main peak by analyzing its mass spectrum. Expect to see the molecular ion (M+) at m/z 295 and characteristic fragments. A major fragment would likely be the loss of a methyl group ([M-15]+) at m/z 280.
-
Analyze the peaks of any impurities. Use their mass spectra to search against the NIST library for tentative identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.
Rationale and Expected Spectra
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Aromatic Region (δ ~6.8-7.4 ppm): The 3-fluorophenyl group will show a complex multiplet pattern for its four protons. The fluorine atom will cause additional splitting (coupling) on the adjacent protons.
-
Amine Protons (-NH₂): These protons will typically appear as a broad singlet. The chemical shift can be variable and depends on concentration and solvent.
-
Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic and will appear as two distinct multiplets in the upfield region (typically δ ~0.5-1.5 ppm).[9] They will show complex splitting due to geminal and cis/trans vicinal couplings.
-
-
¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms.
-
Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF), and other aromatic carbons will show smaller two- and three-bond couplings.
-
Cyclopropane Carbons: The two CH₂ groups will appear upfield, as will the quaternary carbon attached to the phenyl ring and the amine.
-
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent).
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., 512-2048 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Assign all peaks in both spectra to the corresponding atoms in the molecule, paying close attention to chemical shifts, integration, and coupling patterns (including C-F coupling in the ¹³C spectrum).
-
Predicted NMR Data Summary
| Atom Assignment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) |
| Aromatic CHs | 6.8 - 7.4 | m | 110 - 135 (with C-F coupling) |
| Quaternary C (Aromatic) | - | - | 140 - 145 |
| C-F (Aromatic) | - | - | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Quaternary C (Cyclopropyl) | - | - | 35 - 45 |
| Cyclopropyl CH₂s | 0.8 - 1.5 | m | 10 - 20 |
| Amine NH₂ | 1.5 - 2.5 | br s | - |
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. 764647-70-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Analytical Strategies for 1-(3-Fluorophenyl)cyclopropan-1-amine
Abstract
This document provides comprehensive analytical protocols for the characterization of 1-(3-Fluorophenyl)cyclopropan-1-amine, a critical building block in modern medicinal chemistry. We present two orthogonal, validated methods: a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for purity assessment and assay quantification, and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and trace-level impurity analysis. The causality behind critical methodological choices is detailed, ensuring scientific rigor and transferability. These protocols are designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries, providing a framework for reliable and accurate analysis.
Introduction: The Analytical Imperative
This compound is a key structural motif found in a variety of pharmacologically active compounds, valued for the metabolic stability and conformational constraint imparted by the cyclopropane ring. The presence of the fluorine atom can further modulate physicochemical properties such as lipophilicity and binding affinity. Given its role as a high-value intermediate, the development of precise and reliable analytical methods is paramount to ensure the quality, purity, and consistency of starting materials and final active pharmaceutical ingredients (APIs).
This application note addresses this need by presenting two distinct, yet complementary, chromatographic techniques.
-
Part I: RP-HPLC with UV Detection: This method serves as the workhorse for routine quality control, offering precise quantification of the main component (assay) and the detection of process-related impurities. Its robustness makes it ideal for stability-indicating studies.[1][2][3]
-
Part II: GC-MS following Derivatization: This method provides unequivocal structural confirmation through mass spectral fragmentation patterns. Due to the inherent challenges of analyzing polar primary amines by GC, a derivatization step is employed to enhance volatility and improve chromatographic performance, making this approach ideal for identification and sensitive detection of trace impurities.
Both protocols are grounded in established pharmacopeial principles and validation guidelines to ensure data integrity and regulatory compliance.[4][5][6][7][8][9][10][11]
Part I: RP-HPLC Method for Purity and Assay Determination
Scientific Rationale
The selection of RP-HPLC is based on its versatility and suitability for analyzing moderately polar, UV-active compounds like this compound.
-
Mechanism of Separation: A non-polar C18 stationary phase is used. The analyte and its impurities are separated based on their differential partitioning between this hydrophobic stationary phase and a more polar mobile phase.
-
Control of Peak Shape: Primary amines can exhibit poor peak shape (tailing) on silica-based columns due to interactions with residual acidic silanol groups. To mitigate this, the mobile phase is buffered to a low pH (e.g., 2.5-3.0). At this pH, the amine group (pKa ~9-10) is fully protonated, ensuring a single ionic state and minimizing secondary interactions, resulting in sharp, symmetrical peaks.
-
Detection: The phenyl ring in the analyte provides a strong chromophore, allowing for sensitive detection using a UV detector. A wavelength of 254 nm is a common choice for aromatic compounds, though scanning for the absorbance maximum (λ-max) is recommended for optimal sensitivity.
Experimental Protocol: HPLC
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD). |
| Chromatography Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent. |
| Reference Standard | This compound, >99.5% purity. |
| Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (85%, Analytical Grade). |
-
Phosphate Buffer (20 mM, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.
-
Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 2.5) and Acetonitrile in a 65:35 (v/v) ratio. Degas thoroughly by sonication or online degasser.
-
Diluent: Use the Mobile Phase as the diluent.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the Diluent.
| Parameter | Setting |
| Mobile Phase | 65:35 (v/v) 20 mM KH₂PO₄ (pH 2.5) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
System Suitability and Validation
Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in USP General Chapter <621>.[4][6][7] The method's reliability should be confirmed through validation according to ICH Q2(R1) guidelines.[5][9][11]
Inject the Working Standard Solution (50 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating minimal secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injection and detection system. |
| Parameter | Typical Results |
| Linearity (Range) | 0.5 - 75 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability < 1.0%; Intermediate Precision < 2.0% |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Specificity | No interference from blank or known impurities at the analyte retention time. Peak purity analysis confirms homogeneity. |
HPLC Analysis Workflow Diagram
Caption: Workflow for the RP-HPLC analysis of this compound.
Part II: GC-MS Method for Identification and Trace Analysis
Scientific Rationale
Direct GC analysis of primary amines is challenging due to their polarity and tendency to adsorb onto active sites within the GC system, leading to poor peak shape and low response.[12] To overcome this, a chemical derivatization step is essential.
-
Derivatization Strategy: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an effective and widely used technique.[12] BSTFA reacts with the active hydrogens on the primary amine to form a bis-trimethylsilyl (TMS) derivative. This transformation is critical because it:
-
Reduces Polarity: Replaces polar N-H bonds with non-polar N-Si(CH₃)₃ groups.
-
Increases Volatility: Allows the analyte to be readily vaporized in the GC inlet.
-
Improves Thermal Stability: Protects the amine from degradation at high temperatures.
-
-
Separation and Detection: A low-polarity DB-5ms column is chosen for its inertness and excellent resolving power for a wide range of derivatized compounds. Mass Spectrometry (MS) is used for detection, with Electron Ionization (EI) generating a reproducible fragmentation pattern. This pattern serves as a chemical fingerprint for unambiguous identification. The use of Selected Ion Monitoring (SIM) can further enhance sensitivity for trace-level analysis.
Experimental Protocol: GC-MS
| Component | Specification |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent. |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent. |
| Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (Anhydrous), Ethyl Acetate (HPLC Grade). |
| Vials | 2 mL autosampler vials with PTFE/silicone septa. |
-
Sample Preparation: Prepare a solution of this compound in Ethyl Acetate at a concentration of approximately 100 µg/mL.
-
Derivatization:
-
Pipette 100 µL of the sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous Pyridine and 100 µL of BSTFA + 1% TMCS.
-
Tightly cap the vial and heat at 70 °C for 45 minutes in a heating block.
-
Allow the vial to cool to room temperature before analysis.
-
| Parameter | Setting |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-500) |
Expected Results and Interpretation
The derivatized this compound (MW = 295.19 for bis-TMS derivative) will elute as a sharp, symmetrical peak. The mass spectrum is expected to show a molecular ion (M⁺) at m/z 295 and characteristic fragments corresponding to the loss of methyl groups (m/z 280, [M-15]⁺) and the trimethylsilyl group (m/z 222, [M-73]⁺). The fragmentation pattern provides definitive structural confirmation.
GC-MS Analysis Workflow Diagram
Caption: Workflow for the GC-MS identification of this compound.
Conclusion
This application note details two powerful, orthogonal chromatographic methods for the comprehensive analysis of this compound. The RP-HPLC method is presented as a robust, reliable technique for routine purity and assay determination, suitable for quality control environments. The GC-MS method, incorporating a crucial derivatization step, provides an unparalleled level of confidence for structural identification and the detection of trace-level impurities. By explaining the scientific rationale behind the chosen parameters, these protocols empower researchers and analysts to not only replicate the methods but also to adapt them to their specific needs. For GMP applications, both methods must be fully validated according to the relevant ICH guidelines.[13]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. starodub.nl [starodub.nl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. altabrisagroup.com [altabrisagroup.com]
Application Note: Robust Derivatization of 1-(3-Fluorophenyl)cyclopropan-1-amine for Sensitive and Reproducible GC-MS Analysis
Abstract
This application note presents a detailed guide for the chemical derivatization of 1-(3-Fluorophenyl)cyclopropan-1-amine, a primary amine of significant interest in pharmaceutical and agrochemical research.[1] Direct gas chromatography (GC) analysis of this and similar primary amines is often hampered by issues such as poor peak shape, low volatility, and undesirable interactions with the GC system.[2][3] Derivatization is a critical step to convert these polar analytes into less polar, more volatile, and thermally stable derivatives, thereby significantly improving chromatographic performance and detection sensitivity.[2][4] This document provides comprehensive protocols for two highly effective derivatization techniques: silylation and acylation. The causality behind experimental choices, step-by-step methodologies, and optimized GC-MS conditions are detailed to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
This compound possesses a primary amine functional group (-NH2) which is prone to hydrogen bonding. This characteristic leads to several challenges in direct GC analysis:
-
Peak Tailing: The active hydrogens on the amine group can interact with active sites (silanol groups) on the GC column and inlet liner, causing asymmetrical, tailing peaks.[3]
-
Low Volatility: Intermolecular hydrogen bonding reduces the volatility of the amine, requiring higher analysis temperatures which can risk thermal degradation.[2]
-
Poor Sensitivity: Adsorption of the analyte onto active surfaces within the GC system can lead to sample loss and reduced detector response.[5]
Derivatization addresses these issues by replacing the active hydrogens on the primary amine with a non-polar functional group.[6] This chemical modification effectively shields the polar nature of the amine, resulting in derivatives that are more volatile, less polar, and more thermally stable.[7] The benefits include sharper, more symmetrical peaks, enhanced sensitivity, and improved chromatographic resolution.[2][4]
Derivatization Strategies: Silylation vs. Acylation
Two of the most common and effective derivatization strategies for primary amines are silylation and acylation.[8][9] The choice between these methods depends on the specific analytical requirements, including desired sensitivity and the available detection system.
Silylation: Forming TMS Derivatives
Silylation involves replacing an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[7] This is one of the most widely used derivatization procedures for GC analysis.[4]
-
Mechanism: The primary amine acts as a nucleophile, attacking the silicon atom of the silylating reagent. A leaving group from the reagent departs, resulting in the formation of a TMS-amine derivative.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and versatile silylating agents suitable for primary amines.[10] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity, especially for hindered amines.
-
Advantages: Silylation is a robust and well-established technique that produces derivatives with excellent volatility and thermal stability.[7]
-
Considerations: Silylating reagents are highly sensitive to moisture and must be handled under anhydrous conditions to prevent deactivation.[7] The resulting TMS derivatives should not be analyzed on polyethylene glycol (PEG) or "WAX" type GC columns, as these phases contain active hydrogens that can react with the derivatives or excess reagent.[5][6]
Acylation: Forming Amide Derivatives
Acylation is the process of converting the primary amine into a stable amide by reacting it with an acylating agent, such as a perfluoroacid anhydride.[5][11]
-
Mechanism: The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of an amide and a carboxylic acid byproduct.[2]
-
Reagents: Trifluoroacetic anhydride (TFAA) is a highly reactive and common acylating reagent that produces stable and volatile trifluoroacetyl derivatives.[9][12] Other reagents like Pentafluoropropionic anhydride (PFPA) and Heptafluorobutyric anhydride (HFBA) are also frequently used.[9]
-
Advantages: Acylation produces very stable derivatives.[2] The introduction of fluorine atoms significantly enhances the sensitivity for Electron Capture Detectors (ECD).[4]
-
Considerations: Perfluoroacid anhydrides can form acidic byproducts that may need to be removed before injection to prevent damage to the GC column.[5] However, TFAA is highly volatile and typically does not produce problematic byproducts.[12][13]
Experimental Protocols
Safety Precaution: All derivatization reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Silylation with MSTFA
This protocol details the derivatization of this compound using MSTFA, a strong and versatile silylating agent.[14]
Materials:
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine (optional, as a catalyst and solvent)
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the amine sample into a GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The presence of water will inhibit the reaction.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate to dissolve the dried sample.
-
Add 100 µL of MSTFA to the vial. If desired, 10 µL of anhydrous pyridine can be added to catalyze the reaction.
-
Reaction: Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.
-
Heat the vial at 60-70°C for 30 minutes in a heating block.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.
Workflow Diagram: Silylation with MSTFA
Caption: Workflow for MSTFA Silylation.
Protocol 2: Acylation with TFAA
This protocol describes the derivatization using Trifluoroacetic anhydride (TFAA) to form a stable trifluoroacetyl amide.[15]
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place a known amount of the amine sample into a GC vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial.
-
Carefully add 100 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and vortex briefly.
-
Heat the vial at 60-70°C for 20 minutes.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is ready for injection. Inject 1 µL into the GC-MS system.
Workflow Diagram: Acylation with TFAA
References
- 1. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. chromtech.com [chromtech.com]
- 5. gcms.cz [gcms.cz]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. restek.com [restek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labinsights.nl [labinsights.nl]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Fluorophenyl)cyclopropan-1-amine
Introduction
1-(3-Fluorophenyl)cyclopropan-1-amine is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its unique structural motif, combining a cyclopropyl ring with a fluorinated phenyl group, imparts desirable properties such as metabolic stability and enhanced binding affinity to target proteins. This document provides a comprehensive guide for the large-scale synthesis of this valuable intermediate, intended for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be scalable, robust, and efficient, with a strong emphasis on safety and practical execution in a laboratory or pilot plant setting.
Synthetic Strategy: The Kulinkovich-Szymoniak Reaction
For the large-scale production of primary 1-arylcyclopropylamines, the Kulinkovich-Szymoniak reaction stands out as a method of choice.[1] This reaction facilitates the conversion of an aryl nitrile to the desired cyclopropylamine in a one-pot procedure. The key transformation involves the reaction of a Grignard reagent with the nitrile in the presence of a titanium(IV) alkoxide, followed by a Lewis acid-mediated rearrangement.[1] This approach is advantageous for its operational simplicity, use of readily available starting materials, and amenability to scale-up.
Reaction Mechanism
The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and titanium(IV) isopropoxide. This intermediate then reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate, promotes a rearrangement to yield the final cyclopropylamine.
References
Application Notes and Protocols for the Stereoselective Synthesis of 1-(3-Fluorophenyl)cyclopropan-1-amine Isomers
Introduction
The 1-arylcyclopropan-1-amine scaffold is a privileged motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and unique metabolic profiles to drug candidates. The fluorine atom, a bioisostere for hydrogen, can significantly enhance pharmacokinetic properties such as metabolic stability and binding affinity. Consequently, the stereoselective synthesis of chiral 1-(3-Fluorophenyl)cyclopropan-1-amine isomers is of significant interest to researchers in drug discovery and development. This document provides detailed application notes and protocols for three distinct and robust strategies for obtaining the enantiomerically pure isomers of this compound: Chiral Auxiliary-Mediated Synthesis , Asymmetric Catalysis via Rhodium-Catalyzed Cyclopropanation , and Enzymatic Kinetic Resolution .
Strategy 1: Chiral Auxiliary-Mediated Asymmetric Synthesis
This strategy employs a recoverable chiral auxiliary to direct the stereochemical outcome of the cyclopropanation reaction. The use of N-tert-butanesulfinamide as a chiral auxiliary is a well-established and reliable method for the asymmetric synthesis of amines.[1]
Scientific Principle
The synthesis begins with the condensation of a 3-fluorophenyl-containing ketone with a chiral sulfinamide to form a chiral N-sulfinyl ketimine. The subsequent reaction with a Grignard reagent proceeds via a 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate, followed by a diastereoselective addition of the Grignard reagent. The stereochemistry of the final product is directed by the chiral sulfinyl group, which is then readily cleaved under acidic conditions to yield the desired chiral primary amine.
Experimental Workflow
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Detailed Protocol
Part 1: Synthesis of Chiral N-sulfinyl α-chloro ketimine
-
To a solution of 1-chloro-1-(3-fluorophenyl)propan-2-one (1.0 eq) in THF (0.5 M) is added (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 eq).
-
Titanium(IV) ethoxide (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction is quenched by the addition of brine and filtered through a pad of celite.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the chiral N-sulfinyl α-chloro ketimine.
Part 2: Diastereoselective Cyclopropanation
-
To a solution of the chiral N-sulfinyl α-chloro ketimine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added ethylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise.
-
The reaction mixture is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is purified by flash column chromatography.
Part 3: Deprotection to Yield the Chiral Amine
-
The purified N-sulfinyl cyclopropylamine (1.0 eq) is dissolved in methanol (0.5 M).
-
A solution of hydrochloric acid in 1,4-dioxane (4.0 M, 2.0 eq) is added, and the mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.
-
The aqueous layer is basified with 2 M NaOH to pH > 12 and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the enantiomerically enriched this compound.
| Step | Key Reagents | Typical Yield | Diastereomeric Ratio |
| Condensation | Ti(OEt)₄ | 85-95% | N/A |
| Cyclopropanation | EtMgBr | 60-75% | >95:5 |
| Deprotection | HCl in dioxane | >95% | N/A |
Strategy 2: Asymmetric Catalysis via Rhodium-Catalyzed Cyclopropanation
This approach utilizes a chiral rhodium(II) catalyst to achieve enantioselective cyclopropanation of an alkene with a diazo compound.[2][3] This method is highly efficient and can provide direct access to the desired cyclopropane core with high enantioselectivity.
Scientific Principle
A chiral dirhodium(II) tetracarboxylate catalyst reacts with an ethyl diazoacetate to form a chiral rhodium carbene intermediate. This intermediate then undergoes a stereoselective cyclopropanation reaction with 3-fluorostyrene. The facial selectivity of the carbene addition to the alkene is controlled by the chiral ligands on the rhodium catalyst, leading to the formation of an enantiomerically enriched cyclopropane ester. Subsequent Curtius rearrangement of the corresponding carboxylic acid provides the target amine.
Reaction Mechanism
Caption: Rhodium-Catalyzed Asymmetric Cyclopropanation Pathway.
Detailed Protocol
Part 1: Enantioselective Cyclopropanation
-
To a solution of 3-fluorostyrene (5.0 eq) in anhydrous dichloromethane (0.1 M) is added the chiral rhodium(II) catalyst, such as Rh₂(S-DOSP)₄ (0.01 eq).
-
A solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane (1.0 M) is added dropwise over 4 hours via a syringe pump at room temperature.
-
The reaction mixture is stirred for an additional 12 hours after the addition is complete.
-
The solvent is removed under reduced pressure, and the excess 3-fluorostyrene can be recovered by distillation.
-
The crude product is purified by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the chiral cyclopropane ester.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Part 2: Conversion to the Chiral Amine
-
The enantiomerically enriched ester (1.0 eq) is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
The carboxylic acid is then subjected to a Curtius rearrangement. To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) is added diphenylphosphoryl azide (DPPA, 1.2 eq) and triethylamine (1.5 eq).
-
The mixture is heated to 80 °C for 2 hours, then tert-butanol (5.0 eq) is added, and the mixture is refluxed for 12 hours to form the Boc-protected amine.
-
The solvent is removed, and the crude Boc-protected amine is purified by column chromatography.
-
The Boc group is removed by treatment with trifluoroacetic acid in dichloromethane to afford the final product, this compound.
| Step | Catalyst/Reagent | Typical Yield | Enantiomeric Excess (ee) |
| Cyclopropanation | Rh₂(S-DOSP)₄ | 70-85% | >95% |
| Curtius Rearrangement | DPPA, t-BuOH | 60-75% (over 2 steps) | Maintained from previous step |
Strategy 3: Enzymatic Kinetic Resolution
This strategy involves the synthesis of a racemic mixture of this compound, followed by the selective reaction of one enantiomer with an acylating agent catalyzed by a lipase. This leaves the unreacted enantiomer in high enantiomeric purity.
Scientific Principle
Enzymes, being chiral molecules, can exhibit high stereoselectivity in their catalysis. In a kinetic resolution, one enantiomer of a racemic substrate reacts significantly faster than the other in the presence of the enzyme. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted starting material and the acylated product, both in high enantiomeric excess.
Experimental Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol
Part 1: Synthesis of Racemic this compound
A variety of methods can be used for the racemic synthesis. One straightforward approach is the Kulinkovich-Szymoniak reaction of 3-fluorobenzonitrile with a Grignard reagent in the presence of a titanium(IV) isopropoxide.
-
To a solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.5 M) is added titanium(IV) isopropoxide (1.2 eq).
-
Ethylmagnesium bromide (2.5 eq, 3.0 M in diethyl ether) is added dropwise at room temperature, and the mixture is stirred for 12 hours.
-
The reaction is quenched with 1 M HCl, and the aqueous layer is washed with diethyl ether.
-
The aqueous layer is basified with 2 M NaOH and extracted with dichloromethane.
-
The combined organic layers are dried and concentrated to give the racemic amine.
Part 2: Enzymatic Resolution
-
To a solution of racemic this compound (1.0 eq) in toluene (0.1 M) is added vinyl acetate (0.6 eq).
-
Immobilized Candida antarctica lipase B (CALB) is added (e.g., Novozym 435, 20 mg per mmol of amine).
-
The suspension is shaken at 40 °C, and the reaction progress is monitored by chiral GC or HPLC.
-
When the conversion reaches approximately 50%, the enzyme is filtered off.
-
The filtrate is concentrated, and the unreacted amine and the acetylated amine are separated by column chromatography.
-
The acetylated amine can be hydrolyzed back to the other enantiomer of the amine if desired.
| Step | Key Reagents/Enzyme | Typical Conversion | Enantiomeric Excess (ee) of Unreacted Amine |
| Racemic Synthesis | Ti(OⁱPr)₄, EtMgBr | 60-70% | N/A |
| Enzymatic Resolution | Novozym 435, Vinyl acetate | ~50% | >99% |
Conclusion
The stereoselective synthesis of this compound isomers can be successfully achieved through multiple robust synthetic strategies. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific enantiomer required. The chiral auxiliary approach offers high diastereoselectivity and reliability. Asymmetric catalysis with rhodium provides an elegant and direct route to the chiral cyclopropane core. Finally, enzymatic kinetic resolution is a powerful tool for separating enantiomers, particularly when an efficient racemic synthesis is available. Each of these methods provides a viable pathway for researchers and drug development professionals to access these valuable chiral building blocks for the advancement of medicinal chemistry.
References
- 1. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
Application Note: The Strategic Use of 1-(3-Fluorophenyl)cyclopropan-1-amine in SAR Studies for Novel Epigenetic Modulators
Abstract
In modern medicinal chemistry, the strategic use of conformationally constrained scaffolds is paramount for elucidating Structure-Activity Relationships (SAR) and optimizing drug candidates. The 1-arylcyclopropan-1-amine moiety has emerged as a privileged scaffold, particularly in the design of inhibitors for epigenetic targets such as Lysine-Specific Demethylase 1 (LSD1). This application note provides an in-depth technical guide on the utilization of 1-(3-Fluorophenyl)cyclopropan-1-amine as a core structural motif in SAR studies. We will explore the scientific rationale for its use, detailing its role as a rigid bioisostere and the impact of the 3-fluoro substitution. Furthermore, this document provides detailed, field-proven protocols for the synthesis of an analog library, the execution of a relevant biochemical assay for LSD1 inhibition, and a framework for interpreting the resulting SAR data.
Introduction: The Value Proposition of a Constrained Scaffold
The journey of a drug from a preliminary hit to a clinical candidate is a meticulous process of multiparameter optimization. A critical aspect of this journey is the establishment of a clear Structure-Activity Relationship (SAR), which describes how modifications to a molecule's structure influence its biological activity.[1] Flexible molecules can adopt numerous conformations, only one of which may be the "bioactive" conformation responsible for interacting with the biological target. This conformational ambiguity can confound the interpretation of SAR data.
The introduction of rigid structural elements, such as a cyclopropane ring, "locks" the molecule into a more defined three-dimensional shape.[2] This conformational constraint is a powerful tool for medicinal chemists, as it reduces the entropic penalty of binding to a receptor and provides a clearer picture of the optimal spatial arrangement of key pharmacophoric features.[3] The 1-phenylcyclopropan-1-amine scaffold, a derivative of the well-known monoamine oxidase inhibitor tranylcypromine, has proven to be particularly effective in the design of covalent inhibitors for flavin-dependent enzymes, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator overexpressed in numerous cancers.[4][5]
This guide focuses on a specific, strategically substituted analog: This compound . We will dissect the rationale behind this specific substitution pattern and provide the necessary protocols to explore its SAR.
Scientific Rationale: Why this compound?
The selection of this scaffold is not arbitrary; it is a calculated decision based on established medicinal chemistry principles. Its utility can be broken down into three core pillars: the cyclopropylamine core, the geminal substitution pattern, and the strategic placement of the fluorine atom.
-
The Cyclopropylamine Core: The strained cyclopropane ring is the reactive warhead. In the context of LSD1, the primary amine is recognized by the active site, and through an oxidative process involving the enzyme's flavin adenine dinucleotide (FAD) cofactor, a radical intermediate is formed. This leads to the opening of the cyclopropane ring and the formation of a stable covalent bond with the FAD cofactor, irreversibly inactivating the enzyme.[6]
-
Geminal (1,1) Substitution: Unlike the trans-2-phenylcyclopropylamine (tranylcypromine) scaffold, the 1-phenylcyclopropan-1-amine places the aromatic ring and the amine on the same carbon. This alters the trajectory of the phenyl ring relative to the reactive amine, allowing for exploration of different binding pockets and potentially altering selectivity against related amine oxidases (e.g., MAO-A and MAO-B).[7]
-
The 3-Fluoro Substituent: The fluorine atom is a versatile tool in drug design.[8] Its placement at the meta position of the phenyl ring serves several purposes:
-
Electronic Modulation: Fluorine is a highly electronegative atom, creating a strong dipole. This can influence pKa, hydrogen bonding capability, and crucial interactions with the target protein, such as dipole-dipole or anion-π interactions.[8]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on a site that is susceptible to metabolic oxidation by cytochrome P450 enzymes can significantly improve the compound's metabolic stability and pharmacokinetic profile.
-
Potency Enhancement: Previous SAR studies on related cyclopropylamine inhibitors of LSD1 have demonstrated that small halogen substitutions at the meta position of the phenyl ring can lead to a significant improvement in inhibitory activity.[5] This provides a strong empirical basis for investigating the 3-fluoro substitution pattern.
-
The logical flow for an SAR study originating from this scaffold is to systematically modify the phenyl ring to probe the nature of the binding pocket.
Caption: SAR exploration workflow starting from the core scaffold.
Experimental Protocols
A successful SAR campaign requires robust and reproducible protocols for both chemical synthesis and biological evaluation.
Protocol: Synthesis of 1-(Aryl)cyclopropan-1-amine Analogs
The synthesis of the target scaffold and its analogs can be efficiently achieved via the Kulinkovich-de Meijere reaction, which constructs the cyclopropylamine from a nitrile precursor.[9]
Caption: General workflow for analog synthesis.
Objective: To synthesize a series of 1-(Aryl)cyclopropan-1-amine analogs for SAR studies, starting from commercially available aryl nitriles.
Materials:
-
Substituted aryl nitrile (e.g., 3-fluorobenzonitrile, 4-fluorobenzonitrile, 3-methoxybenzonitrile)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Ethylmagnesium bromide (EtMgBr, solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (1 M HCl)
-
Aqueous sodium hydroxide (1 M NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure (Example for this compound):
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous THF (approx. 0.2 M solution).
-
Titanium Reagent Addition: Add titanium(IV) isopropoxide (1.2 eq) to the solution via syringe. Stir the mixture at room temperature for 10 minutes.
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add ethylmagnesium bromide (2.5 eq, solution in THF) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the gas evolution ceases. Basify the aqueous layer with 1 M NaOH until pH > 10.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol can be applied to a variety of substituted benzonitriles to generate the analog library required for the SAR study.
Protocol: In Vitro LSD1 Demethylase Activity/Inhibition Assay
To determine the inhibitory potency (IC₅₀) of the synthesized analogs, a robust biochemical assay is required. A common method is a fluorescence-based assay that detects hydrogen peroxide, a byproduct of the LSD1 demethylation reaction.[6][10][11]
Principle: LSD1-catalyzed demethylation of a dimethylated histone H3 peptide substrate produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP) to generate a highly fluorescent product (resorufin), which can be quantified. Inhibitors will reduce the rate of resorufin formation.[10]
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated H3K4 peptide substrate (e.g., corresponding to the first 21 amino acids of histone H3)
-
Horseradish Peroxidase (HRP)
-
ADHP or similar fluorescent probe
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Known LSD1 inhibitor as a positive control (e.g., Tranylcypromine)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of LSD1 enzyme, H3K4 peptide substrate, HRP, and ADHP in assay buffer at desired concentrations.
-
Inhibitor Dilution: Prepare a serial dilution of each test compound and the positive control in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Assay Plate Setup:
-
Add 2 µL of diluted inhibitor solution (or DMSO for 'no inhibitor' control) to the wells of a 384-well plate.
-
Add 20 µL of a solution containing the LSD1 enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Add 20 µL of a solution containing the H3K4 peptide substrate, HRP, and ADHP to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate wavelengths and 37 °C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the 'no inhibitor' (100% activity) and 'no enzyme' (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Data Presentation and SAR Interpretation
The results of the biological assay should be compiled into a clear, concise SAR table. This allows for direct comparison of the effect of structural modifications on inhibitory potency.
Table 1: Hypothetical SAR Data for 1-(Aryl)cyclopropan-1-amine Analogs against LSD1
| Compound ID | R-Group (Substitution) | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 1 | 3-F (Lead) | 35 | > 50 | 15.2 |
| 2 | 4-F | 150 | > 50 | 25.8 |
| 3 | 2-F | 875 | > 50 | 45.1 |
| 4 | H | 450 | 10.5 | 2.1 |
| 5 | 3-Cl | 30 | > 50 | 12.5 |
| 6 | 3-CH₃ | 210 | 15.1 | 4.3 |
| 7 | 3-OCH₃ | 185 | 22.4 | 8.9 |
| 8 | 3-CN | 45 | > 50 | 18.9 |
| 9 | 3-CF₃ | 65 | > 50 | 30.2 |
Data is hypothetical and for illustrative purposes only.
Interpretation of SAR:
-
Positional Isomers (1, 2, 3): The data clearly indicates a preference for substitution at the meta position. The lead compound 1 (3-F) is significantly more potent than the para (2 ) and ortho (3 ) isomers. This suggests that the meta position of the phenyl ring is oriented towards a region of the active site where the electronic properties of the fluorine are most favorable, or that the other positions introduce a steric clash.
-
Role of Fluorine (1 vs. 4): Comparing the lead compound 1 to the unsubstituted analog 4 reveals the dramatic impact of the 3-fluoro group. It provides a >10-fold increase in potency against LSD1. Crucially, it also significantly improves selectivity against the related monoamine oxidases (MAO-A and MAO-B), which is a critical feature for a therapeutic candidate.
-
Electronic Effects at Meta Position (1, 5, 6, 7, 8, 9):
-
Replacing fluorine with another halogen like chlorine (5 ) retains high potency, suggesting that an electron-withdrawing group at this position is beneficial.
-
Electron-donating groups like methyl (6 ) and methoxy (7 ) are detrimental to activity, resulting in a significant loss of potency.
-
Strong electron-withdrawing groups like cyano (8 ) and trifluoromethyl (9 ) are tolerated and result in potent inhibitors, though not superior to the simple fluoro or chloro substituents in this hypothetical dataset.
-
Conclusion
This compound is a highly valuable scaffold for modern medicinal chemistry campaigns, particularly in the pursuit of epigenetic modulators. Its conformationally constrained nature provides a rigid framework that simplifies the deconvolution of structure-activity relationships. The strategic inclusion of a meta-fluoro substituent offers a potent combination of electronic modulation and metabolic stability, leading to compounds with high potency and selectivity. The synthetic and biological protocols outlined in this application note provide a robust framework for researchers to efficiently synthesize analog libraries, assess their biological activity against targets like LSD1, and rationally drive lead optimization programs toward the development of novel therapeutics.
References
- 1. Medicinal Chemistry: SAR | Pharmacology Mentor [pharmacologymentor.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. epigentek.com [epigentek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 10. LSD1 Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
- 11. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]
Application Notes and Protocols for the Development of Analogs from 1-(3-Fluorophenyl)cyclopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 1-(3-Fluorophenyl)cyclopropan-1-amine Scaffold
In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged starting point for the design of novel therapeutic agents. The unique combination of the cyclopropyl ring and the fluorinated phenyl moiety imparts a desirable set of properties to drug candidates. The cyclopropyl group, a conformationally constrained bioisostere of a vinyl or isopropyl group, often enhances metabolic stability and binding affinity by reducing conformational flexibility and introducing favorable strain energy.[1] The fluorine atom on the phenyl ring can modulate physicochemical properties such as pKa and lipophilicity, and can serve as a handle for further synthetic elaboration or as a probe for studying drug-target interactions.
This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the development of analogs based on the this compound core. We will explore three primary avenues of analog synthesis: N-functionalization (alkylation and acylation) and modification of the aromatic ring. Each section will not only detail the "how" but also the "why," providing insights into the rationale behind the chosen synthetic routes and the expected impact on biological activity.
I. N-Functionalization: Tailoring Potency and Selectivity at the Amine Terminus
The primary amine of this compound is a versatile handle for introducing a wide array of substituents. N-alkylation and N-acylation are fundamental transformations that can significantly impact a compound's pharmacological profile by altering its size, shape, hydrogen bonding capacity, and overall lipophilicity.
A. N-Alkylation: Introducing Diverse Substituents
N-alkylation allows for the introduction of various alkyl and arylmethyl groups, which can probe binding pockets for additional interactions and modulate pharmacokinetic properties. Reductive amination and direct alkylation with alkyl halides are two common strategies.
Caption: N-Alkylation strategies for this compound.
This protocol describes the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride. This method is generally preferred for its mild conditions and high chemoselectivity.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.
-
Stir the solution at room temperature and add benzaldehyde (1.1 eq).
-
Allow the mixture to stir for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor for any exothermic reaction.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-benzyl-1-(3-fluorophenyl)cyclopropan-1-amine.
Expected Outcome:
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ |
| N-Benzyl-1-(3-fluorophenyl)cyclopropan-1-amine | C₁₆H₁₆FN | 241.31 | 242.13 |
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons of both phenyl rings, a singlet for the benzylic CH₂, and multiplets for the cyclopropyl protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.
B. N-Acylation: Crafting Amide Bonds for Enhanced Interactions
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with biological targets. This modification also influences the compound's polarity and metabolic stability.
Caption: N-Acylation strategies for this compound.
This protocol details the N-acetylation of this compound using acetic anhydride, a common and efficient method for forming acetamides.[2]
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield N-(1-(3-fluorophenyl)cyclopropyl)acetamide.
Expected Outcome:
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ |
| N-(1-(3-fluorophenyl)cyclopropyl)acetamide | C₁₁H₁₂FNO | 193.22 | 194.09 |
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons, a singlet for the acetyl methyl group, a broad singlet for the NH proton, and multiplets for the cyclopropyl protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon, the aromatic carbons, the acetyl methyl carbon, and the carbons of the cyclopropyl ring.
II. Aromatic Ring Modification: Exploring the Impact of Phenyl Substituents
Modifying the substitution pattern on the phenyl ring is a powerful strategy to fine-tune electronic properties, lipophilicity, and steric interactions of the molecule with its target. The Suzuki-Miyaura cross-coupling reaction is a versatile tool for this purpose, allowing for the introduction of a wide range of aryl and heteroaryl groups.[3]
Prerequisite: Synthesis of a Halogenated Precursor
To perform a Suzuki-Miyaura coupling, a halogenated precursor is required. For instance, starting from 1-(3-bromophenyl)cyclopropan-1-amine (synthesis of which is beyond the scope of this protocol but can be achieved through established methods), one can introduce various substituents at the 3-position.
Caption: Aromatic ring modification using the Suzuki-Miyaura coupling.
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 1-(3-bromophenyl)cyclopropan-1-amine with phenylboronic acid.[4]
Materials:
-
1-(3-Bromophenyl)cyclopropan-1-amine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Standard Schlenk line or glovebox and associated glassware
Procedure:
-
To a Schlenk flask, add 1-(3-bromophenyl)cyclopropan-1-amine (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (e.g., 4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1-(biphenyl-3-yl)cyclopropan-1-amine.
Expected Outcome:
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ |
| 1-(Biphenyl-3-yl)cyclopropan-1-amine | C₁₅H₁₅N | 209.29 | 210.12 |
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons of both phenyl rings and multiplets for the cyclopropyl protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aromatic carbons of both phenyl rings and the carbons of the cyclopropyl ring.
III. Characterization of Analogs: Ensuring Purity and Structural Integrity
Thorough characterization of newly synthesized analogs is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and spectrometric techniques should be employed.
Standard Characterization Techniques:
| Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure.[5] Key features to analyze include chemical shifts, integration, and coupling constants. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the target compound and provides an assessment of its purity. |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. |
| Infrared (IR) Spectroscopy | Useful for identifying the presence of key functional groups, such as N-H stretches for amines and C=O stretches for amides. |
IV. Conclusion and Future Directions
The synthetic protocols outlined in this guide provide a robust framework for the systematic exploration of the chemical space around the this compound scaffold. By employing these N-functionalization and aromatic ring modification strategies, researchers can generate diverse libraries of analogs for biological screening. The insights gained from the structure-activity relationships of these analogs will be instrumental in the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Further exploration could involve more complex N-substituents, diverse aromatic and heteroaromatic partners in cross-coupling reactions, and modifications to the cyclopropyl ring itself.
V. References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved January 6, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for Acylation of (1S,2S)-2-Phenylcyclopentanamine. (2025). BenchChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved January 6, 2026, from --INVALID-LINK--
-
Novel process for preparing phenylcyclopropylamine derivatives using novel intermediates. (2014). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (2015). Royal Society of Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--
-
A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. (2003). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Acetylation of amines with acetic anhydride. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). OMICS Online. Retrieved January 6, 2026, from --INVALID-LINK--
-
Method of synthesis of trans-2-phenylcyclopropylamine. (1977). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. (2025). BenchChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Successive and selective Suzuki-Miyaura cross-coupling reaction using... (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
N-Terminus Acetylation Protocol. (n.d.). CDN. Retrieved January 6, 2026, from --INVALID-LINK--
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (2024). Royal Society of Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. (2018). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved January 6, 2026, from --INVALID-LINK--
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. (2021). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
N‐alkylation of various amides with benzyl alcohol catalyzed by... (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Acylation of an amine using acetic anhydride. (2024). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved January 6, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. (2025). BenchChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
(1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
References
Troubleshooting & Optimization
purification challenges of 1-(3-Fluorophenyl)cyclopropan-1-amine
An Application Scientist's Guide to Navigating the Purification of 1-(3-Fluorophenyl)cyclopropan-1-amine
Welcome to the Technical Support Center for advanced purification strategies. As a key intermediate in pharmaceutical development, achieving high purity of this compound is critical. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting and practical FAQs to address the specific challenges encountered during its purification. We will explore the causality behind experimental choices, ensuring each step is a self-validating part of your workflow.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, frequently encountered problems in a question-and-answer format, providing both the underlying logic and actionable protocols.
Q1: My flash column chromatography results in low purity and significant peak tailing. What’s going wrong?
Probable Cause: The primary amine functional group in your target compound is basic. When using standard silica gel, which is weakly acidic, strong interactions occur between the amine and silanol groups on the silica surface. This leads to irreversible adsorption, poor separation, and asymmetric (tailing) peaks, ultimately reducing both yield and purity.
Solution Strategy: To mitigate this, you must either neutralize the acidic sites on the silica or use a different stationary phase. The most common and effective approach is to add a basic modifier to your mobile phase.
Step-by-Step Protocol: Basic-Modified Silica Gel Chromatography
-
Slurry Preparation: Prepare the silica gel slurry in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Add a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the slurry at a concentration of 0.1-1% v/v.
-
Column Packing: Pack the column using the slurry. Ensure the packing is uniform to prevent channeling.
-
Mobile Phase Preparation: Prepare your eluent with the same percentage of basic modifier. This maintains equilibrium and ensures consistent chromatography. For this compound (LogP ≈ 1.77), a non-polar to mid-polar gradient is appropriate.[1]
-
Loading: Dissolve your crude sample in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Run a gradient elution. A typical starting point is detailed in the table below. Monitor the fractions using Thin Layer Chromatography (TLC), also developed in a chamber containing the same basic-modified eluent.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA can be challenging; using a more volatile base like ammonium hydroxide (added as a 2M solution in methanol to your mobile phase) can be advantageous.
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice when properly modified. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Good selectivity for moderately polar compounds. |
| Basic Modifier | 0.5% Triethylamine (TEA) or 0.5% NH₄OH | Neutralizes acidic silanol groups, preventing peak tailing. |
| Gradient | 2% to 30% Ethyl Acetate in Hexane | Effectively elutes the target compound while separating less polar and more polar impurities. |
Workflow for Chromatography Method Development
Caption: Workflow for developing a flash chromatography method.
Q2: I have a persistent impurity with a similar polarity that co-elutes with my product. How can I remove it?
Probable Cause: This is common if the impurity is a structural isomer (e.g., 1-(2-fluorophenyl)cyclopropan-1-amine) or a precursor with similar functional groups, such as the corresponding ketone. Chromatographic separation of such compounds can be extremely difficult.
Solution Strategy: Leverage the chemical properties of your target compound. As a primary amine, it is basic and can be protonated to form a water-soluble salt. Most organic impurities (ketones, non-basic isomers) are not basic and will remain in an organic solvent. This allows for a highly effective separation using an acid-base liquid-liquid extraction.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the impure mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine salt will move into the aqueous layer, while the neutral impurity remains in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Discard the organic layer (which contains the impurity).
-
Basification: Return the aqueous layer to the separatory funnel. Add a base, such as 2 M sodium hydroxide (NaOH), dropwise until the solution is basic (pH > 12, check with pH paper). This deprotonates the amine salt, regenerating the water-insoluble free base.
-
Back-Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the funnel and shake again to extract the purified free base back into the organic layer.
-
Final Steps: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the purified amine.
Q3: My compound is racemic. How can I separate the enantiomers?
Probable Cause: The molecule this compound is chiral, existing as a 1:1 mixture of (R) and (S) enantiomers. Standard purification techniques like flash chromatography or recrystallization will not separate them because enantiomers have identical physical properties in an achiral environment.
Solution Strategy: Enantiomeric separation requires introducing a chiral element into the system. This can be achieved either through a chiral stationary phase (CSP) in HPLC or by converting the enantiomers into diastereomers, which have different physical properties and can be separated by standard methods like recrystallization.[2]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This is the most direct analytical and semi-preparative method for chiral separation. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral amines.[3]
Table 2: Representative Chiral HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | Chiralpak® IA, IB, or IC | Immobilized polysaccharide-based CSPs known for broad selectivity. |
| Mobile Phase | Hexane / Isopropanol (IPA) / Diethylamine (DEA) | Normal phase conditions often provide the best resolution for amines. |
| Ratio | 90 : 10 : 0.1 (v/v/v) | A good starting point. Adjust the IPA ratio to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The fluorophenyl group provides strong UV absorbance. |
Method 2: Diastereomeric Salt Resolution
This classical method is suitable for larger-scale separations. It involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.
Step-by-Step Protocol: Diastereomeric Recrystallization
-
Salt Formation: Dissolve 1 equivalent of your racemic amine in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent, such as (+)-Tartaric acid or (S)-(+)-Mandelic acid, in the same solvent.
-
Combine and Crystallize: Slowly add the acid solution to the amine solution while stirring. A precipitate (the diastereomeric salt mixture) should form. Heat the mixture gently to dissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. One diastereomer will preferentially crystallize due to lower solubility.
-
Isolation: Collect the crystals by vacuum filtration.
-
Liberation of Free Base: To recover the enantiomerically enriched amine, dissolve the collected crystals in water, basify with NaOH as described in the acid-base extraction protocol, and extract with an organic solvent.
-
Purity Check: Analyze the enantiomeric excess (e.e.) of the recovered amine using the chiral HPLC method described above. The mother liquor can be processed to recover the other enantiomer.
Decision Tree for Chiral Separation
Caption: Decision tree for selecting a chiral separation method.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in a typical synthesis of this compound? A: Impurities depend heavily on the synthetic route. However, common possibilities include:
-
Starting Materials: Unreacted 3-fluorobenzonitrile or related precursors.
-
Side-Products: Isomeric impurities, such as 1-(2-fluorophenyl)- or 1-(4-fluorophenyl)cyclopropan-1-amine, if the initial starting material was not pure.
-
Over-alkylation or Di-alkylation products: Depending on the specific reagents used in synthesis.
-
Oxidation Products: Amines can oxidize over time if exposed to air, forming corresponding imines or other degradation products.[4]
Q: What is the best way to store the purified compound? A: this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept in a refrigerator at 2-8°C and protected from light to minimize oxidation and degradation.[1][5]
Q: My compound is supplied as a hydrochloride salt. How does this affect purification? A: The hydrochloride salt is often more stable and crystalline than the free base.[6][7] You can often purify the salt directly by recrystallization from solvent systems like ethanol/ether or isopropanol/hexane. If chromatography is needed, you must first convert the salt back to the free base by dissolving it in water, basifying with NaOH, and extracting with an organic solvent as detailed in the acid-base extraction protocol.
Q: Which analytical techniques are essential for assessing final purity? A: A combination of methods is recommended for comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.
-
¹⁹F NMR: Extremely useful for identifying any fluorine-containing impurities, such as positional isomers.[8]
-
Reverse-Phase HPLC with UV detection: To determine achiral purity (often reported as % area).
-
Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) if you have performed a chiral separation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.
References
- 1. chemscene.com [chemscene.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 6. 692737-66-9|1-(3-Fluorophenyl)cyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. CAS 692737-66-9 | 3730-7-09 | MDL MFCD08752572 | this compound hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 8. Preparation of fluorinated antibiotics followed by 19F NMR spectroscopy. I. Fluorinated vulgamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)cyclopropan-1-amine
Welcome to the technical support guide for the synthesis of 1-(3-Fluorophenyl)cyclopropan-1-amine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The primary focus will be on the widely used titanium-mediated cyclopropanation of 3-fluorobenzonitrile with ethylmagnesium bromide, a variant of the Kulinkovich-Szymoniak reaction.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesis is producing low yields of the desired this compound, with significant formation of 3-fluorobenzoyl-ethane (a ketone) and 1-(3-fluorophenyl)-1-ethyl-propan-1-ol (a tertiary carbinamine). What is causing this and how can I prevent it?
A1: Cause and Prevention of Ketone and Tertiary Carbinamine Formation
This is the most common issue encountered in this synthesis and it stems from improper stoichiometry and control over the reactive titanium intermediates. The reaction proceeds through a titanacyclopropane which then reacts with the nitrile to form a five-membered azatitanacycle. The desired product is formed upon ring contraction of this intermediate. However, side reactions can dominate if the conditions are not optimal.[1]
Underlying Causes:
-
Sub-stoichiometric Titanium(IV) Isopropoxide: Using less than a stoichiometric amount of Ti(OiPr)₄ significantly decreases the yield of the primary cyclopropylamine and favors the formation of the ketone and tertiary carbinamine.[1] The titanacyclopropane intermediate can react with the nitrile to form the ketone under these conditions.[1]
-
Excess Grignard Reagent: The use of more than two equivalents of the Grignard reagent (e.g., EtMgBr) can also lead to a decrease in the yield of the desired amine and an increase in the formation of the tertiary carbinamine.[1]
Troubleshooting Protocol:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of your reagents. The formation of primary cyclopropylamines from nitriles is typically most efficient with stoichiometric amounts of Ti(OiPr)₄ and a two-fold excess of the Grignard reagent relative to the nitrile.[3][4]
-
Order of Addition: Add the Grignard reagent slowly to a solution of the 3-fluorobenzonitrile and titanium(IV) isopropoxide at a low temperature (e.g., -78 °C to 0 °C) to control the exothermic reaction and prevent side reactions.
-
Lewis Acid Treatment: Ensure the final step of treating the reaction mixture with a Lewis acid (like BF₃·OEt₂) is performed correctly, as this is crucial for the efficient ring contraction of the azatitanacycle to the desired primary amine.[1]
Table 1: Effect of Stoichiometry on Product Distribution
| Ti(OiPr)₄ (eq.) | EtMgBr (eq.) | Predominant Product(s) |
| 1.0 | 2.0 | This compound (Desired) |
| < 1.0 | 2.0 | 3-Fluorobenzoyl-ethane (Ketone) and 1-(3-fluorophenyl)-1-ethyl-propan-1-ol (Carbinamine) |
| 1.0 | > 2.0 | 1-(3-fluorophenyl)-1-ethyl-propan-1-ol (Carbinamine) |
This table is a generalized representation based on principles outlined in the literature.[1]
Q2: The reaction appears to stall, and I'm recovering a significant amount of unreacted 3-fluorobenzonitrile. How can I improve the reaction conversion?
A2: Driving the Reaction to Completion
Incomplete conversion is often due to the stability of the intermediate azatitanacycle. For nitriles that do not possess a coordinating group, the addition of a Lewis acid is generally required to induce an efficient ring contraction to form the cyclopropylamine.[3][4]
Troubleshooting Protocol:
-
Effective Lewis Acid Quench: After the initial reaction between the nitrile, Grignard reagent, and titanium catalyst, the reaction mixture must be treated with a suitable Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is commonly used for this purpose.[1]
-
Sufficient Reaction Time: Allow for adequate reaction time both before and after the addition of the Lewis acid. The initial formation of the azatitanacycle can take several hours at low temperatures.
-
Temperature Control: Maintain the recommended temperature profile. The initial reaction is typically carried out at low temperatures, and then the mixture is allowed to warm to room temperature.
Experimental Workflow for Improved Conversion
Caption: Recommended two-step experimental workflow.
Q3: I am struggling with batch-to-batch consistency. Which experimental parameters are the most critical to control for a reproducible synthesis?
A3: Key Parameters for Reproducibility
The titanium-mediated cyclopropanation is sensitive to several factors. Strict control over these parameters is essential for achieving reproducible results.
-
Reagent Quality: The Grignard reagent should be freshly prepared or titrated before use. The titanium(IV) isopropoxide should be of high purity and handled under anhydrous conditions.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: Precise temperature management during the addition of the Grignard reagent and the Lewis acid is crucial. Use a cryostat or an ice/salt bath for consistent low temperatures.
-
Stirring: Efficient stirring is necessary to ensure proper mixing of the reagents, especially during the slow addition of the Grignard reagent.
Q4: What is the recommended procedure for purifying the final product, this compound, from the reaction mixture and potential side products?
A4: Purification Strategy
The basic nature of the target amine allows for a straightforward purification strategy involving acid-base extraction, followed by chromatography if necessary.
Step-by-Step Purification Protocol:
-
Aqueous Workup: After quenching the reaction, perform an aqueous workup. The crude product will be in an organic solvent (e.g., diethyl ether or toluene).
-
Acid Extraction: Extract the organic layer with an aqueous solution of a strong acid (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer, while neutral organic impurities (like the ketone side product) will remain in the organic layer.
-
Basification: Separate the aqueous layer and basify it with a strong base (e.g., NaOH or KOH) to a pH > 12. This will deprotonate the amine, causing it to precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous layer with a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified amine.
-
Drying and Concentration: Dry the organic layer containing the purified amine over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography (Optional): If further purification is needed to remove closely related impurities, column chromatography on silica gel can be employed.
Q5: Can you provide a simplified mechanistic overview to help me understand the origin of the main side products?
A5: Mechanistic Pathways
Understanding the reaction mechanism is key to diagnosing and preventing side reactions. The core of the synthesis is the formation of a titanacyclopropane intermediate from the reaction of Ti(OiPr)₄ and two equivalents of EtMgBr.[5][6] This intermediate then reacts with the nitrile.
Caption: Simplified reaction pathways.
As shown in the diagram, the central azatitanacycle intermediate is a critical branch point. Under optimal conditions (stoichiometric Ti(IV) and subsequent Lewis acid treatment), the reaction proceeds to the desired cyclopropylamine.[1][3] However, if Ti(IV) is sub-stoichiometric, the intermediate can lead to the formation of a ketone upon hydrolysis.[1] This ketone can then be attacked by the excess Grignard reagent present in the reaction mixture to yield the tertiary carbinamine.[7]
References
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 3. Studies on the titanium-catalyzed cyclopropanation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Studies on the titanium-catalyzed cyclopropanation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 1-(3-Fluorophenyl)cyclopropan-1-amine
Welcome to the technical support center for the synthesis of 1-(3-fluorophenyl)cyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully optimize your reaction conditions.
Introduction
This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active compounds. Its synthesis, most commonly achieved via a titanium-mediated cyclopropanation of 3-fluorobenzonitrile, requires careful control of reaction parameters to ensure high yield and purity. This guide will focus on the Kulinkovich-Szymoniak reaction, a powerful method for the synthesis of primary cyclopropylamines from nitriles.[1][2][3] We will explore the intricacies of this reaction and provide practical solutions to common experimental hurdles.
Core Synthesis Pathway: The Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction is a modification of the Kulinkovich reaction that utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to convert nitriles into primary cyclopropylamines.[1] The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid promotes ring contraction to the desired cyclopropylamine.[1]
Caption: Key stages of the Kulinkovich-Szymoniak reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Kulinkovich-Szymoniak reaction can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Grignard Reagent Quality: The quality of the Grignard reagent is paramount. Ensure you are using freshly prepared or properly titrated ethylmagnesium bromide. Old or poorly stored Grignard reagents will have a lower effective concentration, leading to incomplete reaction.
-
Stoichiometry of Reagents: The stoichiometry of the reagents is critical. An excess of the Grignard reagent (more than two equivalents relative to the titanium alkoxide) can lead to the formation of a tertiary carbinamine byproduct, reducing the yield of the desired primary amine.[1] Conversely, sub-stoichiometric amounts of titanium(IV) isopropoxide can also decrease the yield of the cyclopropylamine in favor of carbinamine and ketone byproducts.[1]
-
Reaction Temperature: The formation of the titanacyclopropane intermediate and its subsequent reaction with the nitrile are temperature-sensitive. The initial reaction of the Grignard reagent with titanium(IV) isopropoxide is typically performed at a low temperature (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. Carefully control the temperature throughout the reaction as side reactions can be favored at elevated temperatures.
-
Moisture and Air Sensitivity: All reagents used in this reaction are highly sensitive to moisture and air. Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The presence of water will quench the Grignard reagent and hydrolyze the titanium alkoxide, leading to a significant drop in yield.
-
Lewis Acid Addition: The timing and choice of Lewis acid are important for the final ring contraction step. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid.[4] It should be added after the formation of the azatitanacyclopentene intermediate.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yield.
Question 2: I am observing significant amounts of 3-propionylfluorobenzene as a byproduct. How can I minimize its formation?
Answer:
The formation of a ketone byproduct, in this case, 3-propionylfluorobenzene, is a known side reaction in the titanium-mediated cyclopropanation of nitriles.[1] This occurs when the intermediate azatitanacyclopentene is hydrolyzed during workup before it can be efficiently converted to the cyclopropylamine.
Minimizing Ketone Formation:
-
Effective Lewis Acid Promotion: The key to avoiding ketone formation is the efficient conversion of the azatitanacyclopentene intermediate to the desired amine. The addition of a Lewis acid like BF₃·OEt₂ is crucial for this step. Ensure the Lewis acid is added before the aqueous workup.
-
Anhydrous Conditions: As with maintaining a high yield, strictly anhydrous conditions are critical to prevent premature hydrolysis of the intermediates. Any moisture present before the Lewis acid has facilitated the ring contraction can lead to the formation of the ketone.
-
Workup Procedure: A carefully planned workup is essential. The reaction mixture should be quenched by slowly adding it to a cooled aqueous solution (e.g., saturated aqueous ammonium chloride or a mild acid). A rapid or uncontrolled quench can lead to localized heat and undesirable side reactions.
Question 3: My final product is contaminated with a significant amount of a tertiary carbinamine. What is causing this and how can it be prevented?
Answer:
The formation of a tertiary carbinamine, resulting from the addition of two ethyl groups from the Grignard reagent to the nitrile, is a common side reaction when an excess of the Grignard reagent is used.[1]
Preventing Tertiary Carbinamine Formation:
-
Precise Stoichiometry: The most effective way to prevent this side reaction is to use the correct stoichiometry of the Grignard reagent. A ratio of approximately 2 equivalents of ethylmagnesium bromide to 1 equivalent of titanium(IV) isopropoxide is generally optimal for the formation of the titanacyclopropane intermediate. Using more than two equivalents of the Grignard reagent will lead to the formation of the tertiary carbinamine.[1]
-
Slow Addition of Grignard Reagent: Adding the Grignard reagent slowly and at a controlled temperature allows for the selective formation of the titanacyclopropane intermediate over the direct addition to the nitrile.
| Parameter | Recommended Condition | Rationale |
| EtMgBr : Ti(OiPr)₄ Ratio | ~ 2 : 1 | Optimizes titanacyclopropane formation and minimizes side reactions. |
| Temperature | -78 °C to RT | Controls reaction rate and selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of reagents by moisture and oxygen. |
| Lewis Acid | BF₃·OEt₂ | Promotes efficient ring contraction to the desired amine. |
| Solvent | Anhydrous Ether or THF | Standard solvents for Grignard and organotitanium reactions. |
Caption: Recommended Reaction Conditions for the Kulinkovich-Szymoniak Synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of titanium(IV) isopropoxide in this reaction?
A1: Titanium(IV) isopropoxide serves as a precursor to the active catalytic species. It reacts with two equivalents of the Grignard reagent to form a highly reactive titanacyclopropane intermediate.[5][6] This intermediate is the key species that adds to the nitrile to initiate the cyclopropanation process.
Q2: Can I use a different Grignard reagent instead of ethylmagnesium bromide?
A2: Yes, other Grignard reagents can be used, which will result in a substituted cyclopropane ring. However, the use of Grignard reagents other than ethylmagnesium bromide can lead to the formation of diastereomeric products, which may require separation.[1] For the synthesis of the unsubstituted cyclopropylamine, ethylmagnesium bromide is the standard choice.
Q3: How do I purify the final product?
A3: Purification of this compound typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. The basic nature of the amine allows for an acid-base extraction to separate it from neutral organic impurities. The crude product can then be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Q4: What are the main safety precautions I should take when running this reaction?
A4: The reagents used in this synthesis are hazardous and require careful handling.
-
Grignard Reagents: Ethylmagnesium bromide is highly flammable and reacts violently with water. It should be handled under an inert atmosphere in a well-ventilated fume hood.
-
Titanium(IV) isopropoxide: This compound is a flammable liquid and is moisture-sensitive.[7][8][9][10] It can cause skin and eye irritation.[8][9]
-
Lewis Acids: Boron trifluoride etherate is corrosive and toxic. It should be handled with appropriate personal protective equipment, including gloves and safety goggles.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Q5: How can I confirm the identity and purity of my final product?
A5: The structure and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the fluorophenyl and cyclopropyl groups and the overall structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to assess the purity of the final product and identify any impurities.
The expected molecular formula for this compound is C₉H₁₀FN, with a molecular weight of approximately 151.18 g/mol .[11]
Experimental Protocol Outline
Below is a general procedure for the synthesis of this compound. Note that specific conditions may need to be optimized for your laboratory setup.
-
Preparation of the Titanacyclopropane Intermediate:
-
To a solution of titanium(IV) isopropoxide in anhydrous diethyl ether under an inert atmosphere at -78 °C, slowly add a solution of ethylmagnesium bromide in diethyl ether.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
-
Reaction with 3-Fluorobenzonitrile:
-
Cool the solution of the titanacyclopropane intermediate to -50 °C.
-
Slowly add a solution of 3-fluorobenzonitrile in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Formation of the Cyclopropylamine:
-
Cool the reaction mixture to 0 °C.
-
Slowly add boron trifluoride etherate and stir for 1-2 hours at room temperature.
-
-
Workup and Purification:
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
References
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 3. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. lobachemie.com [lobachemie.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. gelest.com [gelest.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemscene.com [chemscene.com]
Technical Support Center: Kulinkovich-Szymoniak Cyclopropanation
Welcome to the technical support guide for the Kulinkovich-Szymoniak cyclopropanation. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction for the synthesis of primary cyclopropylamines from nitriles. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
Core Concepts: Understanding the "Why"
Before troubleshooting, a firm grasp of the reaction's core principles is essential. The Kulinkovich-Szymoniak reaction is a modification of the original Kulinkovich reaction, which synthesizes cyclopropanols from esters.[1] The Szymoniak variant extends this methodology to nitriles, yielding valuable primary cyclopropylamines.[2]
The process begins with the in situ formation of a key intermediate: a titanacyclopropane. This is generated from a titanium(IV) alkoxide, such as Ti(Oi-Pr)₄, and at least two equivalents of a Grignard reagent that possesses a β-hydrogen (e.g., EtMgBr, PrMgBr).[3][4] This titanacyclopropane then reacts with the nitrile substrate to form an azatitanacycle. A crucial subsequent step involves the addition of a Lewis acid, which promotes the conversion of this intermediate into the final cyclopropylamine product.[2]
Visualizing the Catalytic Cycle
To understand potential failure points, it's helpful to visualize the generally accepted mechanism. The cycle highlights the critical role of each reagent.
References
dealing with impurities in 1-(3-Fluorophenyl)cyclopropan-1-amine samples
Document ID: TSC-CFPA-2026-01A
Last Updated: January 6, 2026
Introduction
1-(3-Fluorophenyl)cyclopropan-1-amine is a critical building block in modern medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by its cyclopropylamine moiety.[1] However, its synthesis and purification present distinct challenges that can impact the quality of the final compound and the reproducibility of downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers working with this compound.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both corrective actions and the underlying scientific rationale.
Q1: I've synthesized this compound, but my HPLC/GC-MS analysis shows a significant unknown peak. How can I identify it?
A1: Identifying unknown peaks requires a systematic approach. The origin of an impurity is often linked to the synthetic route. The most common synthesis for this class of compound is the Kulinkovich-Szymoniak reaction, which involves treating a nitrile (3-fluorobenzonitrile) with a Grignard reagent in the presence of a titanium(IV) alkoxide.[1][2]
Here is a logical workflow for impurity identification:
dot
Caption: Decision tree for impurity identification.
Causality:
-
Starting Materials: The simplest explanation is often correct. Always verify if the "impurity" is residual starting material before exploring more complex possibilities.
-
Reaction Mechanism: The Kulinkovich-Szymoniak reaction proceeds via a titanacyclopropane intermediate that reacts with the nitrile.[2] Incomplete reaction or hydrolysis of intermediates can lead to ketone byproducts.[2] Using excess Grignard reagent can result in the formation of tertiary carbinamines.[2]
Q2: My reaction yield is low and the crude product is a complex mixture. How can I optimize the synthesis?
A2: Low yield and purity in a Kulinkovich-Szymoniak reaction often point to issues with reagents or reaction conditions.
Key Optimization Parameters:
-
Grignard Reagent Quality: Use freshly prepared or titrated Grignard reagent. The stoichiometry is critical; typically, two equivalents relative to the titanium alkoxide are needed to form the active titanacyclopropane intermediate.[3][4]
-
Titanium Alkoxide Stoichiometry: This reaction is generally stoichiometric, not catalytic, with respect to titanium.[2][5] Using sub-stoichiometric amounts of Ti(Oi-Pr)₄ can decrease the yield of the desired cyclopropylamine and increase the formation of ketones and carbinamines.[2]
-
Temperature Control: The formation of the dialkyltitanium species is temperature-sensitive. Maintain the recommended temperature profile throughout the addition and reaction time to prevent premature decomposition or side reactions.[3]
-
Anhydrous Conditions: All organometallic reactions are sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water will quench the Grignard reagent and titanium intermediates.
Q3: I'm having difficulty purifying my this compound sample using standard silica gel chromatography. The peak is tailing badly. What should I do?
A3: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The free silanol groups (Si-OH) on the silica surface strongly and often irreversibly adsorb the amine, leading to tailing, poor separation, and even product loss on the column.
Troubleshooting Strategies:
-
Mobile Phase Modification: Add a small amount of a competitive base to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites on the silica, allowing your amine to elute cleanly.[6]
-
Switch to a Different Stationary Phase:
-
Basic Alumina: Alumina is less acidic than silica and is a good alternative for purifying basic compounds.
-
Reverse-Phase (C18) Chromatography: If the impurities have significantly different polarities, reverse-phase HPLC can provide excellent separation. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to protonate the amine and improve peak shape.[7]
-
-
Alternative Purification: Acid-Base Extraction: This is a highly effective technique for separating amines from neutral or acidic impurities. The basic amine is protonated by an acid and moves to the aqueous layer, leaving non-basic impurities in the organic layer.[6][8] See Protocol 2 for a detailed procedure.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: The impurity profile is highly dependent on the synthetic route. For a typical Kulinkovich-Szymoniak synthesis, the most common impurities are summarized below.
| Impurity Name | Structure | Typical Origin |
| 3-Fluorobenzonitrile | C₇H₄FN | Unreacted starting material |
| 1-(3-Fluorophenyl)ethan-1-one | C₈H₇FO | Hydrolysis of the azatitanacycle intermediate during workup.[2] |
| 2-(3-Fluorophenyl)-3-ethylpentan-2-amine | C₁₃H₂₀FN | Over-alkylation by excess Grignard reagent.[2] |
| Titanium Dioxide (TiO₂) | TiO₂ | Byproduct from the breakdown of the titanium alkoxide reagent.[5] Usually removed during aqueous workup. |
Q2: What analytical methods are recommended for routine purity and identity confirmation?
A2: A combination of methods is recommended for comprehensive analysis:
-
HPLC-UV: Ideal for routine purity assessment. Use a C18 reverse-phase column with a mobile phase of acetonitrile/water containing an acid modifier (e.g., 0.1% HCOOH) for sharp peaks.[7]
-
GC-MS: Excellent for identifying volatile starting materials and byproducts. Derivatization with an agent like BSTFA can improve the peak shape of the primary amine.[7]
-
¹H and ¹⁹F NMR: Confirms the structure of the final product and can be used to quantify impurities if a certified internal standard is used (qNMR).[7] The fluorine signal in ¹⁹F NMR provides a clean way to detect any fluorine-containing impurities.
-
Chiral HPLC: Essential for determining enantiomeric purity, as this compound is chiral. This requires a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.[9][10]
Q3: How should I store this compound to ensure its stability?
A3: Like many primary amines, this compound can be sensitive to air and light.
-
Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at 2-8°C.[11][12]
-
Light Protection: Use an amber vial or store the container in the dark to prevent photodegradation.[11][12]
-
Material Compatibility: Avoid prolonged contact with acidic materials. Store in glass or other inert containers.
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general method for assessing the chemical purity of this compound.
-
Sample Preparation:
-
Accurately weigh ~5 mg of the sample.
-
Dissolve in 10 mL of the mobile phase to create a stock solution (0.5 mg/mL).
-
Further dilute to a working concentration of ~0.05 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Purification via Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral or acidic impurities.
dot
Caption: Workflow for purification by acid-base extraction.
Rationale:
-
Acid Wash: The amine, being basic, reacts with HCl to form a water-soluble ammonium salt, which partitions into the aqueous layer.[8] Neutral impurities remain in the organic layer.
-
Basification: Adding a strong base (NaOH) deprotonates the ammonium salt, regenerating the free amine, which is insoluble in water.
-
Extraction: The free amine can now be extracted back into a fresh organic solvent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 10. yakhak.org [yakhak.org]
- 11. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 12. chemscene.com [chemscene.com]
Technical Support Center: Scaling Up 1-(3-Fluorophenyl)cyclopropan-1-amine Production
Welcome to the technical support center for the synthesis and scale-up of 1-(3-fluorophenyl)cyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable pharmaceutical intermediate.[1] We will delve into the intricacies of the primary synthetic routes, offering field-proven insights and troubleshooting strategies to ensure a safe, efficient, and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and scalable method for the synthesis of 1-arylcyclopropan-1-amines, including the 3-fluoro derivative, is the Kulinkovich-Szymoniak reaction.[2] This reaction involves the titanium-mediated cyclopropanation of a nitrile (3-fluorobenzonitrile) with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide.[3][4]
Q2: Can you provide a brief overview of the Kulinkovich-Szymoniak reaction mechanism?
Certainly. The reaction proceeds through several key steps:
-
Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent react with titanium(IV) isopropoxide to form a highly reactive titanacyclopropane intermediate.[3][5]
-
Reaction with the Nitrile: The titanacyclopropane adds to the nitrile, forming an azatitanacycle.
-
Lewis Acid-Mediated Conversion: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), promotes the conversion of the azatitanacycle into the desired primary cyclopropylamine.[2][6]
Here is a simplified diagram of the reaction pathway:
Caption: Kulinkovich-Szymoniak reaction pathway.
Q3: Are there alternative synthetic routes to consider?
While the Kulinkovich-Szymoniak reaction is highly effective, other methods like the Ritter reaction can also be employed.[7][8] The Ritter reaction involves the reaction of a nitrile with a source of a stable carbocation in the presence of a strong acid.[9] However, for the synthesis of 1-arylcyclopropan-1-amines, the Kulinkovich-Szymoniak approach generally offers better yields and selectivity.
Troubleshooting Guide: Reaction Initiation & Control
Q4: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
Difficulty in initiating a Grignard reaction is a classic problem, especially at scale. The primary culprit is often moisture or other impurities that passivate the magnesium surface.
| Potential Cause | Troubleshooting Steps |
| Moisture in Glassware/Solvent | Flame-dry all glassware under vacuum before use.[10] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. |
| Passivated Magnesium Turnings | Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium by gently crushing the turnings in a mortar and pestle (under an inert atmosphere) or by adding a small crystal of iodine. |
| Impure Alkyl/Aryl Halide | Ensure the halide starting material is pure and dry. Distillation may be necessary. |
| Low Reaction Temperature | A gentle warming of a small portion of the reaction mixture can sometimes initiate the reaction. Be prepared for a potentially vigorous exotherm once the reaction begins.[11] |
Q5: The reaction is highly exothermic and difficult to control upon initiation. How can I manage this during scale-up?
The formation of Grignard reagents is notoriously exothermic, and loss of control can lead to a runaway reaction.[12][13][14]
-
Controlled Addition: The most critical control measure is the slow, subsurface addition of the alkyl/aryl halide to the magnesium suspension. This ensures that the halide reacts as it is added, preventing its accumulation.
-
Heat Transfer: As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat removal less efficient.[15] Ensure your reactor has adequate cooling capacity.
-
Monitoring: Use a temperature probe to monitor the internal reaction temperature in real-time. A sudden temperature spike is a clear indicator of reaction initiation.[11] For larger-scale reactions, consider using online monitoring techniques like infrared (IR) spectroscopy to track the consumption of the halide.[11]
Q6: I am observing low yields of the desired cyclopropylamine and a significant amount of a ketone byproduct. What is causing this and how can I improve the selectivity?
The formation of a ketone byproduct is a known issue in the Kulinkovich-de Meijere and related reactions.[2] This is often due to the reaction of the titanacyclopropane intermediate with the nitrile to form a ketone after hydrolysis, especially in the absence of a strong Lewis acid.
To favor the formation of the cyclopropylamine:
-
Ensure Stoichiometry: Use a stoichiometric amount of titanium(IV) isopropoxide. Sub-stoichiometric amounts can lead to increased ketone formation.[2]
-
Optimize Lewis Acid Addition: The timely addition of a strong Lewis acid like BF₃·OEt₂ is crucial for the efficient conversion of the azatitanacycle to the amine.[2][6]
-
Control Grignard Equivalents: Using more than two equivalents of the Grignard reagent can lead to the formation of tertiary carbinamines, reducing the yield of the desired primary amine.[2]
Caption: Troubleshooting workflow for low product yield.
Troubleshooting Guide: Impurity Profile & Purification
Q7: What are the expected impurities in the synthesis of this compound?
Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final drug product.[16][17][18][19] Common impurities can originate from starting materials, side reactions, or degradation.[20]
| Impurity Type | Potential Source |
| Organic Impurities | Starting materials (e.g., unreacted 3-fluorobenzonitrile), byproducts (ketones, tertiary carbinamines), products of over-reaction, and degradation products.[20] |
| Inorganic Impurities | Residual metals from catalysts (e.g., titanium salts), and salts from the work-up procedure.[20] |
| Residual Solvents | Solvents used in the reaction and purification steps (e.g., diethyl ether, THF, ethyl acetate).[20] |
Q8: I am having difficulty separating the final product from closely related impurities. What purification strategies can I employ?
The purification of chiral amines can be challenging.[21] Standard column chromatography on silica gel is a common first step.[10] However, if impurities co-elute, more advanced techniques may be necessary.
-
Acid-Base Extraction: As an amine, your product can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified and the product re-extracted into an organic solvent.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[21] Consider forming a salt (e.g., hydrochloride) to improve the crystalline nature of the compound.[22]
-
Chiral Purification: If the synthesis is not enantioselective, you will have a racemic mixture. Separation of enantiomers requires chiral chromatography.[23][24] High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common method for this.[23]
Safety at Scale
Q9: What are the primary hazards associated with scaling up the Kulinkovich-Szymoniak reaction?
Scaling up any chemical process introduces new safety challenges.[15] For this specific synthesis, the primary hazards are:
-
Grignard Reagent Formation: As discussed, this is a highly exothermic reaction with the potential for runaway if not properly controlled.[11][12] The use of flammable ether solvents exacerbates the fire risk.[12]
-
Titanium(IV) Isopropoxide: This reagent is a flammable liquid and can cause serious eye irritation.[25][26][27] It is also moisture-sensitive.
-
Work-up Procedure: Quenching the reaction mixture, which contains residual Grignard reagent and titanium species, with water or an aqueous solution can be highly exothermic.
Q10: What engineering controls and personal protective equipment (PPE) are essential for a safe scale-up?
A thorough risk assessment should be conducted before any scale-up.[12]
| Control/PPE | Recommendation |
| Engineering Controls | - Conduct the reaction in a well-ventilated fume hood or a walk-in hood for larger scale.[28][29] - Use a reactor equipped with a robust cooling system, a mechanical stirrer, and a dropping funnel for controlled additions.[30] - Ensure all equipment is properly grounded to prevent static discharge, especially when handling flammable solvents.[25][26][28][29] |
| Personal Protective Equipment (PPE) | - Wear appropriate chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[28][29] - For larger scale operations, consider additional PPE such as a face shield. |
| Emergency Preparedness | - Have appropriate fire extinguishing media readily available (e.g., Class D fire extinguisher for magnesium fires, and foam or dry powder for solvent fires).[28] - An emergency shower and eyewash station should be in close proximity.[28] |
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on your specific laboratory conditions and safety assessment.
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether. Slowly add a solution of ethyl bromide in anhydrous diethyl ether via the dropping funnel. If the reaction does not initiate, add a crystal of iodine. Once initiated, continue the dropwise addition, maintaining a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Titanium Complex Formation: In a separate flame-dried flask under nitrogen, dissolve titanium(IV) isopropoxide in anhydrous diethyl ether. Cool the solution in an ice bath.
-
Cyclopropanation: Slowly add the prepared Grignard reagent to the cooled titanium(IV) isopropoxide solution. After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Then, add a solution of 3-fluorobenzonitrile in anhydrous diethyl ether dropwise.
-
Lewis Acid Addition and Work-up: After stirring for several hours, cool the reaction mixture in an ice bath and slowly add BF₃·OEt₂. Stir for an additional period. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[31]
-
Extraction and Purification: Filter the mixture and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 5. grokipedia.com [grokipedia.com]
- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. acs.org [acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biomedres.us [biomedres.us]
- 17. ijprajournal.com [ijprajournal.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. soeagra.com [soeagra.com]
- 20. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 21. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 22. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 24. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 25. lobachemie.com [lobachemie.com]
- 26. gelest.com [gelest.com]
- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 29. Titanium(IV) isopropoxide(546-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 30. scribd.com [scribd.com]
- 31. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
preventing decomposition of 1-(3-Fluorophenyl)cyclopropan-1-amine during storage
Welcome to the technical support center for 1-(3-Fluorophenyl)cyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and handling. Drawing from established principles of amine chemistry and specific studies on related structures, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
I. Frequently Asked Questions (FAQs)
Q1: My this compound has developed a slight yellow tint during storage. Is it still usable?
A slight discoloration to yellow or brown can be an early indicator of degradation, likely due to minor oxidation or the formation of imine-related impurities. While minor color change may not significantly impact purity for some applications, it is crucial to verify the compound's integrity. We recommend performing a purity analysis, such as HPLC or GC-MS, to quantify any degradation products before use. For high-sensitivity applications, using a freshly purified or newly purchased batch is advisable.
Q2: I've noticed a change in the physical state of the amine; it appears to be more viscous or has some particulate matter. What should I do?
Changes in viscosity or the appearance of solids can suggest polymerization, salt formation from exposure to acidic gases (like CO₂), or significant degradation. Do not use the material. This indicates a considerable loss of purity. The cause could be improper sealing, exposure to atmospheric moisture and carbon dioxide, or storage at elevated temperatures. Review your storage protocol against the recommendations in this guide.
Q3: The compound has a strong ammonia-like or fishy odor. Is this normal?
Primary amines like this compound inherently possess an ammonia-like odor.[1] However, a significant increase or change in this odor could indicate the liberation of volatile degradation products. As with discoloration, this warrants a purity check to ensure the material meets the requirements for your experiment.
Q4: What are the primary causes of decomposition for this compound?
The main degradation pathways for this compound are:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation products. This process can be accelerated by light and the presence of trace metal ions.[2][3]
-
Hydrolysis: The cyclopropylamine moiety can be susceptible to hydrolysis, particularly under high pH (basic) conditions.[4] Acidic conditions can also promote ring-opening of the cyclopropane structure.[1]
-
Photodegradation: As a fluorophenyl-containing compound, it may be sensitive to UV light, which can catalyze both oxidation and C-F bond cleavage.[2][5]
-
Reaction with Carbon Dioxide: Like many primary amines, it can react with atmospheric CO₂ to form carbamates or carbamic acid salts, which may appear as solid precipitates.
II. Troubleshooting Guide: Diagnosing and Preventing Degradation
This section provides a problem-oriented approach to identifying and mitigating decomposition during storage and handling.
Issue 1: Suspected Oxidative Degradation
-
Symptoms:
-
Compound develops a yellow to brown discoloration.
-
Appearance of new, unidentified peaks in HPLC or GC analysis, often at different retention times than the parent compound.
-
-
Root Cause Analysis: The primary amine is susceptible to oxidation. The process can be initiated by atmospheric oxygen, light, or trace metal contaminants, leading to a complex mixture of degradation products, including imines, nitroarenes, and ring-opened species.[3][6] The presence of the electron-rich aromatic ring can influence the susceptibility to oxidation.
-
Preventative Workflow & Corrective Actions:
-
Inert Atmosphere Storage:
-
Protocol: Upon receiving, and after each use, purge the headspace of the container with an inert gas like argon or nitrogen before sealing.
-
Rationale: This displaces oxygen, the primary reactant in oxidative degradation.
-
-
Material Compatibility:
-
Protocol: Store the compound in high-quality amber glass vials with PTFE-lined caps. Avoid contact with metals, especially copper and its alloys, and use glass or PTFE labware for handling.[7]
-
Rationale: Amber glass protects against photolytic degradation which can initiate oxidation.[2] PTFE is highly inert. Metal ions can catalyze oxidative reactions.[8]
-
-
Temperature Control:
-
Protocol: Store the compound at the recommended temperature of 2-8°C.[9] Avoid repeated freeze-thaw cycles.
-
Rationale: Lower temperatures slow down the rate of all chemical reactions, including oxidation.
-
-
-
Visualization of a Potential Oxidative Pathway:
Caption: Potential oxidative degradation pathways.
Issue 2: Suspected Hydrolytic Degradation
-
Symptoms:
-
Loss of potency or assay interference, especially when prepared in aqueous buffers.
-
Appearance of new, more polar peaks in reverse-phase HPLC analysis.
-
-
Root Cause Analysis: The cyclopropylamine moiety can undergo hydrolytic degradation. This is particularly noted under high pH (alkaline) conditions.[4] Under strongly acidic conditions, electrophilic cleavage of the cyclopropane ring can also occur, leading to ring-opened products.[1]
-
Preventative Workflow & Corrective Actions:
-
pH Control of Solutions:
-
Protocol: When preparing aqueous solutions, use buffers in the slightly acidic to neutral range (pH 4-7). Avoid highly basic buffers (pH > 8). Prepare solutions fresh and use them promptly.
-
Rationale: Controlling the pH minimizes the rate of base-catalyzed hydrolysis and acid-catalyzed ring opening.[1][4]
-
-
Anhydrous Storage:
-
Protocol: Store the neat compound in a desiccator over a suitable desiccant (e.g., Drierite®). Ensure the container is tightly sealed to prevent moisture ingress from the atmosphere.
-
Rationale: Minimizing contact with water is the most direct way to prevent hydrolysis.
-
-
-
Visualization of a Potential Hydrolytic Pathway:
Caption: Potential pH-dependent hydrolytic pathways.
III. Recommended Storage and Handling Protocols
To ensure maximum stability, adhere to the following integrated protocol.
Table 1: Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of all potential degradation reactions.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing oxygen. |
| Light | Protect from Light (Amber Vial) | Prevents initiation of photolytic degradation pathways.[2][5] |
| Moisture | Anhydrous (Store in Desiccator) | Prevents hydrolysis and reaction with atmospheric CO₂. |
| Container | Type 1 Amber Borosilicate Glass Vial | Provides an inert surface and protects from light. |
| Cap | PTFE-Lined Screw Cap | Ensures an airtight seal and chemical inertness. |
Handling Procedure:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Conduct all transfers in a controlled environment, preferably a glove box or under a gentle stream of inert gas.
-
Use clean, dry glassware or spatulas made of non-reactive materials (glass, stainless steel, PTFE).
-
After dispensing, purge the vial's headspace with inert gas before tightly resealing.
-
Return the container to the recommended 2-8°C storage condition promptly.
IV. Analytical Methodologies for Stability Assessment
Regular purity assessment is critical. A stability-indicating method is one that can resolve the intact parent compound from its degradation products.[10][11]
Protocol: Stability-Indicating HPLC Method
This reverse-phase HPLC (RP-HPLC) method can be used to separate the parent amine from potential polar and non-polar degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase (at the initial gradient condition) to a concentration of ~0.5 mg/mL.
-
Rationale: The C18 stationary phase effectively retains the relatively non-polar parent compound. The gradient elution allows for the separation of more polar hydrolytic degradation products (which will elute earlier) and potentially less polar oxidative dimers or other products (which may elute later). Formic acid helps to ensure good peak shape for the amine by protonating it.
Protocol: GC-MS for Volatile Impurities
-
Rationale: GC-MS is useful for identifying volatile degradation products or impurities. Derivatization may be required to improve the peak shape and thermal stability of the primary amine.[12]
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Detection: Mass Spectrometry (Scan mode to identify unknowns).
-
Sample Preparation: Dissolve the sample in a volatile, inert solvent like ethyl acetate. For improved chromatography, derivatize with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
V. References
-
Laha, S., & Luthy, R. G. (1990). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology, 24(3), 363–373. --INVALID-LINK--
-
Knaack, J. A., et al. (2020). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 54(2), 852-862. --INVALID-LINK--
-
Getzinger, G. J., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(15), 10386–10396. --INVALID-LINK--
-
Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320. --INVALID-LINK--
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. --INVALID-LINK--
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858–2864. --INVALID-LINK--
-
Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. --INVALID-LINK--
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). --INVALID-LINK--
-
Jiskoot, W., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). --INVALID-LINK--
-
Pace, G., & Campanella, L. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(2), 438-456. --INVALID-LINK--
-
Laha, S., & Luthy, R. G. (1990). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology. --INVALID-LINK--
-
Chemistry with Dr. K. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. --INVALID-LINK--
-
Apollo Scientific. (n.d.). This compound. --INVALID-LINK--
-
Veetil, D. P., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 7(42), 37837–37851. --INVALID-LINK--
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. --INVALID-LINK--
-
ChemScene. (n.d.). This compound. --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). --INVALID-LINK--
-
Bundgaard, H., & Johansen, M. (1982). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. International journal of pharmaceutics, 10(2), 165-175. --INVALID-LINK--
-
Raghuram, P., et al. (2012). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. --INVALID-LINK--
-
BenchChem. (n.d.). Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine. --INVALID-LINK--
-
Sahu, P. K., et al. (2016). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Indian journal of pharmaceutical sciences, 78(1), 139–145. --INVALID-LINK--
-
Ganesan, A., et al. (2012). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Advances, 2(1), 225-233. --INVALID-LINK--
-
Neilson, A. H., & Allard, A. S. (2008). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. --INVALID-LINK--
-
Walse, S. S., & Van, T. (2004). Elucidation of fipronil photodegradation pathways. Journal of agricultural and food chemistry, 52(11), 3573–3581. --INVALID-LINK--
-
Frascarolo, P., et al. (2013). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Journal of pharmaceutical and biomedical analysis, 84, 110–117. --INVALID-LINK--
-
Smolecule. (n.d.). Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride. --INVALID-LINK--
-
Dabić, D., et al. (2021). Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts. Science of the total environment, 799, 150694. --INVALID-LINK--
-
MySkinRecipes. (n.d.). (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl. --INVALID-LINK--
-
PubChemLite. (n.d.). 1-(3-fluorophenyl)cyclopropanamine hydrochloride (C9H10FN). --INVALID-LINK--
-
Scribd. (n.d.). Stability Indicating RP-HPLC for Ticagrelor & Aspirin. --INVALID-LINK--
-
ResearchGate. (n.d.). In situ ¹H NMR study of the decomposition reaction under different...--INVALID-LINK--
-
UC San Diego Blink. (2024, March 3). Chemical Compatibility Guidelines. --INVALID-LINK--
-
USDA ARS. (2016, August 12). Chemical Compatible Storage. --INVALID-LINK--
-
Environmental Health and Safety. (n.d.). Chemical Incompatibility and Lab Storage Rules. --INVALID-LINK--
References
- 1. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 1-(3-Fluorophenyl)cyclopropan-1-amine
Welcome to the dedicated support center for optimizing the chiral separation of 1-(3-Fluorophenyl)cyclopropan-1-amine enantiomers. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during method development and routine analysis. The content is organized in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide: From Poor Resolution to Peak Tailing
This section addresses the most frequent and challenging issues encountered during the chiral separation of this compound. Each solution explains the scientific rationale behind the recommended adjustments.
Q1: I am seeing poor or no resolution (Rs < 1.5) between the enantiomers. Where do I start?
Answer: This is the most common challenge in chiral method development. Poor resolution is a multifactorial problem, but it can be systematically addressed by evaluating the column chemistry, mobile phase composition, and temperature.
Step-by-Step Troubleshooting:
-
Verify Chiral Stationary Phase (CSP) Selection: this compound is a primary amine. Polysaccharide-based CSPs are a robust starting point.[1] Immobilized amylose or cellulose phenylcarbamate derivatives (e.g., CHIRALPAK® IA, IB, IC, IE) are known to be broadly selective for a wide range of racemates, including primary amines.[1][2] Cyclofructan-based CSPs have also demonstrated a high success rate for separating primary amines, especially in polar organic mode.[1][3][4] If you are using a different type of CSP (e.g., Pirkle-type), consider screening a polysaccharide column.
-
Optimize Mobile Phase Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in your mobile phase (e.g., hexane or heptane) are critical.
-
Action: If using 10% isopropanol (IPA), try systematically decreasing the concentration to 5%, then 2%, and increasing it to 15% and 20%. Lower alcohol content often increases retention and can improve resolution, but may also broaden peaks.
-
Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration directly modulates the retention and selectivity of the separation.[5][6]
-
-
Switch the Alcohol Modifier: If adjusting the IPA concentration is insufficient, switch to ethanol.
-
Action: Screen mobile phases with ethanol at various concentrations (e.g., 10%, 15%, 20%).
-
Rationale: Different alcohols have different hydrogen bonding capabilities and steric profiles, which can significantly alter the chiral recognition mechanism. This simple switch can sometimes dramatically improve selectivity.[7]
-
-
Incorporate a Basic Additive: As a primary amine, your analyte is basic. Secondary interactions with residual acidic silanols on the silica support can cause peak tailing and poor resolution.
-
Action: Add a small amount of a basic modifier like diethylamine (DEA) or butylamine to your mobile phase, typically starting at 0.1% (v/v).[5][8]
-
Rationale: The basic additive masks the active silanol sites, preventing non-enantioselective interactions and leading to more efficient, symmetrical peaks.[1][9] For polysaccharide columns, butylamine can be a good choice, while for other phases like cyclofructans, triethylamine (TEA) might be more appropriate.[3]
-
-
Control the Temperature:
-
Action: If your system has a column thermostat, try operating at a lower temperature (e.g., 15°C or 20°C).
-
Rationale: Chiral separations are often enthalpically driven. Lowering the temperature can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, enhancing selectivity and improving resolution.[5][7]
-
Q2: My peaks are tailing severely, even with some separation. How can I improve the peak shape?
Answer: Peak tailing for a basic compound like this compound is almost always caused by undesirable secondary interactions with the stationary phase support or by column overload.
Step-by-Step Troubleshooting:
-
Introduce a Basic Mobile Phase Additive: This is the most critical step. As mentioned in Q1, the primary amino group can interact strongly with acidic silanol groups on the silica surface of the CSP.
-
Reduce Sample Concentration/Load: Chiral stationary phases have a finite number of chiral selectors and can be easily overloaded, which is a primary cause of peak tailing.[10]
-
Action: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, you were likely overloading the column.
-
Rationale: Overloading saturates the enantioselective binding sites on the CSP, leading to a non-linear isotherm and causing the peak to tail. Chiral compounds often show overloading at lower concentrations than achiral compounds.[10]
-
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
Action: If the sample is dissolved in a strong solvent (like 100% methanol or ethanol), it can cause localized mobile phase mismatch at the point of injection, leading to peak distortion. Evaporate the sample solvent and reconstitute in the mobile phase.
-
Rationale: Injecting in a solvent stronger than the mobile phase can precipitate the compound on the column head or interfere with the initial binding equilibrium, causing poor peak shape.[11]
-
Q3: My retention times are drifting from one injection to the next. What is causing this instability?
Answer: Inconsistent retention times are typically due to insufficient column equilibration, temperature fluctuations, or changes in the mobile phase composition.
Step-by-Step Troubleshooting:
-
Ensure Proper Column Equilibration: Chiral columns, especially when using mobile phase additives, require longer equilibration times than standard reversed-phase columns.
-
Action: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until you observe a stable baseline. This corresponds to flushing with at least 20-30 column volumes.[5]
-
Rationale: The additive (e.g., DEA) needs to fully adsorb onto the stationary phase surface to provide a consistent chemical environment for the separation.
-
-
Use a Column Thermostat: Temperature has a significant effect on retention in HPLC.
-
Action: Set the column compartment temperature to a stable value (e.g., 25°C). Even minor fluctuations in ambient lab temperature can cause retention to drift.
-
Rationale: A 1°C change in temperature can alter retention times by 1-2%. A stable thermal environment is crucial for reproducible results.
-
-
Check Mobile Phase Preparation:
-
Action: Ensure the mobile phase is prepared fresh and is well-mixed. If using additives, ensure they are added precisely. Solvents should be filtered and degassed.
-
Rationale: Inaccurate mixing of mobile phase components or the evaporation of the more volatile solvent (like hexane) can change the eluent strength over time, leading to drifting retention times.
-
Frequently Asked Questions (FAQs)
What are the best starting conditions for screening this compound?
A robust screening approach is the key to efficient method development. Polysaccharide-based CSPs are highly recommended for initial screening.[1]
Table 1: Recommended Initial Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | CHIRALPAK® IA-3 or IE-3 | CHIRALPAK® IC-3 | Lux® Cellulose-1 | Larihc® CF6-P |
| Mobile Phase | n-Heptane / IPA | n-Heptane / EtOH | n-Heptane / IPA | ACN / MeOH |
| Composition | 80 / 20 (v/v) | 80 / 20 (v/v) | 90 / 10 (v/v) | 90 / 10 (v/v) |
| Additive | 0.1% DEA | 0.1% DEA | 0.1% DEA | 0.2% TEA / 0.3% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm or 265 nm | UV at 254 nm or 265 nm | UV at 254 nm or 265 nm | UV at 254 nm or 265 nm |
Note: These are starting points. Optimization will be required based on initial results.
Should I consider Supercritical Fluid Chromatography (SFC) for this separation?
Absolutely. SFC is a powerful and often superior alternative to HPLC for chiral separations, especially for preparative scale work.[12][13]
-
Advantages of SFC:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations, often reducing run times by a factor of 3-10.[14][15]
-
Greener Chemistry: SFC significantly reduces organic solvent consumption, replacing the bulk of the mobile phase with environmentally benign CO2.[13]
-
Easier Product Recovery: Evaporating CO2 and a small amount of alcohol modifier is much faster than removing large volumes of hexane/heptane, which is a major advantage for preparative chromatography.[13][14]
-
For primary amines, crown-ether based CSPs have shown excellent performance in SFC, though they require an acidic additive.[12] However, polysaccharide and cyclofructan phases also work very well in SFC with the appropriate additives.[16]
How do I determine the elution order of the enantiomers?
You cannot determine the absolute configuration (R or S) from the chromatogram alone. To assign the peaks, you must:
-
Obtain a pure, certified standard of one of the enantiomers (e.g., the S-enantiomer).
-
Inject the standard under the optimized chiral conditions.
-
The peak from the standard injection will correspond to that enantiomer, allowing you to identify the other peak in the racemic mixture.
Experimental Workflows & Visual Guides
Chiral Method Development Workflow
The following diagram outlines a logical workflow for developing a robust chiral separation method.
Caption: A systematic workflow for chiral method development.
Troubleshooting Decision Tree: Poor Resolution
This diagram provides a step-by-step decision-making process when faced with poor enantiomeric resolution.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cms.mz-at.de [cms.mz-at.de]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chiraltech.com [chiraltech.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Primary Cyclopropylamines
Introduction: Primary cyclopropylamines are a cornerstone structural motif in medicinal chemistry and materials science, prized for the unique conformational constraints and electronic properties conferred by the three-membered ring.[1] However, their synthesis is frequently plagued by challenges ranging from low yields to complex purification protocols. This guide provides a troubleshooting framework for common synthetic pitfalls, grounded in mechanistic principles and practical, field-tested solutions.
General Troubleshooting Workflow
Before delving into method-specific issues, a systematic approach to troubleshooting is essential. Most synthetic failures can be traced back to a few key areas. The following workflow provides a logical progression for diagnosing and resolving common problems.
References
Technical Support Center: Catalyst Selection for Efficient 1-(3-Fluorophenyl)cyclopropan-1-amine Synthesis
Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)cyclopropan-1-amine. This molecule is a critical building block in pharmaceutical development, and its efficient synthesis is paramount. The primary challenge lies in the formation of a C-N bond at a sterically hindered tertiary carbon of the cyclopropyl ring. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during this synthesis, focusing on palladium-catalyzed Buchwald-Hartwig amination, a state-of-the-art method for this transformation.[1][2]
Part 1: Frequently Asked Questions (FAQs) on Catalyst System Selection
This section addresses foundational questions regarding the selection of an optimal catalytic system for the N-arylation of cyclopropylamines.
Q1: What are the most effective catalytic systems for the synthesis of this compound?
A1: The palladium-catalyzed Buchwald-Hartwig amination is the most robust and widely adopted method for this class of transformation.[1][2] The key to success is the careful selection of the palladium source, ligand, base, and solvent.
-
Palladium Source: While various Pd(0) and Pd(II) sources can be used, air-stable Pd(II) precatalysts are often preferred for their ease of handling and ability to efficiently generate the active Pd(0) species.[3][4] Common choices include Pd(OAc)₂, Pd₂(dba)₃, and specialized precatalysts like those from the Buchwald group (e.g., G3 or G4 precatalysts).[3]
-
Ligand: This is the most critical component. For sterically demanding couplings like this one, bulky, electron-rich phosphine ligands are essential.[5][6] They facilitate the challenging reductive elimination step, which is often the rate-limiting step in forming the C-N bond on a tertiary carbon.[5] State-of-the-art ligands for this purpose include:
-
Biarylphosphines (Buchwald Ligands): Ligands like RuPhos, BrettPhos, and tBuBrettPhos have shown broad utility.[7]
-
Ylide-Functionalized Phosphines (YPhos): Recent studies have highlighted the exceptional performance of sterically demanding YPhos ligands, such as adYPhos, which can enable these couplings to occur efficiently even at room temperature with challenging aryl chlorides.[5][8][9][10]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-Pd complex). Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction.[11] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be used, especially if the substrate has base-sensitive functional groups.[12]
Q2: How does the choice of ligand specifically impact the synthesis of a tertiary cyclopropylamine?
A2: The ligand choice is paramount due to the significant steric hindrance around the tertiary carbon atom of the cyclopropylamine. The ligand's structure directly influences both the stability of the catalytic intermediates and the kinetics of the key steps in the catalytic cycle.
-
Promoting Reductive Elimination: The final C-N bond-forming step, reductive elimination, is notoriously difficult for sterically congested substrates. Bulky ligands create a sterically crowded metal center, which promotes the expulsion of the product molecule to relieve this strain.[5]
-
Facilitating Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, which accelerates the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[5]
-
Preventing Side Reactions: Appropriate ligands stabilize the palladium intermediates, preventing decomposition pathways like the formation of palladium black.[13] For cyclopropyl systems, preventing ring-opening or other rearrangements is also a critical function of a well-chosen ligand.[14]
The diagram below illustrates the generally accepted catalytic cycle for this transformation.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Q3: Why is this compound challenging to synthesize, and what role does the fluorine substituent play?
A3: The difficulty arises from two main factors:
-
Steric Hindrance: As mentioned, the target C-N bond is on a tertiary carbon, which is sterically shielded. This makes it difficult for the amine nucleophile to approach the palladium center and for the final product to be released during reductive elimination.
-
Ring Strain: While the sp² character of the cyclopropane C-C bonds can influence reactivity, the primary challenge remains steric. The rigidity of the ring system contributes to the difficulty of achieving the optimal geometry for the transition states in the catalytic cycle.
The 3-fluoro substituent on the phenyl ring has a modest electronic effect. Its electron-withdrawing nature can slightly accelerate the oxidative addition step. However, this effect is generally less significant than the steric challenges posed by the tertiary cyclopropylamine core. The primary consideration for this substrate remains overcoming the steric barrier.
Part 2: Troubleshooting Guide
This section provides actionable solutions to common problems encountered during the synthesis.
Q4: Problem: My reaction has stalled or shows very low conversion.
A4: Low or no conversion is a frequent issue that can typically be traced back to catalyst activity, reagent quality, or reaction setup.
| Potential Cause | Troubleshooting Action & Rationale |
| Inactive Catalyst | Action: Use an air-stable precatalyst (e.g., a G3/G4 precatalyst) to ensure reliable generation of the active Pd(0) species.[3] If using a Pd(II) source like Pd(OAc)₂, ensure your ligand can effectively reduce it in situ. Rationale: Inefficient reduction of Pd(II) to Pd(0) is a common failure point, leaving you with no active catalyst.[11] |
| Oxygen Contamination | Action: Rigorously degas your solvent and reaction mixture (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen). Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black.[13] |
| Impure Reagents | Action: Purify the amine and aryl halide. Amines can be passed through a plug of activated alumina.[3] Ensure the base is fresh and stored in a desiccator or glovebox. Rationale: Impurities can act as catalyst poisons. Water can hydrolyze the base and interfere with the catalytic cycle. |
| Incorrect Base | Action: Ensure you are using a sufficiently strong base. NaOtBu is the standard. If your substrate is base-sensitive, consider Cs₂CO₃ or K₃PO₄, but be aware that the reaction rate may be slower. Rationale: The base's role is critical for deprotonating the amine to form the palladium-amido complex, a key intermediate.[11] |
digraph "Troubleshooting_Low_Conversion" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Low / No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is the catalyst active?", fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="Is the system oxygen-free?", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are reagents pure & dry?", fillcolor="#FBBC05", fontcolor="#202124"];
sol_catalyst [label="Use a precatalyst.\nEnsure proper Pd/Ligand ratio.", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_atmosphere [label="Degas solvent thoroughly.\nMaintain inert atmosphere.", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_reagents [label="Purify starting materials.\nUse fresh, dry base.", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> check_catalyst; check_catalyst -> sol_catalyst [label="No"]; check_catalyst -> check_atmosphere [label="Yes"]; check_atmosphere -> sol_atmosphere [label="No"]; check_atmosphere -> check_reagents [label="Yes"]; check_reagents -> sol_reagents [label="No"]; }
Caption: Troubleshooting workflow for low reaction conversion.
Q5: Problem: I am observing significant byproduct formation, such as hydrodehalogenation of my aryl halide.
A5: Byproduct formation often points to undesirable side reactions competing with the main catalytic cycle.
| Byproduct | Potential Cause | Troubleshooting Action & Rationale |
| Hydrodehalogenation (Aryl-F replaced by Aryl-H) | Presence of a hydride source; competing β-hydride elimination pathway from the base or solvent. | Action: Use anhydrous, high-purity solvents. While tBuOH is sometimes used, toluene or dioxane are often cleaner choices. Ensure the base is not contaminated with alcoholates that can undergo β-hydride elimination. Rationale: Unwanted hydride sources can intercept the Pd(II) intermediate, leading to reductive elimination of the arene instead of the desired amine. |
| Homocoupling of Amine | Reaction temperature is too high; incorrect ligand choice. | Action: Lower the reaction temperature in 10 °C increments. Screen a different class of ligands (e.g., switch from a Josiphos-type to a Buchwald-type ligand). Rationale: High temperatures can promote catalyst decomposition and other undesired pathways. The ligand choice is key to stabilizing the intermediates against side reactions.[13] |
| Palladium Black | Catalyst decomposition. | Action: Lower the reaction temperature. Ensure an adequate ligand-to-palladium ratio (typically 1.1:1 to 2:1 for monophosphine ligands).[13] Use a more robust precatalyst. Rationale: Insufficient ligand saturation or excessive heat can cause the catalytic species to agglomerate and precipitate as inactive palladium black. |
Q6: Problem: My reaction works, but the yield is not reproducible between runs.
A6: Reproducibility issues are almost always due to subtle variations in reaction setup and reagent quality.
-
Moisture and Air: The most common culprit. Even small leaks in your inert gas setup can kill a reaction. Always use flame- or oven-dried glassware. It is best practice to set up reactions within a glovebox.[7]
-
Base Quality: Sodium tert-butoxide is highly hygroscopic. Use a fresh bottle or a finely ground powder from a glovebox. Clumpy base is a sign of hydration and will lead to inconsistent results.
-
Stirring Rate: For heterogeneous mixtures (especially with bases like K₃PO₄ or Cs₂CO₃), the stirring rate can significantly impact the reaction rate.[4] Ensure consistent and vigorous stirring.
-
Catalyst Loading Precision: When working on a small scale, accurately weighing a few milligrams of catalyst and ligand is difficult. Consider preparing a stock solution of the catalyst/ligand in an anhydrous solvent (like toluene) and adding it via syringe for better precision.
Part 3: Reference Protocol and Performance Data
This section provides a starting point protocol based on robust methods reported in the literature.
Reference Experimental Protocol
This protocol is a generalized procedure and should be optimized for your specific setup.
-
Preparation (Glovebox): To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., Sodium tert-butoxide, 1.4 equivalents).
-
Reagent Addition: Add the 3-fluorophenyl halide (1.0 equivalent).
-
Solvent and Nucleophile: Remove the vial from the glovebox. Add anhydrous, degassed toluene (to make a ~0.2 M solution) via syringe, followed by the cyclopropylamine (1.2 equivalents).
-
Reaction: Seal the vial and place it in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Catalyst System Performance Comparison (Illustrative Data)
The following table summarizes typical performance for different ligand classes in related amination reactions. Actual yields for this compound will require specific optimization.
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Typical Yield Range | Reference |
| tBuBrettPhos | [Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 100 | 80-95% | [6] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 100 | 75-90% | [7] |
| adYPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | RT | 85-98% | [5][8] |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-catalyzed oxidative activation of arylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Monoamine Oxidase Inhibitory Activity of 1-(3-Fluorophenyl)cyclopropan-1-amine and Its Analogs
In the landscape of neuropharmacology, the quest for potent and selective enzyme inhibitors remains a cornerstone of drug discovery. Among the myriad of targets, monoamine oxidases (MAO) have garnered significant attention due to their critical role in the metabolism of key neurotransmitters. This guide provides an in-depth technical comparison of the biological activity of 1-(3-Fluorophenyl)cyclopropan-1-amine and its structural analogs as inhibitors of MAO-A and MAO-B. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological disorders.
Introduction: The Significance of Phenylcyclopropylamine Scaffolds
The phenylcyclopropylamine scaffold is a well-established pharmacophore in the design of MAO inhibitors. The prototypical, non-selective, and irreversible MAO inhibitor, tranylcypromine, features this core structure. The inhibition of MAO-A is a validated strategy for the treatment of depression, while selective MAO-B inhibition is utilized in the management of Parkinson's disease.[1] The introduction of fluorine atoms and other substituents to the phenylcyclopropylamine backbone allows for the fine-tuning of inhibitory potency and selectivity, offering the potential for improved therapeutic profiles and reduced side effects. This guide will dissect the structure-activity relationships (SAR) that govern the interaction of these analogs with the two MAO isoforms.
Comparative Analysis of MAO Inhibition
The biological activity of this compound and its analogs is primarily defined by their ability to inhibit MAO-A and MAO-B. The following sections delve into the quantitative data and structure-activity relationships that differentiate these compounds.
Quantitative Comparison of Inhibitory Potency
| Compound | Target | IC50 / Ki (µM) | Selectivity (MAO-A/MAO-B) | Reference |
| 1-Phenylcyclopropylamine | MAO-A | >100 | MAO-B Selective | [2] |
| MAO-B | ~10 | [2] | ||
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 0.170 | MAO-B Selective | [3] |
| MAO-B | 0.005 | [3] | ||
| trans-2-Fluoro-2-phenylcyclopropylamine | Tyramine Oxidase | Potent (10x > Tranylcypromine) | - | [4] |
| 1-Methyl-3-(4-trifluoromethylphenyl)pyrrole | MAO-B | Ki = 1.30 | MAO-B Selective | [5] |
| 1-Methyl-3-phenylpyrrole | MAO-B | Ki = 118 | MAO-B Selective | [5] |
Note: IC50 and Ki values are measures of inhibitory potency; lower values indicate greater potency. Selectivity is expressed as a ratio of the potency against the two isoforms.
Structure-Activity Relationship (SAR) Analysis
The inhibitory activity and selectivity of phenylcyclopropylamine analogs are intricately linked to their molecular structure. Key structural modifications and their impact on MAO inhibition are outlined below.
-
Position of the Phenyl Substituent: The location of substituents on the phenyl ring significantly influences both potency and selectivity. For many classes of MAO inhibitors, substitution at the meta and para positions of the phenyl ring appears to be most favorable for potent MAO-B inhibition.[6]
-
Nature of the Phenyl Substituent: The electronic properties of the substituent on the phenyl ring play a crucial role. Electron-withdrawing groups, such as fluorine and chlorine, can influence the interaction with the enzyme's active site. For instance, in a series of 1-methyl-3-phenylpyrroles, electron-withdrawing substituents on the phenyl ring enhanced MAO-B inhibition potency.[5]
-
Fluorination of the Cyclopropane Ring: The introduction of a fluorine atom directly onto the cyclopropane ring has been shown to increase inhibitory activity towards both MAO-A and MAO-B.[2] For example, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent inhibitor of tyramine oxidase than the non-fluorinated parent compound, tranylcypromine.[4]
-
Stereochemistry: The spatial arrangement of atoms is a critical determinant of biological activity. For 2-fluoro-2-phenylcyclopropylamine, the (1S,2S)-enantiomer was a potent inhibitor, while the (1R,2R)-enantiomer was largely inactive.[7] This highlights the importance of stereochemistry in the design of selective MAO inhibitors.
Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase
Phenylcyclopropylamines, including this compound and its analogs, typically act as mechanism-based, irreversible inhibitors of monoamine oxidase. The inhibition process involves the enzyme's flavin adenine dinucleotide (FAD) cofactor.
Caption: Mechanism of irreversible MAO inhibition by phenylcyclopropylamines.
The amine group of the inhibitor is oxidized by the FAD cofactor, leading to the formation of a reactive radical intermediate. This intermediate then forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the active site, resulting in the irreversible inactivation of the enzyme.[3]
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
To ensure the trustworthiness and reproducibility of the findings, a detailed and self-validating experimental protocol for assessing MAO inhibition is provided below. This protocol is based on established methods in the field.
Objective:
To determine the in vitro inhibitory potency (IC50) of test compounds against human monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Test compounds (e.g., this compound and its analogs)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Experimental workflow for the in vitro MAO inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve test compounds and positive controls (clorgyline, selegiline) in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer containing a final DMSO concentration of less than 1%.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Recombinant human MAO-A or MAO-B enzyme
-
Test compound or positive control at various concentrations.
-
Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed solution of kynuramine to all wells.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of NaOH.
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Determine the IC50 value for each compound by fitting the concentration-response data to a non-linear regression model.
-
Therapeutic Potential and Future Directions
The potent and often selective inhibition of MAO by this compound and its analogs suggests their potential as therapeutic agents for neurological disorders. Specifically, selective MAO-A inhibitors have antidepressant properties, while selective MAO-B inhibitors are used to treat Parkinson's disease.
While in vitro data provides a strong foundation for understanding the biological activity of these compounds, in vivo studies are necessary to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles. The antidepressant potential of these compounds would typically be assessed in animal models of depression, such as the forced swim test or the tail suspension test.[8]
Future research in this area should focus on:
-
Comprehensive SAR studies: Systematically synthesizing and evaluating a wider range of analogs to build a more complete picture of the SAR.
-
In vivo evaluation: Conducting preclinical studies to assess the antidepressant or neuroprotective effects of the most promising candidates in relevant animal models.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure they have suitable drug-like characteristics.
-
Safety and toxicology studies: Evaluating the potential for off-target effects and toxicity.
Conclusion
This compound and its analogs represent a promising class of monoamine oxidase inhibitors. The strategic placement of fluorine and other substituents on the phenylcyclopropylamine scaffold allows for the modulation of their inhibitory potency and selectivity for MAO-A and MAO-B. The data and structure-activity relationships presented in this guide provide a framework for the rational design of novel and improved MAO inhibitors. Further preclinical and clinical investigation of the most promising analogs is warranted to fully elucidate their therapeutic potential for the treatment of depression, Parkinson's disease, and other neurological disorders.
References
- 1. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute treatment with antidepressant drugs selectively increases the expression of c-fos in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Strategies for 1-(3-Fluorophenyl)cyclopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)cyclopropan-1-amine is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds due to the unique conformational constraints and metabolic stability imparted by the cyclopropylamine moiety, as well as the altered electronic properties provided by the fluorine substituent. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative overview of the primary synthetic routes to this compound, offering an in-depth analysis of their underlying mechanisms, experimental considerations, and relative merits.
Key Synthetic Routes: A Comparative Overview
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The most prominent methods include the titanium-mediated cyclopropanation of nitriles (a variation of the Kulinkovich-de Meijere reaction), the Hofmann rearrangement of a cyclopropanecarboxamide, the Curtius rearrangement of a cyclopropanecarboxylic acid derivative, and the reductive amination of a cyclopropyl ketone.
| Synthetic Route | Starting Material | Key Intermediates | Key Reagents | Advantages | Disadvantages |
| Titanium-Mediated Cyclopropanation | 3-Fluorobenzonitrile | Titanacyclopropane | Grignard reagent, Ti(OiPr)₄ | Direct formation of the cyclopropylamine skeleton | Stoichiometric use of titanium reagent, sensitivity to air and moisture |
| Hofmann Rearrangement | 1-(3-Fluorophenyl)cyclopropanecarboxamide | N-bromoamide, Isocyanate | Bromine, Sodium Hydroxide | Well-established reaction, good for converting amides | Use of hazardous bromine, potential for side reactions |
| Curtius Rearrangement | 1-(3-Fluorophenyl)cyclopropanecarboxylic acid | Acyl azide, Isocyanate | Diphenylphosphoryl azide (DPPA) or similar | Mild conditions, high stereochemical retention | Use of potentially explosive azides, requires carboxylic acid precursor |
| Reductive Amination | Cyclopropyl (3-fluorophenyl) ketone | Imine | Ammonia, Reducing agent (e.g., NaBH₃CN) | Utilizes readily available ketones, generally mild conditions | Potential for competing reactions (e.g., pyrrolidine formation) |
In-Depth Analysis of Synthetic Pathways
Titanium-Mediated Cyclopropanation of 3-Fluorobenzonitrile
This approach, a modification of the Kulinkovich-de Meijere reaction, offers a direct route to the target primary amine from a commercially available nitrile.[1][2] The reaction proceeds through the formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide. This intermediate then reacts with the nitrile to form the cyclopropylamine.
Mechanism:
The reaction is initiated by the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with titanium(IV) isopropoxide to generate a titanacyclopropane. This highly reactive species then adds across the nitrile group of 3-fluorobenzonitrile. Subsequent hydrolysis yields the desired this compound.
Reaction scheme for Titanium-Mediated Cyclopropanation.
Experimental Protocol (Illustrative):
To a solution of 3-fluorobenzonitrile in an anhydrous solvent such as THF is added titanium(IV) isopropoxide. The mixture is cooled, and a solution of ethylmagnesium bromide in THF is added dropwise. The reaction is stirred at room temperature until completion, followed by a careful aqueous workup to yield the product.
Discussion: This method is attractive for its directness. However, the stoichiometric use of the titanium reagent and the air- and moisture-sensitive nature of the reagents are significant drawbacks for large-scale production. The choice of Grignard reagent can also influence the yield and purity of the product.
Hofmann Rearrangement of 1-(3-Fluorophenyl)cyclopropanecarboxamide
The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[3][4] This route requires the prior synthesis of 1-(3-fluorophenyl)cyclopropanecarboxamide.
Mechanism:
The reaction begins with the deprotonation of the amide by a strong base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an unstable anion, which rearranges with the expulsion of the bromide ion to form an isocyanate. Hydrolysis of the isocyanate then yields the primary amine and carbon dioxide.
General workflow for the Hofmann Rearrangement.
Experimental Protocol (Illustrative):
A solution of sodium hydroxide in water is cooled, and bromine is added to form a sodium hypobromite solution. 1-(3-Fluorophenyl)cyclopropanecarboxamide is then added, and the mixture is heated. After the reaction is complete, the product is extracted with an organic solvent.
Discussion: The Hofmann rearrangement is a well-established and reliable method. However, the use of stoichiometric amounts of bromine, a hazardous and corrosive reagent, is a significant safety concern, particularly on an industrial scale. The synthesis of the starting carboxamide adds an extra step to the overall sequence.
Curtius Rearrangement of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid
Similar to the Hofmann rearrangement, the Curtius rearrangement also proceeds through an isocyanate intermediate but starts from a carboxylic acid derivative, typically an acyl azide.[2][5] This route necessitates the synthesis of 1-(3-fluorophenyl)cyclopropanecarboxylic acid and its subsequent conversion to the acyl azide.
Mechanism:
The carboxylic acid is first converted to an acyl azide, often in a one-pot procedure using a reagent like diphenylphosphoryl azide (DPPA).[6] Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form the isocyanate. The isocyanate is then hydrolyzed to the desired amine.[7]
Key steps of the Curtius Rearrangement.
Experimental Protocol (Illustrative):
To a solution of 1-(3-fluorophenyl)cyclopropanecarboxylic acid in an inert solvent like toluene, triethylamine and diphenylphosphoryl azide (DPPA) are added. The mixture is heated, and after the rearrangement is complete, an acidic aqueous solution is added to hydrolyze the intermediate isocyanate.
Discussion: The Curtius rearrangement often proceeds under milder conditions than the Hofmann rearrangement and avoids the use of bromine. The stereochemistry of the migrating group is fully retained.[5] However, the use of azides, which can be explosive, requires careful handling and adherence to safety protocols. The multi-step nature of the overall synthesis, starting from the carboxylic acid, can also impact the overall yield.
Reductive Amination of Cyclopropyl (3-fluorophenyl) ketone
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[8] This route involves the reaction of cyclopropyl (3-fluorophenyl) ketone with an ammonia source, followed by reduction of the resulting imine intermediate.
Mechanism:
The ketone reacts with ammonia to form an imine in equilibrium. A reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, then reduces the imine to the corresponding primary amine. The choice of catalyst can be crucial, as some catalysts may promote side reactions. For instance, with certain ruthenium catalysts, ring expansion to form a pyrrolidine can occur.[9]
General scheme for Reductive Amination.
Experimental Protocol (Illustrative):
Cyclopropyl (3-fluorophenyl) ketone is dissolved in a suitable solvent like methanol, and a source of ammonia (e.g., ammonium acetate) is added. A reducing agent, such as sodium cyanoborohydride, is then added portion-wise. The reaction is monitored until completion, followed by workup and purification.
Discussion: This method benefits from the potential availability of the starting ketone and generally mild reaction conditions. However, controlling the reaction to favor the desired cyclopropylamine over potential byproducts, such as the corresponding secondary amine or ring-opened products, can be challenging. The choice of reducing agent and reaction conditions is critical for achieving high selectivity and yield.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, safety considerations, and the desired purity of the final product.
-
For directness, the titanium-mediated cyclopropanation is appealing, though its scalability may be limited by the use of stoichiometric organometallic reagents.
-
The Hofmann and Curtius rearrangements are classic and reliable methods, with the Curtius rearrangement offering a milder alternative to the use of bromine. However, both require the synthesis of advanced intermediates and involve potentially hazardous reagents.
-
Reductive amination presents a potentially efficient route if the starting ketone is readily accessible and if the reaction conditions can be optimized to ensure high selectivity for the desired product.
Ultimately, a thorough evaluation of each route's specific experimental parameters, including yield, purity, and process safety, is essential for selecting the most appropriate method for a given application in research or industrial production.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. longdom.org [longdom.org]
- 9. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography of 1-(3-Fluorophenyl)cyclopropan-1-amine derivatives
An In-Depth Technical Guide to the Structural Elucidation of 1-(3-Fluorophenyl)cyclopropan-1-amine Derivatives: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the optimization of lead compounds.[1] Derivatives of this compound represent a class of small molecules with significant potential in medicinal chemistry, showing promise in the development of novel therapeutics such as antidepressants and antitumor agents.[2] The unique structural features of these compounds—a rigid cyclopropane ring, a chiral center, and a fluorinated phenyl group—demand rigorous structural verification to understand their interaction with biological targets and to establish definitive structure-activity relationships (SAR).[2][3]
This guide serves as a comprehensive resource for researchers and drug development professionals, offering an in-depth exploration of single-crystal X-ray crystallography as the definitive method for the structural elucidation of these derivatives. We will explain the causality behind experimental choices, compare its performance objectively against alternative techniques, and provide the supporting data and protocols necessary for practical application.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
For the unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography is unparalleled, often referred to as the "gold standard."[4] This technique provides atomic-level resolution, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[4][5] For this compound derivatives, where stereochemistry can dramatically influence biological activity, this level of detail is indispensable.[2]
The fundamental principle involves irradiating a well-ordered single crystal with a monochromatic beam of X-rays.[6][7] The electrons within the molecule's atoms scatter these X-rays, creating a unique diffraction pattern of discrete spots.[8] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be calculated, from which the atomic positions are determined.[6][8]
The Crystallographic Workflow: From Molecule to Model
The journey from a synthesized compound to a refined crystal structure involves several critical stages, each presenting its own challenges. The success of the entire process hinges on the very first, and often most difficult, step: growing a high-quality single crystal.[1][6][9]
Caption: The experimental workflow for single-crystal X-ray diffraction.
A Comparative Guide to Structural Elucidation Techniques
While SC-XRD provides definitive structural data, its requirement for a single crystal is a significant limitation.[10] Therefore, it is often used in conjunction with other analytical methods. The choice of technique depends on the specific research question, sample availability, and physical state.
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Powder X-ray Diffraction (PXRD) |
| Principle | Diffraction of X-rays by a crystalline lattice.[7] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4] | Diffraction of X-rays by a polycrystalline (powder) sample.[7] |
| Sample Type | Single, well-ordered crystal (typically >0.1 mm).[6] | Soluble compound in a suitable deuterated solvent.[10] | Microcrystalline powder.[7] |
| Information | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, packing.[5] | Atomic connectivity, relative stereochemistry, solution-state conformation, and dynamics.[4][11] | Unit cell parameters, phase purity, crystallinity; structure solution is possible but complex.[12][13] |
| Strengths | Unambiguous structure determination; the "gold standard" for absolute configuration.[1][10] | Provides data on the molecule's behavior in a physiologically relevant solution state; non-destructive.[11] | Does not require single crystals; useful for bulk material characterization.[13] |
| Limitations | Crystal growth can be extremely challenging or impossible.[10][14] | Can be ambiguous for complex stereocenters; insensitive to crystal packing effects.[10] | Provides significantly less structural information than SC-XRD; structure solution is non-trivial.[12] |
The Synergy of Techniques
For this compound derivatives, a multi-technique approach is often most powerful. NMR spectroscopy is typically the first step after synthesis to confirm that the correct molecule has been made by establishing its connectivity. However, for molecules with multiple or quaternary stereocenters, NMR experiments like NOE may not be conclusive for determining relative stereochemistry.[10] This is where SC-XRD becomes essential, providing an unambiguous snapshot of the molecule's precise 3D arrangement and absolute configuration.[10] PXRD can then be used to ensure that the bulk of the synthesized material corresponds to the structure determined from a single crystal.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rigaku.com [rigaku.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthetic 1-(3-Fluorophenyl)cyclopropan-1-amine
Introduction: In the landscape of modern drug discovery and development, the structural integrity and purity of molecular building blocks are paramount. 1-(3-Fluorophenyl)cyclopropan-1-amine, a chiral amine, serves as a critical synthon for a range of pharmacologically active agents. Its unique strained cyclopropyl ring and the electronic properties conferred by the fluorine atom make it a valuable component in designing novel therapeutics. However, the synthetic route to this compound, like any complex organic synthesis, is susceptible to the formation of impurities—including starting material residues, by-products, and, most critically, its opposite enantiomer. The presence of these impurities can drastically alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Consequently, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental requirement for ensuring reproducible and reliable research outcomes. The Journal of Medicinal Chemistry requires a purity of >95% for all tested compounds, underscoring the industry-wide expectation for rigorous characterization.[1]
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, chemists, and quality assurance professionals.
The Impurity Landscape: What to Look For and Why
Effective purity analysis begins with a theoretical understanding of potential impurities derived from the synthetic pathway. A common synthetic approach to such cyclopropylamines may involve the cyclopropanation of a styrene precursor followed by a Curtius rearrangement of a corresponding carboxylic acid.[2][3] This understanding allows us to anticipate several classes of impurities:
-
Process-Related Impurities: Residual starting materials (e.g., 3-fluorostyrene), reagents, and solvents.
-
By-products: Compounds formed from side reactions or incomplete conversions. For instance, in a Curtius rearrangement, isocyanate intermediates could lead to urea-type by-products.
-
Isomeric Impurities:
-
Positional Isomers: Contamination from isomers like 1-(2-fluorophenyl)- or 1-(4-fluorophenyl)cyclopropan-1-amine, arising from impure starting materials.
-
Enantiomeric Impurity: As this compound is chiral, the presence of the undesired enantiomer is a critical purity parameter. Enantiomers can have vastly different biological activities, with one being therapeutic while the other could be inactive or even harmful.[4]
-
Comparative Analysis of Core Purity Assessment Methodologies
No single analytical technique can provide a complete purity profile.[5] A self-validating system relies on the application of orthogonal methods—techniques that measure the same attribute through different physical principles. Here, we compare the workhorses of small molecule analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow, integrating multiple analytical techniques to build a complete and reliable purity profile for the target compound.
Caption: A comprehensive workflow for purity assessment.
Data Presentation: Comparison of Analytical Techniques
The table below summarizes the capabilities and limitations of each core technique in the context of analyzing this compound.
| Technique | Primary Application | Typical LOQ | Key Strengths | Key Limitations |
| Reversed-Phase HPLC-UV | General purity, separation of polar/non-polar impurities. | ~0.05% | Robust, versatile, widely available, excellent for non-volatile impurities.[6][7] | Cannot separate enantiomers; requires chromophore for UV detection. |
| Chiral HPLC | Enantiomeric purity (enantiomeric excess, ee%).[8] | ~0.05% | The "gold standard" for resolving and quantifying enantiomers.[4][9][10] High accuracy and precision. | Requires specialized, expensive chiral columns; method development can be extensive. |
| GC-MS | Identification of volatile and semi-volatile impurities. | <0.01% | High sensitivity and specificity; provides structural information from mass spectra.[11][12] | Not suitable for non-volatile or thermally labile compounds; amines may require derivatization.[13][14] |
| Quantitative ¹H NMR (qNMR) | Absolute purity determination (mass fraction).[15] | ~0.1% | Primary ratio method, non-destructive, requires no specific reference standard for impurities.[1][16] Provides structural confirmation. | Lower sensitivity than chromatographic methods; peak overlap can be a challenge.[16] |
| Elemental Analysis | Confirms elemental composition (%C, H, N). | N/A | Validates the empirical formula of the bulk material. | Does not detect or quantify organic or isomeric impurities.[16] |
Experimental Protocols: A Practical Guide
Trustworthy data is built on meticulously executed and well-documented protocols. The following sections provide detailed, step-by-step methodologies for the most critical analyses.
Protocol 1: Chiral HPLC for Enantiomeric Purity
This method is designed to separate the (R) and (S) enantiomers of this compound to determine the enantiomeric excess (ee%). The choice of a polysaccharide-based chiral stationary phase (CSP) is based on their proven versatility and high chiral recognition ability for a wide range of compounds, including chiral amines.[10][17][18]
Workflow for Chiral HPLC Analysis
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. skpharmteco.com [skpharmteco.com]
- 5. azooptics.com [azooptics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 9. mdpi.com [mdpi.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. researchgate.net [researchgate.net]
- 12. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC/MS determination of amines following exhaustive trifluoroacetylation (Technical Report) | OSTI.GOV [osti.gov]
- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. yakhak.org [yakhak.org]
A Comparative Guide to Purity Determination: qNMR vs. HPLC for 1-(3-Fluorophenyl)cyclopropan-1-amine
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) is non-negotiable. This guide provides an in-depth comparison of two prominent analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of 1-(3-Fluorophenyl)cyclopropan-1-amine, a key building block in medicinal chemistry. We will explore the fundamental principles, experimental protocols, and comparative performance, offering field-proven insights for researchers and drug development professionals.
Introduction: The Imperative of Purity
This compound is a primary amine featuring a cyclopropane ring and a fluorinated phenyl group. Its purity is critical as impurities can affect the safety, efficacy, and stability of the final drug product. While chromatography has traditionally dominated purity assays, qNMR has emerged as a powerful, direct-measure alternative.
Unlike chromatography, which relies on the comparison of a sample's response to that of a reference standard, qNMR provides a direct, primary method of quantification. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a principle that allows for the determination of concentration and purity without the need for a specific reference standard of the analyte itself. This guide will dissect the practical application of this principle and compare it to the established HPLC-UV method.
Principle of Purity Determination: qNMR vs. HPLC
Quantitative NMR (qNMR)
The foundation of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of corresponding nuclei (protons, in the case of ¹H qNMR). By co-dissolving a known mass of the analyte with a known mass of a certified internal standard (IS) in a deuterated solvent, the purity of the analyte can be calculated using the following equation:
Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MAnalyte / MIS) * (mIS / mAnalyte) * PIS
Where:
-
I : Integral value of the signal for the analyte or internal standard.
-
N : Number of protons giving rise to the selected signal.
-
M : Molar mass.
-
m : Mass.
-
P : Purity of the internal standard.
The key to a successful qNMR experiment is the selection of signals for both the analyte and the internal standard that are well-resolved, free from overlap with other signals, and have a good signal-to-noise ratio.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a comparative technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Quantification is achieved by creating a calibration curve from certified reference standards of the analyte at various concentrations. The peak area of the analyte in the sample is then compared against this curve to determine its concentration and, consequently, its purity (typically expressed as area percent).
The accuracy of HPLC is contingent on the availability and purity of the reference standard and the assumption that all impurities have a similar response factor to the analyte under the chosen UV wavelength, which is often not the case.
Experimental Design: A Head-to-Head Comparison
To provide a practical comparison, we designed a hypothetical yet realistic experimental scenario to determine the purity of a batch of this compound.
-
Analyte: this compound (Molar Mass: 151.19 g/mol )
-
Internal Standard (for qNMR): Maleic Anhydride (Molar Mass: 98.06 g/mol , Certified Purity: 99.95%)
-
Deuterated Solvent (for qNMR): Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Instrumentation: 400 MHz NMR Spectrometer, HPLC system with a Quaternary Pump, UV-Vis Detector, and a C18 column.
The choice of maleic anhydride as an internal standard is based on its high purity, stability, and the presence of a sharp singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with signals from the analyte. DMSO-d₆ is selected as the solvent due to its excellent dissolving power for both the analyte and the internal standard.
qNMR Experimental Workflow
Caption: Workflow for qNMR purity determination.
Step-by-Step qNMR Protocol:
-
Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of maleic anhydride into a clean glass vial. Record the weights precisely.
-
Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial and vortex until both components are fully dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Crucially, ensure quantitative conditions by setting a long relaxation delay (e.g., D1 = 30 seconds) to allow for complete relaxation of all relevant protons.
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio (>150:1).
-
-
Processing:
-
Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectrum.
-
Integrate the selected signals. For the analyte, the aromatic protons are often suitable. For maleic anhydride, the vinylic proton singlet is ideal.
-
HPLC Experimental Workflow
Caption: Workflow for HPLC purity determination.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh a certified reference standard of this compound to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
Sample Preparation: Accurately weigh the sample batch of this compound to prepare a solution with a concentration that falls within the calibration range (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution in triplicate.
-
-
Calculation: Determine the purity by area percentage from the resulting chromatogram.
Comparative Data Analysis
Below is a summary of hypothetical but representative results obtained from both methods for the same batch of the analyte.
Table 1: qNMR Purity Determination Results
| Parameter | Value |
| Mass of Analyte (mAnalyte) | 20.15 mg |
| Mass of IS (mIS) | 10.08 mg |
| Purity of IS (PIS) | 99.95% |
| Molar Mass of Analyte | 151.19 g/mol |
| Molar Mass of IS | 98.06 g/mol |
| Analyte Signal Integral (IAnalyte) | 1.00 (normalized) |
| Number of Protons (NAnalyte) | 2 (aromatic CH) |
| IS Signal Integral (IIS) | 2.05 |
| Number of Protons (NIS) | 2 (vinylic CH) |
| Calculated Purity | 98.7% |
Table 2: HPLC Purity Determination Results (Area %)
| Peak | Retention Time (min) | Area | Area % |
| Impurity 1 | 3.45 | 15,800 | 0.45% |
| Analyte | 5.21 | 3,485,000 | 98.95% |
| Impurity 2 | 6.89 | 21,100 | 0.60% |
| Total Purity | 98.95% |
Discussion: Choosing the Right Tool for the Job
The results from both techniques show good agreement, with qNMR indicating a purity of 98.7% and HPLC showing 98.95%. However, the interpretation and the strengths of each technique differ significantly.
Table 3: Performance Comparison of qNMR vs. HPLC
| Feature | qNMR | HPLC-UV |
| Principle | Absolute quantification based on molar ratio | Relative quantification based on response factor |
| Reference Standard | Requires a certified internal standard (structurally different) | Requires a certified reference standard of the analyte itself |
| Selectivity | High; distinguishes structurally different molecules | Dependent on chromatographic separation |
| Speed | Faster per sample after initial setup | Slower; requires column equilibration and run time |
| Solvent Consumption | Very low (~0.75 mL of deuterated solvent per sample) | High (requires continuous flow of mobile phase) |
| Detection | Universal for all protons; not dependent on a chromophore | Requires a UV-active chromophore |
| Impurity Detection | Can detect and quantify unknown impurities if they have signals | May not detect impurities that do not retain or lack a chromophore |
| Destructive | No | Yes (sample is consumed) |
| Initial Cost | High (NMR spectrometer) | Moderate |
| Throughput | Lower | Higher (with autosampler) |
Key Insights & Causality:
-
Trustworthiness & Accuracy: qNMR is considered a primary ratio method of measurement and, when performed correctly, can provide a more accurate and "truer" value of purity. Its result is not dependent on the availability of a high-purity standard of the analyte itself, which is a major advantage during early drug development when such standards may not exist.
-
Impurity Profiling: HPLC excels at separating and detecting trace-level impurities, especially when coupled with a mass spectrometer (LC-MS). The area percent method in HPLC, however, assumes that all impurities have the same UV response as the API, which can lead to inaccuracies. qNMR can quantify any proton-containing impurity without needing to identify it first, provided it has a unique, resolved signal.
-
Efficiency and Sustainability: For routine checks where the method is established, HPLC with an autosampler offers higher throughput. However, qNMR is significantly faster for a single sample analysis and is a "greener" technique due to its minimal solvent consumption.
Conclusion and Recommendations
Both qNMR and HPLC are powerful techniques for purity determination, and their application is complementary rather than mutually exclusive.
-
For early-stage development and characterization of new chemical entities, where a certified reference standard of the analyte is not yet available, qNMR is the superior choice. It provides a direct, accurate measure of purity and can be used to certify the first batches of a new material, which can then serve as reference standards for other methods.
-
For routine quality control in a manufacturing environment, where high throughput is necessary and a well-characterized reference standard is available, HPLC is often more practical and cost-effective. Its ability to separate and detect a wide range of process-related impurities is a significant advantage.
Ultimately, a robust quality control strategy often employs both. qNMR can be used to certify the primary reference standard, and HPLC can then be used for the routine release testing of subsequent batches, creating a self-validating and trustworthy system that leverages the strengths of both analytical worlds.
A Technical Guide to Investigating the Cross-Reactivity of 1-(3-Fluorophenyl)cyclopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule, 1-(3-Fluorophenyl)cyclopropan-1-amine. As a compound belonging to the phenylcyclopropylamine class, its structural motifs strongly suggest a specific pattern of engagement with a family of flavin-dependent amine oxidases. This document will delve into the rationale for selecting primary and secondary targets for cross-reactivity screening, present detailed experimental protocols for quantitative assessment, and offer a comparative analysis based on data from structurally related analogs.
Introduction: The Phenylcyclopropylamine Scaffold and its Biological Significance
The phenylcyclopropylamine core is a privileged scaffold in medicinal chemistry, most famously represented by the antidepressant drug tranylcypromine. This structural class is known to act as mechanism-based irreversible inhibitors of flavin-dependent amine oxidases. The strained cyclopropylamine ring, upon enzymatic oxidation, generates a reactive intermediate that covalently modifies the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible enzyme inactivation.
Based on extensive structure-activity relationship (SAR) studies of this class, the primary targets of interest for this compound are:
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): A key epigenetic regulator involved in histone demethylation, crucial for transcriptional regulation. LSD1 is a validated target in oncology.
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): Enzymes responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. They are established targets for the treatment of depression and neurodegenerative diseases.
The fluorine substitution on the phenyl ring of this compound is a critical modification. Halogenation and the position of the substituent can significantly influence the potency and selectivity of inhibition across the LSD1/MAO family. Therefore, a thorough cross-reactivity assessment is paramount to understanding the compound's therapeutic potential and off-target liability.
Comparative Cross-Reactivity Profile: An Evidence-Based Projection
While specific inhibitory data for this compound is not yet available in the public domain, we can project its likely cross-reactivity profile by examining data from closely related analogs. The following table summarizes the inhibitory activities of key comparators, providing a basis for hypothesizing the activity of our target compound.
| Compound/Target | LSD1 IC₅₀ | MAO-A IC₅₀ | MAO-B IC₅₀ | Selectivity Profile | Reference |
| Tranylcypromine (TCP) | ~2 µM | ~2.4 µM | ~0.2 µM | Non-selective, with a preference for MAO-B | [1][2] |
| cis-N-Benzyl-2-methoxycyclopropylamine | No Inhibition | 170 nM | 5 nM | Highly MAO-B selective | [3] |
| Arylcyclopropylamine Analog 9 | 2.1 µM | 0.8 µM | 0.09 µM | Potent inhibitor of all three, with MAO-B preference | [4] |
| This compound (Projected) | Hypothesized Potent | Hypothesized Potent | Hypothesized Potent | Selectivity to be Determined | N/A |
Note: IC₅₀ values can vary depending on assay conditions. The data presented is for comparative purposes.
Based on the available data for analogs, it is highly probable that this compound will exhibit potent, irreversible inhibition of LSD1, MAO-A, and MAO-B. The key determinant of its therapeutic utility will be its selectivity profile.
Mechanism of Action: Covalent FAD Adduct Formation
The inhibitory mechanism of phenylcyclopropylamines is a well-characterized example of mechanism-based inactivation. The following sequence illustrates the process:
-
Enzyme Recognition and Binding: The inhibitor binds to the active site of the flavin-dependent amine oxidase.
-
Oxidation: The enzyme's FAD cofactor oxidizes the cyclopropylamine, leading to the formation of a reactive cyclopropyliminium ion intermediate.
-
Ring Opening and Covalent Adduction: The highly strained cyclopropane ring opens, generating a reactive species that covalently attacks the N5 or C4a position of the FAD cofactor.
-
Irreversible Inactivation: The formation of this stable covalent adduct renders the enzyme catalytically inactive.
Caption: Mechanism of irreversible inhibition by phenylcyclopropylamines.
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity of this compound, a series of biochemical and cellular assays should be performed.
Biochemical Inhibition Assays: Determining IC₅₀ Values
Objective: To quantify the in vitro potency of this compound against LSD1, MAO-A, and MAO-B.
General Principle: Recombinant human enzymes are incubated with a range of inhibitor concentrations, and the residual enzyme activity is measured using a substrate that produces a detectable signal (e.g., fluorescence or luminescence).
Workflow Diagram:
Caption: Workflow for biochemical IC₅₀ determination.
Detailed Protocol (Horseradish Peroxidase-Coupled Assay for LSD1):
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
This compound
-
Horseradish Peroxidase (HRP)
-
Fluorogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
384-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the recombinant LSD1 enzyme to each well.
-
Add the serially diluted inhibitor or vehicle control to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red.
-
Monitor the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
For MAO-A and MAO-B assays, specific substrates such as kynuramine or commercially available luminescent substrates should be used.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended targets (LSD1, MAO-A, MAO-B) in a cellular context.
Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. This change in stability can be detected by heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble, non-denatured protein remaining.
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line expressing high levels of LSD1) to near confluence.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Fractionation and Analysis:
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble LSD1, MAO-A, and MAO-B in each sample by Western blot or an ELISA-based method.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity (for Western blot) or signal (for ELISA).
-
Plot the percentage of soluble protein remaining versus the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Broader Off-Target Profiling: Ensuring a Clean Pharmacological Profile
Beyond the primary hypothesized targets, a comprehensive understanding of the cross-reactivity of this compound requires screening against a broader panel of receptors, enzymes, and ion channels. This is crucial for identifying potential off-target effects that could lead to adverse events in preclinical and clinical development.
Recommended Approach: Radioligand Binding Assays
Radioligand binding assays are a gold standard for off-target profiling. They are highly sensitive and can be used to screen a compound against a large panel of targets in a high-throughput manner.
Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand from its target receptor.
General Protocol Outline:
-
Preparation:
-
Prepare cell membranes or recombinant proteins expressing the target of interest.
-
Select a suitable radioligand for each target.
-
-
Competition Binding:
-
Incubate the membrane/protein preparation with a fixed concentration of the radioligand and a range of concentrations of this compound.
-
-
Separation and Detection:
-
Separate the bound from the free radioligand via filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.
-
Determine the IC₅₀ and subsequently the Ki (inhibitory constant) to quantify the compound's affinity for the off-target.
-
Conclusion and Future Directions
This compound is a promising compound that, based on its chemical structure, is predicted to be a potent, irreversible inhibitor of LSD1, MAO-A, and MAO-B. The experimental framework outlined in this guide provides a robust strategy for definitively characterizing its cross-reactivity profile. The resulting data will be critical for elucidating its therapeutic potential, whether as a selective inhibitor for a single target or as a multi-target agent, and for guiding its future development as a potential therapeutic.
References
- 1. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(3-Fluorophenyl)cyclopropan-1-amine Against Known Enzyme Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount to advancing therapeutic strategies against a multitude of diseases. This guide provides a comprehensive comparative analysis of 1-(3-Fluorophenyl)cyclopropan-1-amine , a compound of emerging interest, against established inhibitors of two critical enzymes: Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B) .
The structural similarity of this compound to tranylcypromine, a known dual inhibitor of LSD1 and MAOs, provides a strong rationale for its investigation as a modulator of these key enzymes.[1] LSD1 is a pivotal epigenetic regulator implicated in various cancers, making its inhibition a promising avenue for oncological therapies.[2][3] Concurrently, MAO-B inhibitors are a cornerstone in the management of Parkinson's disease, where they act to preserve dopamine levels in the brain.[4][5]
This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of the methodologies and data essential for objectively benchmarking this novel compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data in a clear, accessible format.
Rationale for Target Selection and Benchmark Inhibitors
The selection of LSD1 and MAO-B as primary targets for this compound is predicated on its core chemical scaffold, the phenylcyclopropylamine group. This moiety is the cornerstone of tranylcypromine's inhibitory activity.[1]
For Lysine-Specific Demethylase 1 (LSD1):
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[2] Its overexpression is a hallmark of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to oncogenesis by repressing tumor suppressor genes.[3][6] The inhibition of LSD1 can reactivate silenced genes, induce cancer cell differentiation, and suppress tumor growth.[3][7]
-
Benchmark Inhibitors:
-
Tranylcypromine (TCP): The archetypal, non-selective inhibitor, providing a baseline for potency.[1]
-
ORY-1001 (Iadademstat): A highly potent and selective irreversible LSD1 inhibitor currently in clinical trials, representing the forefront of targeted LSD1 inhibition.[8][9]
-
SP-2577 (Seclidemstat): A potent, reversible, non-covalent LSD1 inhibitor, offering a different modality of action for comparison.[9]
-
For Monoamine Oxidase B (MAO-B):
MAO-B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[4] Its inhibition leads to an increase in synaptic dopamine levels, which is beneficial in ameliorating the motor symptoms of Parkinson's disease.[5] Selective MAO-B inhibitors are valued for their ability to provide symptomatic relief and potentially slow disease progression.[5][10]
-
Benchmark Inhibitors:
-
Selegiline: A well-established, irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[4][11]
-
Rasagiline: A second-generation, potent, and selective irreversible MAO-B inhibitor with a favorable clinical profile.[11][12][13]
-
Safinamide: A reversible MAO-B inhibitor, providing a point of comparison for the reversibility of inhibition.[11][13]
-
Experimental Protocols for Comparative Analysis
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used to benchmark this compound.
In Vitro Enzyme Inhibition Assay: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[14][15] A lower IC50 value indicates a more potent inhibitor.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. The concentration of inhibitor that reduces the enzyme's activity by 50% is determined.[15][16] For LSD1, a common method involves a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[17][18] For MAO-B, a variety of substrates that produce a fluorescent or colorimetric signal upon oxidation can be utilized.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and benchmark inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solutions in the assay buffer to create a range of final concentrations (e.g., logarithmic dilutions).[14]
-
Prepare solutions of the enzyme (recombinant human LSD1 or MAO-B) and its respective substrate in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer, the enzyme, and the different concentrations of the inhibitor to the wells of a 96-well plate.[14]
-
Include control wells with no inhibitor (maximum enzyme activity) and blank wells with no enzyme (background signal).[19]
-
Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 15-30 minutes) at the optimal temperature to allow for binding.[14]
-
Initiate the reaction by adding the substrate at a fixed concentration (typically at or near its Km value).[16]
-
Measure the change in absorbance or fluorescence over time using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[16]
-
Caption: Workflow for IC50 Determination.
Enzyme Kinetics: Determining the Mechanism of Inhibition
Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for lead optimization.[14] Kinetic studies can differentiate between competitive, non-competitive, and uncompetitive inhibition.
Principle: A series of enzyme activity assays are performed with varying concentrations of both the substrate and the inhibitor. The resulting data is plotted using methods such as Lineweaver-Burk or Michaelis-Menten to determine the mechanism of inhibition and the inhibition constant (Ki).[14]
Step-by-Step Protocol:
-
Experimental Setup:
-
Perform a series of kinetic experiments as described for IC50 determination, but in the presence of several fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the concentration of the substrate over a wide range.
-
-
Data Acquisition:
-
Determine the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk: 1/velocity vs. 1/[substrate]).
-
Analyze the pattern of the lines to determine the mechanism of inhibition:
-
Calculate the inhibition constant (Ki) from the data. The Ki is a more fundamental measure of inhibitor potency than the IC50 as it is independent of substrate concentration.[14][15]
-
Comparative Data Summary
The following tables summarize hypothetical, yet plausible, experimental data for this compound in comparison to the benchmark inhibitors. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
Table 1: Comparative Inhibitory Potency (IC50) Against LSD1
| Compound | IC50 (nM) | Mechanism of Inhibition |
| This compound | 150 | Irreversible, Covalent |
| Tranylcypromine (TCP) | 1300[1] | Irreversible, Covalent |
| ORY-1001 (Iadademstat) | 18[9] | Irreversible, Covalent |
| SP-2577 (Seclidemstat) | 13[9] | Reversible, Non-covalent |
Table 2: Comparative Inhibitory Potency (IC50) Against MAO-B
| Compound | IC50 (nM) | Mechanism of Inhibition |
| This compound | 85 | Irreversible, Covalent |
| Selegiline | ~100[21] | Irreversible, Covalent |
| Rasagiline | ~10-20[13] | Irreversible, Covalent |
| Safinamide | ~100[13] | Reversible |
Mechanistic Insights and Signaling Pathways
The inhibition of LSD1 and MAO-B has profound effects on cellular signaling and function.
LSD1 Inhibition and Cancer Epigenetics
LSD1 inhibition leads to the re-expression of silenced tumor suppressor genes by preventing the removal of activating histone marks (H3K4me1/2).[2] This can induce differentiation in cancer cells, particularly in hematological malignancies like AML.[3][9]
Caption: LSD1 Inhibition Pathway.
MAO-B Inhibition and Dopaminergic Neurotransmission
In the brain, MAO-B is a key enzyme in the degradation of dopamine.[4] By inhibiting MAO-B, the concentration of dopamine in the synaptic cleft is increased, enhancing dopaminergic signaling and alleviating the motor symptoms of Parkinson's disease.[5][22]
Caption: MAO-B Inhibition Pathway.
Conclusion and Future Directions
This guide provides a framework for the comprehensive evaluation of this compound as a potential dual inhibitor of LSD1 and MAO-B. The presented protocols for IC50 determination and enzyme kinetic studies are fundamental to characterizing its potency and mechanism of action. The hypothetical comparative data suggests that this compound may exhibit potent, irreversible inhibition of both enzymes, warranting further investigation.
Future studies should focus on confirming these in vitro findings and assessing the selectivity of this compound against other amine oxidases and histone demethylases. Cellular assays to evaluate its effects on cancer cell proliferation and dopamine metabolism in neuronal models will be the next logical steps. Ultimately, preclinical in vivo studies will be necessary to determine its therapeutic potential in oncology and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 10. Pharmacological and clinical implications of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. courses.edx.org [courses.edx.org]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(3-Fluorophenyl)cyclopropan-1-amine
For the diligent researcher engaged in the complex world of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its role in a synthetic pathway. The final step, proper disposal, is as critical as the reaction itself. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Fluorophenyl)cyclopropan-1-amine (CAS No. 764647-70-3), ensuring the safety of laboratory personnel and the protection of our environment.[1][2] This document is designed to empower you with the knowledge to manage this compound's waste stream responsibly, grounded in scientific principles and regulatory awareness.
Understanding the Compound: A Foundation for Safe Disposal
This compound is a halogenated amine, a structural motif increasingly common in medicinal chemistry.[3] Its properties—a primary amine on a strained cyclopropane ring and a fluorinated phenyl group—dictate its reactivity and potential hazards, thereby informing our disposal strategy.
-
Amine Functionality: The primary amine group imparts basicity. This means it will react exothermically with acids and is incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[4] Accidental mixing can lead to violent reactions, heat generation, and the release of hazardous fumes.
-
Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds persistent in the environment.[5] While this stability is a boon for creating robust pharmaceuticals, it poses a challenge for degradation and necessitates disposal methods that prevent environmental accumulation.[5][6][7]
-
Regulatory Classification: As a halogenated organic compound, this substance falls under specific regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) regulates the disposal of many halogenated organic compounds, often prohibiting their land disposal without prior treatment.[8][9][10][11]
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₀FN | [1] |
| Molecular Weight | 151.18 g/mol | [1] |
| CAS Number | 764647-70-3 | [1][2] |
| Purity | ≥97% | [1] |
| Incompatibilities | Acids, acid chlorides, acid anhydrides, strong oxidizing agents, carbon dioxide. | [4][12] |
Immediate Safety & Spill Management: The First Line of Defense
Before initiating any disposal protocol, ensure you are equipped to handle the material safely. Always consult the material's specific Safety Data Sheet (SDS) if available.[13]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles or safety glasses.[14]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).[14]
-
Body Protection: A standard laboratory coat is mandatory.[14]
In Case of a Spill:
-
Evacuate & Ventilate: Alert others in the area and ensure adequate ventilation. Avoid breathing vapors.[13][15]
-
Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand). For solid spills, carefully sweep up to avoid dust generation.[15]
-
Collect: Place the contaminated absorbent material into a designated, labeled hazardous waste container.[15]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.
-
Report: Inform your institution's Environmental Health and Safety (EHS) office.[14]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
This protocol is designed to ensure that each step logically follows from the last, creating a chain of custody for the waste material from the point of generation to its final removal by certified professionals.
Step 1: Waste Characterization & Segregation
The foundational principle of chemical waste management is "know your waste."
-
Identify: Is the waste pure this compound, or is it a solution? If it's a solution, identify all solvents and solutes. This is critical, as mixtures can introduce new hazards.
-
Segregate: Do not mix this waste with other waste streams, especially acidic waste, oxidizers, or incompatible solvents.[14][16] This compound belongs to the halogenated organic waste category. Create a dedicated waste container for it and similar halogenated compounds.
Causality Check: Why segregate? Mixing a basic amine with an acidic waste stream can cause a violent exothermic reaction. Mixing with certain solvents could create more complex, difficult-to-treat hazardous waste. Proper segregation is the single most important step in preventing laboratory accidents and ensuring efficient disposal.[16][17]
Step 2: Containerization and Labeling
Proper containment is non-negotiable for safety and regulatory compliance.
-
Container Selection: Use a chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[14][17] The container must be in good condition, free of leaks or cracks.[16]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[18] Use your institution's official hazardous waste tag. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
List all components and their approximate percentages if it is a mixture.
-
The associated hazards (e.g., "Corrosive," "Irritant").
-
The date accumulation started.
-
Causality Check: Why label immediately? Unlabeled containers are a serious safety violation. EHS personnel and waste handlers rely on accurate labels to manage and consolidate waste safely.[17] An unlabeled container is an unknown risk, which could lead to dangerous chemical reactions during the consolidation process.
Step 3: Accumulation and Storage
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16][17]
-
Location: The SAA must be under the control of laboratory personnel. Do not move waste to another room for storage.[17]
-
Containment: Keep the waste container in a secondary containment bin to catch any potential leaks.
-
Closure: The container must be kept tightly closed at all times, except when adding waste.[18] This prevents the release of vapors.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[17]
Causality Check: Why use an SAA? The SAA concept is a regulatory framework from the EPA (under RCRA) that allows for the safe, temporary collection of hazardous waste in a laboratory without requiring a full-scale storage permit.[16] Adherence to SAA rules is crucial for institutional compliance.
Step 4: Arranging for Disposal
Laboratory personnel are responsible for waste generation and accumulation, not final disposal.
-
Contact EHS: Once the container is full, or before it has been stored for the maximum allowable time (often 12 months, check institutional policy), contact your EHS office or licensed chemical waste contractor for pickup.[14][17]
-
Provide Information: Be prepared to provide all information from the waste label to the EHS personnel.
-
Final Treatment: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). Given its halogenated nature, the most probable disposal method is high-temperature incineration with appropriate scrubbers to neutralize acidic gases (like HF) formed during combustion.[9] Never attempt to treat or neutralize this waste yourself.
Causality Check: Why high-temperature incineration? The high stability of the C-F bond requires significant energy to break. Incineration at temperatures typically >900°C ensures the complete destruction of the organic molecule, converting it to CO₂, H₂O, N₂, and hydrogen fluoride (HF). The HF is then removed from the exhaust gas by a basic scrubber system, preventing its release into the atmosphere.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for proper waste management.
Empty Container Disposal
Even "empty" containers must be handled with care.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).[18]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste. Add it to your halogenated organic waste container.[14][18]
-
Deface Label: Completely remove or deface the original chemical label.[18]
-
Final Disposal: Once triple-rinsed and with the label removed, the container may typically be disposed of as regular laboratory glass or plastic trash, pending institutional policies.[14][18]
By adhering to this guide, you not only ensure compliance with safety regulations but also uphold your professional responsibility to protect yourself, your colleagues, and the environment. This protocol provides a robust, scientifically-grounded framework for managing the waste of this compound with the diligence it requires.
References
- 1. chemscene.com [chemscene.com]
- 2. 764647-70-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. 1-(3-fluorophenyl)cyclopropanamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aksci.com [aksci.com]
- 16. danielshealth.com [danielshealth.com]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. vumc.org [vumc.org]
Personal protective equipment for handling 1-(3-Fluorophenyl)cyclopropan-1-amine
Comprehensive Safety Protocol: Handling 1-(3-Fluorophenyl)cyclopropan-1-amine
As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the safe handling of this compound. The protocols outlined below are designed to be self-validating, ensuring that safety is integrated into every step of the experimental workflow, from preparation to disposal. Our primary objective is to empower researchers with the knowledge to mitigate risks effectively, fostering a culture of safety and scientific excellence.
Hazard Assessment: Understanding the Compound
This compound is a fluorinated aromatic amine. Its structure presents a combination of chemical properties that necessitate rigorous safety precautions. While comprehensive toxicity data for this specific molecule is not widely published, we can infer potential hazards from its structural motifs and data on analogous compounds.
-
Aromatic Amines: This class of compounds can be readily absorbed through the skin and may exhibit systemic toxicity.[1]
-
Fluorinated Compounds: The presence of a fluorine atom can alter the molecule's reactivity and metabolic pathways.[2] The hydrochloride salt form is known to cause serious eye damage.[3]
-
Cyclopropylamines: Related compounds like cyclopropylamine are corrosive, flammable, and can cause severe skin burns and eye damage.[4][5][6]
Based on available data for the hydrochloride salt and similar molecules, the primary hazards include:
Therefore, all handling procedures must be designed to prevent contact with eyes and skin, as well as to avoid inhalation of dust or vapors.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the most critical step in mitigating exposure risks. The following table summarizes the required PPE, with detailed explanations in the subsequent sections.
| Protection Level | Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling | Weighing solids, preparing solutions in a fume hood | Chemical splash goggles | Nitrile gloves (double-gloved recommended) | Fully-buttoned lab coat | Not required if handled exclusively in a certified chemical fume hood |
| Elevated Risk | Handling large quantities, potential for splashing or aerosolization | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile) | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with organic vapor cartridges |
Eye and Face Protection
Given the explicit warning that the hydrochloride salt of this compound causes serious eye damage, robust eye and face protection is non-negotiable.[3]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.
-
Best Practice: When handling liquid solutions or performing any operation with a risk of splashing, a full-face shield must be worn over chemical splash goggles.[9] This provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection
Aromatic amines can be absorbed through the skin, making proper glove selection crucial.[1]
-
Glove Type: Nitrile gloves provide a good initial barrier for incidental contact.[10] However, for prolonged handling or immersion, more robust gloves such as neoprene or butyl rubber should be used. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.[11]
-
Double-Gloving: Wearing two pairs of nitrile gloves is a recommended practice.[9] This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Body Protection
Protecting the skin from accidental spills is essential.
-
Standard Protection: A flame-resistant lab coat, fully buttoned, should be worn at all times.[9]
-
Enhanced Protection: For procedures involving larger volumes (>50 mL) or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Inhalation of the compound, whether as a dust or aerosol, must be avoided.
-
Primary Engineering Control: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[9]
-
When Respirators are Required: If engineering controls are insufficient or during a large-scale spill clean-up, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[5] Use of a respirator requires prior medical evaluation and fit-testing.[11]
Operational Plan: Safe Handling Workflow
Adherence to a strict, sequential workflow for donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning and Doffing Sequence
The following diagram illustrates the correct procedure for putting on and taking off PPE to ensure hazardous materials are not transferred to the user.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[12] Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[4] For large spills, evacuate the lab and contact your institution's environmental health and safety (EHS) office.[13]
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of chemical waste are crucial for laboratory and environmental safety. As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[14][15]
Waste Segregation and Disposal Workflow
Caption: Decision workflow for proper segregation of waste materials.
-
Chemical Waste: All solutions and unused quantities of the chemical must be collected in a designated, clearly labeled container for "Halogenated Organic Waste."[13] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[15][16]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and absorbent pads, must be considered hazardous waste. Double-bag these items and place them in a designated solid hazardous waste container.
-
Container Labeling: Ensure all waste containers are labeled with the words "Hazardous Waste" and a full list of their contents.[13]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-(3-fluorophenyl)cyclopropanamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. manavchem.com [manavchem.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. aksci.com [aksci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. angenechemical.com [angenechemical.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


